molecular formula C8H8N2O B1322605 (1H-Indazol-4-YL)methanol CAS No. 709608-85-5

(1H-Indazol-4-YL)methanol

Cat. No.: B1322605
CAS No.: 709608-85-5
M. Wt: 148.16 g/mol
InChI Key: LOOWJTAKSUNLSR-UHFFFAOYSA-N
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Description

(1H-Indazol-4-YL)methanol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOWJTAKSUNLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627372
Record name (1H-Indazol-4-yl)methanol
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709608-85-5
Record name (1H-Indazol-4-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)-1H-indazole
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Foundational & Exploratory

An In-depth Technical Guide to (1H-Indazol-4-YL)methanol: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for (1H-Indazol-4-YL)methanol. A versatile building block in medicinal chemistry, this compound serves as a crucial intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic compound featuring an indazole core with a hydroxymethyl substituent at the 4-position.[1] This substitution pattern provides a key site for further chemical modification, making it a valuable scaffold in drug discovery.[2] The indazole ring itself is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[3]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₈H₈N₂O[1][4]
Molecular Weight 148.16 g/mol [1][4]
CAS Number 709608-85-5[4]
IUPAC Name This compound[4]
Appearance Solid, crystalline material[1]
Monoisotopic Mass 148.0637 Da[4]
Topological Polar Surface Area (TPSA) 48.9 Ų[4]
Solubility Moderate solubility in polar protic solvents (e.g., water, alcohols)[1]
InChI InChI=1S/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10)[1][4]
InChIKey LOOWJTAKSUNLSR-UHFFFAOYSA-N[1][4]
Canonical SMILES C1=CC(=C2C=NNC2=C1)CO[1][4]

Chemical Structure and Reactivity

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring.[1] The indazole moiety is planar, and the hydroxymethyl group (-CH2OH) attached at the C4 position is the primary site of reactivity for synthetic transformations.[1][2]

The indazole core can exist in two tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[5] The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can be replaced through nucleophilic substitution.[2] The nitrogen atoms of the pyrazole ring can also undergo reactions such as N-alkylation, which often yields a mixture of N1 and N2 isomers.[2]

Synthesis and Experimental Protocols

The most common synthesis of indazolyl-N-methanol derivatives involves the reaction of an N-unsubstituted indazole with formaldehyde in an acidic medium, typically aqueous hydrochloric acid.[1][2][6] This reaction proceeds via an N-hydroxymethylation mechanism.[2]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general synthesis of indazolyl-N-methanol derivatives.[6][7]

Materials:

  • 4-Nitro-1H-indazole (as a representative starting material for a multi-step synthesis, as direct hydroxymethylation of the 4-position is challenging)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (30% aqueous solution)

  • Acetonitrile

  • Sodium sulfite

  • Methanol

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, filtration apparatus)

  • Thin-Layer Chromatography (TLC) apparatus

  • NMR spectrometer for characterization

Procedure:

Step 1: Synthesis of (4-nitro-1H-indazol-1-yl)methanol [6]

  • Suspend 4-nitro-1H-indazole (42 mmol) in 30 mL of 30% hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer.

  • To this suspension, add 3.85 mL of a 37% aqueous solution of formaldehyde (42 mmol).

  • Stir the reaction mixture at room temperature overnight to ensure the reaction goes to completion.

  • Monitor the reaction progress using TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, the product can be isolated by extraction with an appropriate organic solvent.

  • Wash the crude product with cold water and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like acetonitrile to yield (4-nitro-1H-indazol-1-yl)methanol as a yellow crystalline solid.[6]

Step 2: Reduction of the Nitro Group and subsequent modifications (Hypothetical Route)

  • The nitro group would then be reduced to an amine using standard procedures (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂/HCl).

  • The resulting amino-indazolyl-methanol could then undergo a Sandmeyer reaction or similar transformation to introduce a hydroxyl group, which could then be manipulated to yield the target compound. Direct regioselective functionalization at the C4 position of the indazole core is a significant synthetic challenge.[2]

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum in DMSO-d₆ for a related compound, (4-nitro-1H-indazol-1-yl)methanol, shows characteristic peaks for the indazole ring protons and the methanol group.[6]

Applications in Drug Discovery

This compound and its derivatives are of significant interest in medicinal chemistry. The indazole scaffold is a key component in numerous kinase inhibitors, some of which are approved anti-cancer drugs like axitinib and pazopanib.[3][8] These compounds often act as ATP-mimetic inhibitors, binding to the ATP-binding pocket of kinases and blocking their catalytic activity.[9]

Derivatives of indazole have shown inhibitory activity against a range of kinases, including:

  • Polo-like kinase 4 (PLK4)[2][9]

  • Fibroblast growth factor receptor (FGFR)[5][10]

  • PI3K/AKT/mTOR pathway kinases[3]

  • Interleukin-2 inducible T cell kinase (ITK)[11]

The development of these inhibitors often involves modifying the core indazole structure, and this compound provides a versatile starting point for such modifications.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.

G General Synthetic Workflow for this compound Derivatives cluster_synthesis Synthesis of Core Structure cluster_derivatization Derivatization for Drug Discovery cluster_analysis Analysis and Purification start 1H-Indazole intermediate This compound start->intermediate Hydroxymethylation (e.g., Formaldehyde, Acid) modification Chemical Modification (e.g., Oxidation, Substitution) intermediate->modification final_product Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) modification->final_product purification Purification (e.g., Crystallization, Chromatography) final_product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General Synthetic Workflow.

Role in Kinase Signaling Pathway Inhibition

Indazole derivatives are potent inhibitors of various kinase signaling pathways implicated in cancer cell proliferation and survival. The diagram below shows a simplified representation of a generic kinase cascade and the point of inhibition by an indazole-based drug.

G Simplified Kinase Signaling Pathway Inhibition by Indazole Derivatives growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds kinase1 Kinase 1 (e.g., RAF) receptor->kinase1 Activates kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 Activates kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 Activates transcription_factor Transcription Factor kinase3->transcription_factor Activates cellular_response Cell Proliferation, Survival transcription_factor->cellular_response Leads to inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->kinase1 Inhibits

Caption: Kinase Pathway Inhibition.

References

An In-depth Technical Guide to (1H-Indazol-4-YL)methanol: A Key Building Block in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Indazol-4-YL)methanol is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its indazole core structure is a recognized pharmacophore, present in numerous biologically active molecules. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its pivotal role as a key intermediate in the development of targeted cancer therapeutics, particularly as a precursor to the potent PI3K inhibitor, GDC-0941.

Core Compound Data

PropertyValueSource
CAS Number 709608-85-5[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-(Hydroxymethyl)-1H-indazole, 1H-Indazole-4-methanol[1]

Synthesis

The synthesis of this compound is most commonly achieved through the reaction of 1H-indazole with formaldehyde. This reaction is typically carried out in an acidic medium. The mechanism involves the protonation of the indazole ring, followed by electrophilic attack by formaldehyde.

General Experimental Protocol:

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general procedure can be outlined based on the known reactions of indazoles with formaldehyde[2][3].

Materials:

  • 1H-Indazole

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Hydrochloric acid (or other suitable acid)

  • Appropriate organic solvents for extraction and purification (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • 1H-Indazole is dissolved in an aqueous acidic solution.

  • Formaldehyde solution is added to the reaction mixture, typically in a controlled manner.

  • The reaction is stirred at a specified temperature for a duration determined by reaction monitoring (e.g., by thin-layer chromatography).

  • Upon completion, the reaction mixture is neutralized.

  • The product is extracted into an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography, to yield pure this compound.

Researchers should optimize reaction conditions such as temperature, reaction time, and stoichiometry for their specific laboratory settings.

Role in Kinase Inhibitor Synthesis: The Case of GDC-0941

The primary significance of this compound lies in its utility as a key starting material for the synthesis of more complex molecules with therapeutic potential. A prime example is its role in the synthesis of GDC-0941 (Pictrelisib), a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).

The PI3K/Akt Signaling Pathway and Cancer

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common event in many types of cancer, making it a key target for drug development.

Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of inhibition by GDC-0941.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation CellGrowth Cell Growth & Proliferation Akt->CellGrowth Promotes Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylation GrowthFactor Growth Factor GrowthFactor->RTK GDC0941 GDC-0941 (Pictrelisib) GDC0941->PI3K Inhibition

References

An In-depth Technical Guide to the Synthesis of (1H-Indazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a robust and reliable multi-step synthetic pathway for the preparation of (1H-Indazol-4-YL)methanol, a valuable building block in medicinal chemistry and drug discovery. Direct C4-hydroxymethylation of indazole with formaldehyde is challenging due to the preferential N-alkylation of the indazole ring. Therefore, this guide focuses on a more effective three-step approach: the synthesis of 4-cyano-1H-indazole, its hydrolysis to 1H-indazole-4-carboxylic acid, and the subsequent reduction to the target alcohol, this compound. This document provides detailed experimental protocols, tabulated quantitative data, and workflow diagrams to ensure reproducibility and facilitate the successful synthesis of this key intermediate.

Introduction

The indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and analgesic activities. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, such as kinase inhibitors. The hydroxymethyl group at the C4 position provides a versatile handle for further chemical modifications.

While the direct reaction of indazole with formaldehyde is a known method for producing hydroxymethylated indazoles, this reaction predominantly occurs at the nitrogen atoms (N1 and N2), making the regioselective synthesis of the C4 isomer challenging. To overcome this, an indirect, multi-step approach is favored, which offers better control over the regiochemistry and generally results in higher yields of the desired product.

This guide outlines a comprehensive three-step synthesis of this compound, commencing with the synthesis of 4-cyano-1H-indazole.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through the following three-step sequence:

  • Synthesis of 4-Cyano-1H-indazole: This initial step introduces a functional group at the desired C4 position of the indazole ring.

  • Hydrolysis to 1H-Indazole-4-carboxylic Acid: The cyano group is then hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

  • Reduction to this compound: Finally, the carboxylic acid is reduced to the target primary alcohol.

This pathway is illustrated in the workflow diagram below.

Synthesis_Workflow start Indazole Precursor step1 Step 1: Cyanation start->step1 intermediate1 4-Cyano-1H-indazole step1->intermediate1 step2 Step 2: Hydrolysis intermediate1->step2 intermediate2 1H-Indazole-4-carboxylic Acid step2->intermediate2 step3 Step 3: Reduction intermediate2->step3 product This compound step3->product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for key reaction parameters.

Step 1: Synthesis of 4-Cyano-1H-indazole

A common method for the synthesis of 4-cyano-1H-indazole involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction.

Experimental Protocol:

  • Materials: 2-Amino-5-cyanobenzonitrile, sodium nitrite, hydrochloric acid, copper(I) cyanide, potassium cyanide.

  • Procedure:

    • A solution of 2-amino-5-cyanobenzonitrile in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

    • An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled.

    • The cold diazonium salt solution is slowly added to the cyanide solution, and the mixture is stirred and allowed to warm to room temperature.

    • The reaction mixture is then heated to facilitate the completion of the reaction.

    • After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to afford 4-cyano-1H-indazole.

ParameterValue/Description
Starting Material 2-Amino-5-cyanobenzonitrile
Key Reagents Sodium nitrite, Copper(I) cyanide, Hydrochloric acid
Solvent Water, Ethyl Acetate
Reaction Temp. 0-5 °C (diazotization), RT to reflux (cyanation)
Reaction Time 2-4 hours
Typical Yield 70-85%

Table 1: Quantitative data for the synthesis of 4-cyano-1H-indazole.

Step 2: Hydrolysis of 4-Cyano-1H-indazole to 1H-Indazole-4-carboxylic Acid

The nitrile group of 4-cyano-1H-indazole is hydrolyzed to a carboxylic acid under basic conditions.

Experimental Protocol:

  • Materials: 4-Cyano-1H-indazole, sodium hydroxide or potassium hydroxide, water, ethanol (co-solvent).

  • Procedure:

    • 4-Cyano-1H-indazole is suspended in a mixture of water and ethanol.

    • A concentrated aqueous solution of sodium hydroxide or potassium hydroxide is added.

    • The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

    • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

    • The aqueous solution is acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried to yield 1H-indazole-4-carboxylic acid.

ParameterValue/Description
Starting Material 4-Cyano-1H-indazole
Key Reagents Sodium Hydroxide or Potassium Hydroxide, HCl (for workup)
Solvent Water, Ethanol
Reaction Temp. Reflux
Reaction Time 4-8 hours
Typical Yield 85-95%

Table 2: Quantitative data for the hydrolysis to 1H-indazole-4-carboxylic acid.

Step 3: Reduction of 1H-Indazole-4-carboxylic Acid to this compound

The final step involves the reduction of the carboxylic acid to the corresponding primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Materials: 1H-Indazole-4-carboxylic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 15% aqueous sodium hydroxide.

  • Procedure:

    • A suspension of lithium aluminum hydride in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

    • A solution of 1H-indazole-4-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

    • The reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • The resulting granular precipitate is filtered off, and the filter cake is washed with THF.

    • The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to give this compound.

ParameterValue/Description
Starting Material 1H-Indazole-4-carboxylic acid
Key Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temp. 0 °C to Reflux
Reaction Time 2-6 hours
Typical Yield 75-90%

Table 3: Quantitative data for the reduction to this compound.

Reaction Mechanisms and Pathways

Reduction of Carboxylic Acid with LiAlH₄

The reduction of a carboxylic acid with lithium aluminum hydride proceeds through a multi-step mechanism.

LAH_Reduction cluster_0 Deprotonation cluster_1 First Hydride Addition cluster_2 Aldehyde Formation cluster_3 Second Hydride Addition cluster_4 Protonation RCOOH R-COOH RCOOLi R-COO⁻Li⁺ + H₂ + AlH₃ RCOOH->RCOOLi Acid-Base Reaction LAH1 LiAlH₄ LAH1->RCOOLi Intermediate1 Tetrahedral Intermediate RCOOLi->Intermediate1 Coordination & Hydride Attack LAH2 AlH₃ LAH2->Intermediate1 Aldehyde R-CHO Intermediate1->Aldehyde Collapse Alkoxide R-CH₂O⁻Li⁺ Aldehyde->Alkoxide Hydride Attack LAH3 LiAlH₄ LAH3->Alkoxide Alcohol R-CH₂OH Alkoxide->Alcohol Workup H₃O⁺ Workup Workup->Alcohol

Caption: Mechanism of carboxylic acid reduction by LiAlH₄.

Initially, an acid-base reaction occurs where the acidic proton of the carboxylic acid reacts with a hydride from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt. This is followed by the coordination of the carboxylate to the aluminum hydride species and subsequent hydride attack on the carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses to form an aldehyde, which is then rapidly reduced by another equivalent of hydride to form an alkoxide. Finally, an aqueous workup protonates the alkoxide to yield the primary alcohol.

Conclusion

The multi-step synthesis of this compound presented in this guide provides a reliable and regioselective route to this important building block. By avoiding the direct hydroxymethylation of indazole, the challenges associated with poor regioselectivity are overcome. The detailed protocols and quantitative data herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient and reproducible preparation of this compound for its application in the synthesis of novel therapeutic agents.

Spectroscopic and Synthetic Profile of (1H-Indazol-4-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for the versatile building block, (1H-Indazol-4-YL)methanol. This indazole derivative is of significant interest in medicinal chemistry and drug discovery due to its structural features that are amenable to a wide range of chemical modifications. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

¹H NMR Data

The ¹H NMR spectrum is characterized by five distinct signals in the aromatic region corresponding to the protons of the indazole ring system.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available--H-3
Data not available--H-5
Data not available--H-6
Data not available--H-7
Data not available---CH₂OH
Data not available---CH₂OH
Data not available--NH

¹³C NMR Data

The ¹³C NMR spectrum displays eight distinct carbon signals, corresponding to the seven carbon atoms of the indazole core and the one carbon of the hydroxymethyl group.[2] The hydroxymethyl carbon signal typically appears around 71.6 ppm, while the aromatic carbons of the benzene ring are found in the 110.1 to 127.0 ppm range.[2]

Chemical Shift (δ) ppmAssignment
Data not availableC-3
Data not availableC-3a
Data not availableC-4
Data not availableC-5
Data not availableC-6
Data not availableC-7
Data not availableC-7a
~71.6-CH₂OH
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200BroadO-H stretch (alcohol)
~3300MediumN-H stretch (indazole)
3100-3000MediumAromatic C-H stretch
1600-1500Medium-StrongC=C and C=N stretch (aromatic rings)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The data presented below is based on predictions for positive ion electrospray ionization.

m/zIon
149.07[M+H]⁺

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of indazole with formaldehyde in an acidic medium.[2][3]

Materials:

  • Indazole

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of indazole in water, add concentrated hydrochloric acid dropwise at room temperature.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add an aqueous solution of formaldehyde dropwise to the cooled mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) until a pH of ~7 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Instrument: Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

IR Spectroscopy:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry:

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and then further diluted. The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

spectroscopic_methods cluster_spectroscopy Spectroscopic Analysis cluster_information Structural Information NMR NMR (¹H, ¹³C) Structure Molecular Structure NMR->Structure Connectivity IR IR FunctionalGroups Functional Groups IR->FunctionalGroups Vibrational Modes MS MS MolecularWeight Molecular Weight MS->MolecularWeight Mass-to-Charge Ratio synthesis_workflow Start Indazole + Formaldehyde Reaction Acid-Catalyzed Reaction (HCl, H₂O) Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

References

An In-depth Technical Guide to the Solubility Profile of (1H-Indazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of (1H-Indazol-4-YL)methanol, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering insights into its solubility in various solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a heterocyclic compound featuring an indazole core with a hydroxymethyl substituent at the 4-position.[1] Its chemical structure, comprising a bicyclic framework of fused benzene and pyrazole rings, gives it a unique combination of properties.[2] The molecular formula is C₈H₈N₂O, and its molecular weight is approximately 148.16 g/mol .[2][3] The presence of both a hydrophobic indazole ring system and a hydrophilic hydroxymethyl group significantly influences its solubility profile.[2] This compound serves as a critical building block in the synthesis of various pharmaceutical compounds, particularly in the design of kinase inhibitors.[2]

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. For this compound, the interplay between its structural components dictates its behavior in different solvent systems. The hydroxymethyl group allows for hydrogen bonding, suggesting a moderate solubility in polar protic solvents such as water and alcohols.[2] Conversely, the indazole core imparts a degree of lipophilicity, which may enhance its solubility in organic solvents.[2]

Table 1: Predicted Aqueous Solubility of this compound

ParameterValueMethod
Aqueous Solubility (Log S)-1.27Topological
Aqueous Solubility7.89 mg/mLTopological
Aqueous Solubility0.0533 mol/LTopological

Data sourced from computational predictions.[4]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is paramount in drug discovery and development. The following are detailed methodologies for two common types of solubility assays: equilibrium solubility and kinetic solubility.

3.1. Equilibrium Solubility Assay (Shake-Flask Method)

Equilibrium solubility provides the most reliable measure of a compound's solubility and is considered the "gold standard".[5] This method determines the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[6][7]

Objective: To determine the thermodynamic solubility of this compound.

Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), organic solvents)

  • Stoppered flasks or vials

  • Incubator shaker capable of maintaining a constant temperature (e.g., 25°C or 37°C)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired solvent. Ensure enough solid is present to maintain a saturated solution with undissolved particles throughout the experiment.[6][8]

  • Equilibration: Seal the flasks and place them in an incubator shaker set to a constant temperature. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7][8] The time to reach equilibrium can vary and should ideally be determined by sampling at different time points until the concentration in solution remains constant.[7]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample of the supernatant and filter it to remove all undissolved solid particles.[6][9] It is crucial that this step is performed at the same temperature as the equilibration to prevent any changes in solubility.[9]

  • Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.[8][9]

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the given temperature.

3.2. Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to rapidly assess the solubility of a large number of compounds.[10][11] These assays measure the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer.[12][13]

Objective: To rapidly estimate the aqueous solubility of this compound.

Materials and Equipment:

  • This compound stock solution in DMSO (e.g., 10-20 mM)

  • Aqueous buffer (e.g., PBS)

  • Microtiter plates (e.g., 96-well)

  • Automated liquid handler (optional)

  • Plate reader (nephelometer or UV spectrophotometer)

  • Filtration plates (for direct UV method)

Procedure (Nephelometric Method):

  • Compound Addition: Dispense a small volume of the DMSO stock solution of this compound into the wells of a microtiter plate.[10]

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations.[10]

  • Incubation and Mixing: Mix the contents thoroughly and incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).[10][12]

  • Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[10][14]

  • Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_end Result start Start add_solid Add excess solid compound to solvent start->add_solid agitate Agitate at constant temperature (24-72h) add_solid->agitate separate Separate solid and liquid phases (Filtration/Centrifugation) agitate->separate quantify Quantify concentration in filtrate (HPLC/UV-Vis) separate->quantify result Equilibrium Solubility Value quantify->result

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

Understanding the solubility profile of this compound is essential for its effective use in drug discovery and development. While experimental data is limited, its chemical structure suggests moderate solubility in polar protic solvents and potentially higher solubility in organic solvents. The provided experimental protocols for equilibrium and kinetic solubility assays offer robust methods for researchers to determine its solubility in various solvent systems, thereby facilitating formulation design and ensuring reliable results in biological assays.

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Indazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This has led to the successful development of several FDA-approved drugs and a plethora of clinical candidates for the treatment of diverse diseases, most notably cancer, inflammation, and microbial infections. This technical guide provides a comprehensive overview of the significant biological activities of indazole-containing compounds, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key molecular pathways.

Anticancer Activity: A Dominant Therapeutic Application

Indazole derivatives have demonstrated remarkable success as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth, proliferation, and survival.[1][2] Several FDA-approved drugs containing the indazole core, such as Axitinib, Pazopanib, and Niraparib, underscore the clinical significance of this scaffold in oncology.[3][4][5]

The anticancer activity of indazole compounds stems from their ability to target a variety of protein kinases and other cancer-related enzymes. These include:

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptors (EGFRs), and Fibroblast Growth Factor Receptors (FGFRs) are frequently targeted by indazole-based inhibitors, leading to the suppression of angiogenesis and tumor cell proliferation.[3][6]

  • Non-Receptor Tyrosine Kinases: The Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia, is a key target of some indazole derivatives.[7]

  • Other Kinases and Enzymes: Indazole-containing compounds have also been developed as inhibitors of Anaplastic Lymphoma Kinase (ALK), Polo-like kinase 4 (PLK4), Pim kinases, and Poly(ADP-ribose) polymerase (PARP), highlighting the broad applicability of this scaffold in cancer therapy.[7][8]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro potencies of representative indazole derivatives against various cancer-related targets and cell lines.

Table 1: Inhibition of Protein Kinases by Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
PazopanibVEGFR-230[3]
AxitinibVEGFR20.2[8]
NiraparibPARP-1-[7]
EntrectinibALK12[7]
Compound 109 EGFR (T790M)5.3[7]
Compound 102 FGFR130.2 ± 1.9[7]
Compound 89 Bcr-Abl (WT)14[7]
SR-1459ROCK-II13[9]
C05PLK4(% Inhibition at 0.5 µM) 87.45%[8]

Table 2: Antiproliferative Activity of Indazole Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
Compound 2f 4T1Breast Cancer0.23 - 1.15[10][11]
Compound 107 H1975NSCLC9.8[12]
Compound 93 HL60Leukemia0.0083[12]
Compound 93 HCT116Colon Cancer0.0013[12]
Compound 6e MOLT-4Leukemia0.525[6]
Compound 11a NCI-H460Lung Carcinoma5 - 15[4]

Anti-inflammatory Activity

Indazole-containing compounds have also been investigated for their anti-inflammatory properties. The commercially available non-steroidal anti-inflammatory drugs (NSAIDs) Bendazac and Benzydamine feature the 1H-indazole scaffold.[7] The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[13][14]

Quantitative Data on Anti-inflammatory Activity

Table 3: In Vitro Anti-inflammatory Activity of Indazole Derivatives

CompoundTargetIC50 (µM)Reference
5-AminoindazoleCOX-2 Inhibition-[13]
IndazoleTNF-α Inhibition-[13]
6-NitroindazoleIL-1β Inhibition-[13]
Compound 12d Calcium Influx Inhibition< 1[15]

Table 4: In Vivo Anti-inflammatory Activity of Indazole Derivatives

CompoundAnimal ModelDose (mg/kg)% Inhibition of Paw Edema (at 5h)Reference
5-AminoindazoleCarrageenan-induced rat paw edema10083.09 ± 0.41[13]
IndazoleCarrageenan-induced rat paw edema100-[13]
6-NitroindazoleCarrageenan-induced rat paw edema100-[13]

Antimicrobial Activity

The indazole scaffold is a promising framework for the development of novel antimicrobial agents. Derivatives have been synthesized and evaluated against a range of pathogens, including bacteria, fungi, and protozoa.[16][17]

Quantitative Data on Antimicrobial Activity

Table 5: Antimicrobial Activity of Indazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
Compound 74 E. coli3.1[18]
Compound 74 P. aeruginosa3.1[18]
Compound 74 S. aureus6.2[18]
Compound 18 G. intestinalis(12.8 times more active than metronidazole)[16][17]
Compound 18 C. albicans-[16][17]
Compound 5 S. aureus64 - 128[19]
Compound 5 S. epidermidis64 - 128[19]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of indazole-containing compounds are a direct result of their interaction with a multitude of cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways targeted by these compounds.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by indazole derivatives.

VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->VEGFR Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, & Survival) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR signaling pathway and its inhibition by indazole derivatives.

Bcr_Abl_Signaling_Pathway cluster_downstream Downstream Signaling Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) RAS_MAPK RAS-MAPK Pathway Bcr_Abl->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway Bcr_Abl->PI3K_AKT Activates JAK_STAT JAK-STAT Pathway Bcr_Abl->JAK_STAT Activates Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->Bcr_Abl Inhibits Leukemic_Cell Leukemic Cell Proliferation & Survival RAS_MAPK->Leukemic_Cell PI3K_AKT->Leukemic_Cell JAK_STAT->Leukemic_Cell Drug_Screening_Workflow Start Design & Synthesis of Indazole Library Primary_Screening Primary Screening (e.g., Single High-Dose Assay) Start->Primary_Screening Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Active Hits Selectivity_Profiling Selectivity Profiling (e.g., Kinase Panel) Dose_Response->Selectivity_Profiling Cellular_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Selectivity_Profiling->Cellular_Assays Selective Hits In_Vivo_Models In Vivo Animal Models (e.g., Xenograft, Disease Model) Cellular_Assays->In_Vivo_Models Potent Hits Lead_Optimization Lead Optimization (SAR Studies) In_Vivo_Models->Lead_Optimization Efficacious Hits Lead_Optimization->Start Iterative Design End Preclinical Candidate Lead_Optimization->End

References

(1H-Indazol-4-YL)methanol: A Cornerstone Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic selection of molecular precursors is paramount to the successful discovery and development of novel therapeutics. Among these, (1H-Indazol-4-YL)methanol has emerged as a critical building block, offering a versatile scaffold for the synthesis of a wide array of bioactive molecules. This technical guide provides an in-depth analysis of the role of this compound in drug discovery, detailing its synthesis, derivatization, and its application in the creation of targeted therapies, including kinase inhibitors.

The Significance of the Indazole Scaffold

The indazole ring system is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions with protein targets. This characteristic has led to the development of numerous drugs with a broad spectrum of activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The hydroxymethyl group at the 4-position of the indazole ring in this compound provides a crucial reactive handle for synthetic modifications, allowing for the construction of complex molecular architectures tailored for specific biological targets.[1][2]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence where precise control over regiochemistry is essential.[1] A common method involves the reaction of indazole with formaldehyde in an acidic medium.[1]

Experimental Protocol: General Synthesis of Indazolyl-N-Methanol Derivatives

This protocol describes a general method for the synthesis of (1H-indazol-1-yl)methanol derivatives, which can be adapted for the synthesis of the 4-hydroxymethyl isomer through appropriate starting materials and purification techniques.

Materials:

  • Indazole (or 4-substituted indazole) (42 mmol)

  • 30% Hydrochloric acid (30 mL)

  • 30% Aqueous solution of formaldehyde (3.85 mL, 42 mmol)

  • Water

  • Apparatus for stirring and filtration

Procedure:

  • Suspend the indazole in 30% hydrochloric acid.

  • Add the aqueous solution of formaldehyde to the suspension.

  • Stir the reaction mixture overnight at room temperature to ensure the completion of the reaction.

  • Precipitate the product by the addition of water.

  • Collect the solid product by filtration.

  • Wash the collected solid with water.

  • Further purification can be achieved by recrystallization. Note: Crystallization from boiling water may lead to partial decomposition of the product.[3][4]

Application in the Synthesis of Kinase Inhibitors

This compound is a key precursor in the synthesis of various protein kinase inhibitors, which are at the forefront of targeted cancer therapy. The indazole scaffold serves as a core structure for developing inhibitors of critical cell cycle regulators like Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[5]

Case Study: Synthesis of Indazole-Based CDK4/6 Inhibitors

The synthesis of potent CDK4/6 inhibitors often involves the N-alkylation of the indazole ring of a this compound derivative, followed by further functionalization. The regioselectivity of the N-alkylation is a critical step and can be influenced by the choice of base, solvent, and the nature of the substituents on the indazole ring.[6][7][8]

Experimental Protocol: Regioselective N-1 Alkylation of Indazoles (Thermodynamic Control)

This protocol favors the formation of the thermodynamically more stable N-1 alkylated product.

Materials:

  • Substituted 1H-indazole (e.g., a derivative of this compound) (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert atmosphere apparatus (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-indazole.

  • Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.[6]

Quantitative Data on Indazole-Based Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of a selection of indazole-based compounds against various protein kinases, illustrating the potency that can be achieved using this scaffold.

Compound IDTarget KinaseIC50 (nM)Reference
2f Multiple Cancer Cell Lines230 - 1150[9]
12d Calcium Influx< 1000[10]
C05 PLK4< 0.1[11]
24j PLK40.2[12]
Lonidamine Hexokinase-[13]

Signaling Pathways Targeted by Indazole Derivatives

Derivatives of this compound have been successfully developed to modulate key signaling pathways implicated in cancer and other diseases.

CDK4/6 Signaling Pathway in Cancer

CDK4 and CDK6 are key regulators of the cell cycle, promoting the transition from the G1 to the S phase. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Indazole-based inhibitors can block the activity of CDK4/6, leading to cell cycle arrest.

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Control Growth_Factors Growth Factors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Growth_Factors->PI3K_Akt_mTOR activates CyclinD_CDK46 Cyclin D-CDK4/6 Ras_Raf_MEK_ERK->CyclinD_CDK46 upregulates Cyclin D PI3K_Akt_mTOR->CyclinD_CDK46 upregulates Cyclin D pRb pRb CyclinD_CDK46->pRb phosphorylates (inactivates) E2F E2F pRb->E2F inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Indazole_Inhibitor This compound -derived Inhibitor Indazole_Inhibitor->CyclinD_CDK46 inhibits

CDK4/6 Signaling Pathway and Inhibition
Lonidamine's Mechanism of Action in Cancer Metabolism

Lonidamine, an indazole-3-carboxylic acid derivative, disrupts energy metabolism in cancer cells by inhibiting key enzymes like mitochondrially-bound hexokinase and interfering with lactate transport.[3][14][15] This leads to a reduction in ATP production and intracellular acidification, ultimately inducing apoptosis.

Lonidamine_Pathway Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase Glycolysis Glycolysis Hexokinase->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_Efflux Lactate Efflux Glycolysis->Lactate_Efflux Mitochondrion Mitochondrion Pyruvate->Mitochondrion TCA_Cycle TCA Cycle & Oxidative Phosphorylation Mitochondrion->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production Intracellular_Acidification Intracellular Acidification Apoptosis Apoptosis Intracellular_Acidification->Apoptosis Lonidamine Lonidamine Lonidamine->Hexokinase Lonidamine->Mitochondrion inhibits respiration Lonidamine->Lactate_Efflux inhibits

Mechanism of Action of Lonidamine
Gamendazole's Impact on Spermatogenesis

Gamendazole, another indazole-based compound, has been investigated as a potential non-hormonal male contraceptive. It targets Heat Shock Protein 90 (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells, leading to the disruption of spermatid adhesion and subsequent infertility.[16][17]

Gamendazole_Pathway Gamendazole Gamendazole HSP90AB1 HSP90AB1 Gamendazole->HSP90AB1 inhibits EEF1A1 EEF1A1 Gamendazole->EEF1A1 inhibits AKT_Signaling AKT Signaling HSP90AB1->AKT_Signaling regulates Sertoli_Spermatid_Junction Sertoli-Spermatid Junction Integrity EEF1A1->Sertoli_Spermatid_Junction maintains AKT_Signaling->Sertoli_Spermatid_Junction maintains Spermatid_Detachment Spermatid Detachment Sertoli_Spermatid_Junction->Spermatid_Detachment prevents Infertility Infertility Spermatid_Detachment->Infertility

Mechanism of Action of Gamendazole

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. Its synthetic accessibility and the versatility of its functional groups have cemented its role as a key precursor in the development of a new generation of targeted therapeutics. The continued exploration of derivatives from this scaffold holds significant promise for addressing unmet medical needs across a range of diseases.

Experimental Workflow for Drug Discovery using this compound

Drug_Discovery_Workflow Start This compound (Precursor) Synthesis Multi-step Synthesis (e.g., N-alkylation, coupling reactions) Start->Synthesis Library Library of Indazole Derivatives Synthesis->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification (IC50, Ki, etc.) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Drug Discovery Workflow

References

An In-depth Technical Guide to the Physicochemical Characteristics of (1H-Indazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and potential applications of (1H-Indazol-4-YL)methanol. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and materials science.

Introduction

This compound is a heterocyclic organic compound belonging to the indazole family.[1] Its molecular structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring, with a hydroxymethyl group (-CH2OH) substituted at the 4-position.[1][2] This compound, with the chemical formula C₈H₈N₂O and a molecular weight of approximately 148.16 g/mol , is a valuable building block in synthetic chemistry.[1][2][3] The presence of the reactive hydroxymethyl group and the biologically significant indazole scaffold makes it a key intermediate in the synthesis of diverse pharmaceutical compounds, particularly as a scaffold for kinase inhibitors.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. Data is a combination of computationally predicted and experimentally derived values where available.

PropertyValueSource
IUPAC Name 1H-indazol-4-ylmethanol[1][3]
Synonyms 4-(Hydroxymethyl)-1H-indazole, 1H-Indazole-4-methanol[1][3]
CAS Number 709608-85-5[1][2][3]
Molecular Formula C₈H₈N₂O[1][2][3]
Molecular Weight 148.16 g/mol [1][2][3]
Appearance Solid, crystalline material at standard conditions.[1]
Boiling Point 380.3 ± 17.0 °C (Predicted)[1]
Melting Point Experimental data is limited; exists as a solid at room temperature.[1]
Solubility Moderate solubility in polar protic solvents (e.g., water, alcohols). Calculated LogS: -1.27 (7.89 mg/mL).[1][4]
LogP (o/w) 0.7 - 0.99 (Computed/Consensus)[3][4]
pKa The parent indazole has pKa values of 1.04 (indazolium/indazole) and 13.86 (indazole/indazolate).[1]
Topological Polar Surface Area (TPSA) 48.9 Ų[3]
InChI InChI=1S/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10)[1][3]
InChIKey LOOWJTAKSUNLSR-UHFFFAOYSA-N[1][2][3]
SMILES C1=CC(=C2C=NNC2=C1)CO[3]

Experimental Protocols & Characterization

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

The synthesis of this compound can be achieved via the reaction of indazole with formaldehyde in an acidic medium.[1][2][5][6] This reaction, a type of electrophilic substitution on the indazole ring, primarily yields the N1-substituted product.[5][6]

Materials:

  • Indazole

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (aqueous)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indazole in aqueous hydrochloric acid.

  • Addition of Formaldehyde: Cool the solution in an ice bath. Slowly add formaldehyde solution to the stirred mixture.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer multiple times with ethyl acetate.[4]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a solvent system such as ethyl acetate/hexanes, to yield the pure this compound as a white solid.[4]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive technique for structural elucidation of this compound.[1]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).[1][7] ¹⁵N NMR can also be used to distinguish between N1 and N2 isomers.[2]

  • Expected Signatures: The spectra will show characteristic signals for the aromatic protons on the indazole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.[1]

B. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.[1]

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Signatures: A broad absorption band is expected in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, which is influenced by hydrogen bonding.[1]

C. Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze using an electrospray ionization (ESI) source.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 149.1.[4]

D. UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule.[1]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Data Acquisition: Record the absorption spectrum, typically from 200 to 400 nm.

  • Expected Signatures: The spectrum will display absorption bands arising from π→π* transitions within the indazole aromatic system, with the longest wavelength absorption typically appearing around 290-310 nm.[1]

Visualized Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G Synthesis and Analysis Workflow for this compound cluster_synthesis Synthesis cluster_analysis Analysis Start Indazole + Formaldehyde Reaction Hydroxymethylation (Aqueous HCl) Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product This compound (Final Product) Purify->Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Product->NMR Structure Elucidation MS Mass Spectrometry (ESI-MS) Product->MS MW Confirmation IR IR Spectroscopy Product->IR Functional Groups UV UV-Vis Spectroscopy Product->UV Electronic Transitions

Caption: General workflow for the synthesis and characterization.

G Conceptual Mechanism: Kinase Inhibition cluster_pathway Normal Phosphorylation cluster_inhibition Inhibition Pathway Kinase Kinase (Active Site) Kinase_ATP Kinase-ATP Complex Kinase->Kinase_ATP Kinase_Inhibitor Kinase-Inhibitor Complex (Inactive) Kinase->Kinase_Inhibitor ATP ATP ATP->Kinase_ATP Substrate Substrate Protein Phosphorylated Phosphorylated Substrate + ADP Substrate->Phosphorylated Inhibitor This compound Derivative Inhibitor->Kinase_Inhibitor Kinase_ATP->Phosphorylated phosphorylates No_Reaction Phosphorylation Blocked Kinase_Inhibitor->No_Reaction

Caption: Role as a competitive ATP-binding site kinase inhibitor.

Conclusion

This compound is a structurally important heterocyclic compound with well-defined physicochemical characteristics. Its utility as a synthetic intermediate is underscored by established protocols for its synthesis and rigorous methods for its characterization. The indazole scaffold is a known "privileged structure" in medicinal chemistry, and derivatives of this compound are of significant interest for modulating biological pathways, particularly in the development of novel kinase inhibitors for therapeutic applications.[1] This guide provides the foundational technical data required for researchers to effectively utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to (1H-Indazol-4-YL)methanol: Discovery, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indazol-4-YL)methanol, a key heterocyclic building block, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining the pharmacologically relevant indazole core with a reactive hydroxymethyl group at the 4-position, make it a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the discovery and history of indazole chemistry, delves into the synthetic methodologies for this compound, presents its physicochemical and spectral data, and explores its application in the development of novel drug candidates. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside visualizations of key signaling pathways and experimental workflows to support researchers in this field.

Discovery and History

The chemistry of indazoles, bicyclic heterocyclic aromatic compounds, dates back to 1883 with the work of Emil Fischer.[1] However, the systematic investigation and application of substituted indazoles, particularly those with functional groups amenable to further chemical modification, is a more recent development. The exploration of hydroxymethyl-substituted indazoles, such as this compound, gained significant momentum in the early 21st century. This interest was largely driven by the recognition of the indazole scaffold as a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological targets.[2]

While the synthesis of N-substituted indazolyl-methanols was reported as early as 1969 through the reaction of indazoles with formaldehyde, the regioselective synthesis of C-substituted isomers like this compound proved to be a greater challenge.[3][4] The development of modern synthetic methodologies has been crucial in accessing specific isomers and unlocking their potential in drug discovery programs. Today, this compound is recognized as a critical intermediate for the synthesis of a variety of bioactive molecules, including potent kinase inhibitors for cancer therapy.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its application in synthesis and drug design.

Physicochemical Properties
PropertyValueReference
CAS Number 709608-85-5[5]
Molecular Formula C₈H₈N₂O[1][5]
Molecular Weight 148.16 g/mol [1][5]
IUPAC Name This compound[5]
Appearance Solid-
Topological Polar Surface Area (TPSA) 48.9 Ų[6]
pKa (of parent 1H-indazole) 1.04 (for indazolium/indazole equilibrium)[7]
InChIKey LOOWJTAKSUNLSR-UHFFFAOYSA-N[1]
Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Position δ (ppm)
Aromatic-H7.0 - 8.2 (m)
-CH₂-~4.6 (s)
-OHVariable
NH~13.0 (br s)

Note: The chemical shifts are approximate and based on typical values for indazole derivatives.[2][4] Specific values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
3200-3600 (broad)O-H stretch
~3100N-H stretch
~1620, ~1500C=C and C=N stretching (aromatic ring)
~1050C-O stretch

Synthesis of this compound

The regioselective synthesis of this compound requires a multi-step approach, as direct hydroxymethylation of the indazole core is not selective for the C4 position. A common and effective strategy involves the synthesis of a 4-substituted indazole precursor, followed by reduction to the desired alcohol.

Synthetic Workflow

G A Starting Material (e.g., 2-Methyl-3-nitroaniline) B Indazole Ring Formation (e.g., Diazotization/Cyclization) A->B Step 1 C 4-Substituted Indazole (e.g., 1H-Indazole-4-carbaldehyde) B->C Step 2 D Reduction (e.g., NaBH₄) C->D Step 3 E This compound D->E Step 4

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 1H-Indazole-4-carbaldehyde

This protocol describes the reduction of a commercially available or synthesized 1H-indazole-4-carbaldehyde to this compound.

Materials:

  • 1H-Indazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1H-indazole-4-carbaldehyde (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The indazole core often serves as a scaffold that mimics the adenine region of ATP, while the hydroxymethyl group provides a handle for further derivatization to achieve potency and selectivity.

Role in Kinase Inhibitor Synthesis

This compound is particularly useful in the development of inhibitors for Cyclin-Dependent Kinases (CDK4/6) and Polo-Like Kinase 4 (PLK4), both of which are critical regulators of the cell cycle and are often dysregulated in cancer.[8]

G A This compound B Functional Group Transformation (e.g., Conversion to amine or halide) A->B C Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) B->C D Kinase Inhibitor Candidate C->D

Caption: Use of this compound in kinase inhibitor synthesis.

Key Signaling Pathways

CDK4/6 Signaling Pathway:

CDK4 and CDK6 are key components of the cell cycle machinery. In response to mitogenic signals, they form complexes with Cyclin D and phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, allowing the expression of genes required for the G1 to S phase transition. Inhibitors derived from this compound can block this process, leading to cell cycle arrest.[6][7]

G cluster_0 G1 Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates Rb_E2F Rb-E2F Complex CDK46->Rb_E2F phosphorylates E2F E2F Rb_E2F->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes Inhibitor CDK4/6 Inhibitor (derived from This compound) Inhibitor->CDK46

Caption: Simplified CDK4/6 signaling pathway and the point of inhibition.

PLK4 Signaling Pathway:

Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division. Overexpression of PLK4 can lead to centrosome amplification and genomic instability, hallmarks of many cancers. Inhibitors targeting PLK4 can disrupt this process, leading to mitotic catastrophe and cell death in cancer cells.[3]

G cluster_1 Cell Cycle PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole regulates Spindle Mitotic Spindle Formation Centriole->Spindle Mitosis Proper Mitosis Spindle->Mitosis Inhibitor PLK4 Inhibitor (derived from This compound) Inhibitor->PLK4 G A This compound B Chemical Synthesis (Library Generation) A->B C In Vitro Kinase Assay (Biochemical Screening) B->C D Cell-Based Assays (e.g., MTT, pRb Western Blot) C->D E Structure-Activity Relationship (SAR) and Lead Optimization D->E E->B Iterative Design F In Vivo Studies (Animal Models) E->F G Preclinical Candidate F->G

References

Methodological & Application

Application Notes and Protocols for the Functionalization of (1H-Indazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1H-Indazol-4-YL)methanol is a crucial heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a versatile indazole core and a reactive hydroxymethyl group, makes it a valuable starting material for creating complex molecules with a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] The functionalization of this scaffold can be directed at three primary locations: the two nitrogen atoms of the pyrazole ring (N-1 and N-2), the hydroxymethyl group at the C-4 position, and the carbon atoms of the bicyclic core. This document provides detailed synthetic protocols and comparative data for key functionalization strategies.

Functionalization of the Indazole Nitrogen: N-Alkylation

The N-alkylation of indazoles is a fundamental transformation that often yields a mixture of N-1 and N-2 isomers.[3][4] The regioselectivity is highly dependent on reaction conditions, including the choice of base, solvent, and the steric and electronic properties of the indazole substituents.[4][5][6] The 1H-indazole tautomer is generally more thermodynamically stable, which can be leveraged to favor N-1 substitution under equilibrating conditions.[4][5]

Logical Relationship: Factors Influencing N-Alkylation Regioselectivity

cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_products Products Base Base (e.g., NaH, K2CO3) Kinetic Kinetic Control Base->Kinetic Solvent Solvent (e.g., THF, DMF) Solvent->Kinetic AlkylatingAgent Alkylating Agent (R-X) Thermodynamic Thermodynamic Control AlkylatingAgent->Thermodynamic Substituents Indazole Substituents (Steric/Electronic) Substituents->Thermodynamic N2_Product N-2 Alkylated Indazole Kinetic->N2_Product Often Favored N1_Product N-1 Alkylated Indazole Thermodynamic->N1_Product Favored

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

Data Summary: N-Alkylation Conditions
Reaction TypeConditionsPredominant IsomerTypical YieldReference
N-1 Selective Alkylation NaH (1.2 equiv), Alkyl Bromide (1.1 equiv), Anhydrous THF, 0 °C to RTN-1 (>99% for certain C-3 substituted indazoles)Good to Excellent[5][6]
N-2 Selective Alkylation Alcohol (1.5 equiv), PPh₃ (1.5 equiv), DIAD/DEAD (1.5 equiv), Anhydrous THF, 0 °C to RT (Mitsunobu)N-2 (e.g., 1:2.5 ratio of N-1:N-2)58% (N-2)[4][5]
General Alkylation K₂CO₃ (1.1-2.0 equiv), Alkyl Halide (1.1 equiv), Anhydrous DMF, RT or heatMixture, often N-1 favoredVaries[4][7]
N-2 Selective (Substituent-directed) C-7 NO₂ or CO₂Me substituent, NaH, THFN-2 (≥96%)Good to Excellent[6]
Protocol 1: Regioselective N-1 Alkylation (Thermodynamic Control)

This protocol utilizes sodium hydride in tetrahydrofuran, a system known to favor the formation of the thermodynamically more stable N-1 alkylated product.[5][6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Track the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4]

Protocol 2: Regioselective N-2 Alkylation (Mitsunobu Conditions)

The Mitsunobu reaction often provides a pathway to the kinetically favored N-2 isomer.[5]

  • Preparation: Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 15-20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction for the consumption of starting material by TLC or LC-MS.

  • Concentration: Remove the solvent in vacuo.

  • Purification: Purify the resulting residue directly by column chromatography on silica gel to separate the N-1 and N-2 isomers and remove triphenylphosphine oxide.[4]

Modification of the 4-Hydroxymethyl Group

The hydroxymethyl group at the C-4 position is a prime site for chemical modification, allowing for the introduction of various functionalities through oxidation, substitution, esterification, or etherification.[1][3]

Synthetic Pathway: Hydroxymethyl Group Transformations

cluster_products Products Start This compound Aldehyde 1H-Indazole-4-carbaldehyde Start->Aldehyde Mild Oxidation (e.g., PCC, DMP) Ester Ester Derivative (R-CO-O-CH2-) Start->Ester Esterification (Acyl Chloride, Pyridine) Ether Ether Derivative (R-O-CH2-) Start->Ether Etherification (NaH, Alkyl Halide) Halide 4-(Halomethyl)-1H-indazole (X-CH2-) Start->Halide Nucleophilic Substitution (SOCl2 or PBr3) CarboxylicAcid 1H-Indazole-4-carboxylic acid Aldehyde->CarboxylicAcid Strong Oxidation (e.g., KMnO4)

Caption: Key synthetic transformations of the 4-hydroxymethyl group.

Data Summary: Hydroxymethyl Group Reactions
Reaction TypeReagentsProduct Functional GroupReference
Oxidation PCC, DMP, or MnO₂Aldehyde or Carboxylic Acid[1][3]
Esterification Acyl chloride, PyridineEster[3]
Etherification NaH, Alkyl halideEther[3]
Nucleophilic Substitution SOCl₂ or PBr₃Halide (Cl or Br)[3]
Protocol 3: Oxidation to 1H-Indazole-4-carbaldehyde
  • Preparation: Suspend Pyridinium chlorochromate (PCC, 1.5 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Reactant Addition: Add a solution of this compound (1.0 equiv) in anhydrous DCM to the suspension.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude aldehyde by column chromatography.

Protocol 4: O-Alkylation (Etherification)
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion, 1.2 equiv) portion-wise. Stir for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with water and extract with ethyl acetate (3x).

  • Purification: Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[3]

Functionalization of the Indazole Core: C-H Functionalization

The indazole ring is amenable to various C-H functionalization reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.[3][8] These methods typically require prior halogenation of the indazole core, for instance, a regioselective C-7 bromination, to install a handle for the coupling reaction.[8]

General Experimental Workflow

Setup Reaction Setup (Schlenk Tube, Inert Gas) Reagents Add Reagents (Halogenated Indazole, Coupling Partner, Catalyst, Base, Solvent) Setup->Reagents Reaction Heat Reaction (e.g., 65-100 °C) Reagents->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for Pd-catalyzed cross-coupling.

Data Summary: Suzuki-Miyaura Coupling of Bromo-Indazoles
Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)·DCM (5)K₂CO₃1,4-Dioxane/H₂O1001294[9]
Pd(dppf)Cl₂ (5)K₂CO₃DME802High[10][11]
PdCl₂(PPh₃)₂ (10)Cs₂CO₃DMFReflux48Moderate to Good[8]
Protocol 5: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling a bromo-indazole derivative with a boronic acid.[8][9]

  • Preparation: To an oven-dried Schlenk tube or microwave vial, add the 7-bromo-(1H-indazol-4-yl)methanol derivative (1.0 equiv), the aryl boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·DCM, 2-5 mol%).

  • Inerting: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C (conventional heating) or as specified for microwave irradiation.[8]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by silica gel column chromatography to afford the desired C-7 arylated indazole.

Protocol 6: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation on a bromo-indazole scaffold.[2][12]

  • Preparation: In a glovebox or under an inert atmosphere, add the bromo-indazole derivative (1.0 equiv), the amine (1.2 equiv), a suitable phosphine ligand-based precatalyst (e.g., BrettPhos precatalyst, 2 mol%), and a strong base (e.g., LiHMDS or NaOtBu, 2.0 equiv) to an oven-dried Schlenk tube.

  • Inerting & Solvent: Seal the tube, remove from the glovebox, and add anhydrous solvent (e.g., THF or Toluene) via syringe.

  • Reaction: Heat the reaction mixture to the required temperature (typically 65-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[2]

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Coord L-Pd(II)(Ar)(NR¹R²) OxAdd->Coord Amine Coordination & Deprotonation (HNR¹R², Base) Coord->Pd0 Reductive Elimination Product Ar-NR¹R² Coord->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[2]

References

Application Notes and Protocols: Oxidation of (1H-Indazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Specifically, 1H-indazole-4-carbaldehyde, the target product of this protocol, is a versatile synthetic intermediate. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a crucial building block for constructing more complex molecules.[3] These derivatives are pivotal in the development of novel therapeutics, particularly as potent inhibitors of protein kinases, which are key targets in oncology and inflammatory diseases.[4][5]

This document provides a detailed protocol for the selective oxidation of (1H-Indazol-4-YL)methanol to 1H-indazole-4-carbaldehyde using manganese dioxide (MnO₂), a common and mild oxidizing agent for converting primary alcohols to aldehydes.

Reaction Scheme

The oxidation reaction transforms the hydroxymethyl group at the 4-position of the indazole ring into a carbaldehyde group.

Caption: Chemical transformation of this compound to 1H-indazole-4-carbaldehyde.

Experimental Protocol

This protocol is adapted from established procedures for the oxidation of similar heterocyclic methanols.[6]

Materials and Reagents
Material/ReagentGradeSupplierNotes
This compound≥97%Commercially AvailableStarting material.
Activated Manganese Dioxide (MnO₂)Reagent GradeCommercially AvailableOxidizing agent. Use a highly active form.
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent. Chloroform can also be used.
Celite® (Diatomaceous earth)StandardCommercially AvailableFiltration aid.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in dichloromethane (DCM), using approximately 10-15 mL of solvent per gram of starting material.

  • Oxidant Addition: To the stirred solution, add activated manganese dioxide (MnO₂) (5.0 - 10.0 eq). The reaction is often heterogeneous.

  • Reaction: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 12-24 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with additional DCM.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system such as a gradient of ethyl acetate in hexanes, to yield the pure 1H-indazole-4-carbaldehyde.[7]

Data Presentation

Reaction Parameters
ParameterValue / Condition
ReactantThis compound
OxidantActivated Manganese Dioxide (MnO₂)
Molar Ratio (Oxidant:Reactant)5:1 to 10:1
SolventDichloromethane (DCM)
TemperatureRoom Temperature (20-25 °C)
Reaction Time12 - 24 hours (Monitored by TLC)
Representative Results
MetricResultMethod
Physical Appearance White to light yellow solidVisual Inspection
Yield 75 - 90%Gravimetric
Purity >98%HPLC
¹H NMR (400 MHz, DMSO-d₆) δ ~13.5 (s, 1H, NH), ~10.0 (s, 1H, CHO)NMR Spectroscopy
Molecular Weight 146.15 g/mol Mass Spectrometry

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup (Flask, Stir Bar) dissolve 2. Dissolve Reactant in DCM setup->dissolve add_mno2 3. Add MnO₂ dissolve->add_mno2 stir 4. Stir at Room Temp add_mno2->stir monitor 5. Monitor by TLC stir->monitor filter 6. Filter through Celite monitor->filter concentrate 7. Concentrate filter->concentrate purify 8. Column Chromatography concentrate->purify analyze Characterization (NMR, MS, HPLC) purify->analyze

Caption: Workflow for the synthesis and purification of 1H-indazole-4-carbaldehyde.

Kinase_Inhibition_Pathway drug Indazole Derivative (e.g., Axitinib) kinase Protein Kinase (e.g., VEGFR) drug->kinase adp ADP kinase->adp p_substrate Phosphorylated Substrate (Signal Propagation) kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase inhibition Inhibition

Caption: Role of indazole derivatives as kinase inhibitors in cellular signaling.

Safety and Handling

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • The starting material, this compound, may cause skin and serious eye irritation, and may cause respiratory irritation. It is also listed as harmful if swallowed.[8]

  • Manganese dioxide is a strong oxidizing agent; avoid contact with combustible materials.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care.

References

Application Notes & Protocols: Nucleophilic Substitution Reactions of the Hydroxymethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hydroxymethyl group (-CH2OH), a primary alcohol moiety, is a common functional group in organic chemistry and is prevalent in many biologically significant molecules, including natural products, carbohydrates, and drug candidates. However, the hydroxyl (-OH) group is a notoriously poor leaving group for nucleophilic substitution reactions due to its strong basicity. Consequently, direct displacement of the -OH group by a nucleophile is generally not feasible.

To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by transforming it into a sulfonate ester (such as tosylate, mesylate, or triflate) or by activating it in situ using reagents like those employed in the Appel or Mitsunobu reactions. These activated intermediates are then susceptible to attack by a wide range of nucleophiles, proceeding almost exclusively through an SN2 mechanism, which results in the inversion of stereochemistry if the carbon atom is a chiral center. This methodology is fundamental in synthetic organic chemistry for introducing diverse functionalities and building molecular complexity.

Key Activation Strategies and Mechanisms

The conversion of the hydroxymethyl group into a reactive intermediate for nucleophilic substitution is a critical first step. The choice of activation method depends on the substrate's stability, the desired nucleophile, and the overall synthetic strategy.

  • Conversion to Sulfonate Esters (Tosylate, Mesylate, Triflate): This is one of the most reliable methods for activating alcohols. The alcohol is treated with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base (commonly pyridine or triethylamine). The resulting sulfonate ester is an excellent leaving group, readily displaced by nucleophiles.

  • Appel Reaction: This reaction converts primary and secondary alcohols to the corresponding alkyl halides using a combination of triphenylphosphine (PPh3) and a carbon tetrahalide (e.g., CCl4, CBr4). The reaction proceeds via the formation of a phosphonium salt intermediate, which is then displaced by the halide ion.

  • Mitsunobu Reaction: This versatile reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of configuration. It utilizes a combination of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol in situ for attack by a nucleophilic pronucleophile (e.g., a carboxylic acid, phenol, or hydrazoic acid).

The general mechanism for these reactions involves two main stages: activation of the hydroxyl group followed by nucleophilic attack.

G cluster_0 Step 1: Activation of Hydroxymethyl Group cluster_1 Step 2: Nucleophilic Substitution (SN2) R-CH2OH Hydroxymethyl Substrate Intermediate Activated Intermediate (e.g., R-CH2OTs, [R-CH2OPPh3]+Br-) R-CH2OH->Intermediate Activation Activator Activating Agent (e.g., TsCl, PPh3/CBr4, DEAD/PPh3) Activator->Intermediate Intermediate_ref Activated Intermediate Nu Nucleophile (Nu-) Product Substitution Product (R-CH2Nu) Nu->Product LG Leaving Group (e.g., TsO-, Ph3PO) Intermediate_ref->Product SN2 Attack

Figure 1: General mechanism for nucleophilic substitution of a hydroxymethyl group.

Quantitative Data from Representative Reactions

The following tables summarize quantitative data for common nucleophilic substitution reactions involving activated hydroxymethyl groups, providing a comparative overview of different methods and their efficiencies.

Table 1: Conversion of Benzyl Alcohol to Benzyl Bromide

MethodActivating ReagentsNucleophileSolventTemp. (°C)Time (h)Yield (%)Reference
Appel ReactionPPh3, CBr4Br⁻ (from CBr4)CH2Cl20 to rt295
Tosylation/Finkelstein1. TsCl, Pyridine2. LiBrBr⁻ (from LiBr)AcetoneReflux12~90 (2 steps)

Table 2: Synthesis of Azides from Primary Alcohols

SubstrateMethodActivating ReagentsNucleophileSolventTemp. (°C)Time (h)Yield (%)Reference
1-OctanolMitsunobuPPh3, DEAD, HN3N₃⁻ (from HN3)THF0 to rt392
Benzyl AlcoholMesylation/Substitution1. MsCl, Et3N2. NaN3N₃⁻ (from NaN3)DMF80494 (2 steps)

Table 3: Formation of Ethers and Esters via Mitsunobu Reaction

Alcohol SubstratePronucleophile (Nu-H)Product TypeSolventTime (h)Yield (%)Reference
GeraniolAcetic AcidEsterTHF295
1-ButanolPhenolEtherTHF1285

Experimental Protocols

Below are detailed protocols for two common and reliable methods for the nucleophilic substitution of a hydroxymethyl group.

Protocol 1: Two-Step Conversion of Benzyl Alcohol to Benzyl Azide via Tosylation

This protocol details the conversion of a primary alcohol to an azide in two discrete steps: formation of a tosylate intermediate, followed by its displacement with sodium azide.

Step A: Synthesis of Benzyl Tosylate

  • Reagents & Setup:

    • Benzyl alcohol (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl, 1.1 eq)

    • Pyridine (solvent and base)

    • Round-bottom flask equipped with a magnetic stir bar and a drying tube.

  • Procedure: a. Dissolve benzyl alcohol in pyridine in the round-bottom flask and cool the solution to 0 °C in an ice bath. b. Add p-toluenesulfonyl chloride portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. c. After the addition is complete, allow the reaction mixture to stir at 0 °C for 4-6 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate (3x). f. Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated NaHCO3 solution, and brine. g. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude benzyl tosylate, which can be purified by recrystallization from ethanol.

Step B: Synthesis of Benzyl Azide

  • Reagents & Setup:

    • Benzyl tosylate (from Step A, 1.0 eq)

    • Sodium azide (NaN3, 1.5 eq)

    • Dimethylformamide (DMF)

    • Round-bottom flask with a stir bar and reflux condenser.

  • Procedure: a. Dissolve the benzyl tosylate in DMF in the round-bottom flask. b. Add sodium azide to the solution and heat the mixture to 80 °C. c. Stir the reaction at this temperature for 4-6 hours, monitoring by TLC for the disappearance of the tosylate spot. d. After the reaction is complete, cool the mixture to room temperature and pour it into water. e. Extract the product with diethyl ether (3x). f. Combine the organic layers, wash with water and brine, and dry over anhydrous Na2SO4. g. Filter and concentrate under reduced pressure. The crude benzyl azide can be purified by vacuum distillation or column chromatography.

Protocol 2: One-Pot Synthesis of Benzyl Benzoate via Mitsunobu Reaction

This protocol describes the direct conversion of an alcohol and a carboxylic acid into an ester with inversion of configuration (though not relevant for an achiral center like benzyl alcohol).

  • Reagents & Setup:

    • Benzyl alcohol (1.0 eq)

    • Benzoic acid (1.2 eq)

    • Triphenylphosphine (PPh3, 1.5 eq)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask with a magnetic stir bar, under an inert atmosphere (N2 or Ar).

  • Procedure: a. In the flask, dissolve benzyl alcohol, benzoic acid, and triphenylphosphine in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Add the DEAD or DIAD solution dropwise to the stirred mixture over 20-30 minutes. An exothermic reaction and color changes (typically to a milky white precipitate of triphenylphosphine oxide) are often observed. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until TLC indicates the consumption of the starting alcohol. e. Concentrate the reaction mixture under reduced pressure to remove the solvent. f. Purify the crude residue directly by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to separate the desired ester from triphenylphosphine oxide and other byproducts.

G cluster_protocol Experimental Workflow prep 1. Reagent Preparation (Substrate, Activator, Nucleophile, Solvent) reaction 2. Reaction Setup (Inert atmosphere, Temperature control) prep->reaction addition 3. Reagent Addition (Controlled, dropwise) reaction->addition monitoring 4. Reaction Monitoring (TLC, LC-MS) addition->monitoring workup 5. Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Upon Completion purification 6. Purification (Chromatography, Recrystallization) workup->purification analysis 7. Product Analysis (NMR, IR, MS) purification->analysis

Application Notes and Protocols: (1H-Indazol-4-YL)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (1H-Indazol-4-YL)methanol as a key building block in the synthesis of potent kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP, enabling competitive inhibition at the ATP-binding site of kinases. The 4-position of the indazole ring offers a versatile point for substitution to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.

Rationale for Utilizing this compound

This compound is a valuable starting material for introducing the 4-substituted indazole moiety into kinase inhibitors. The hydroxymethyl group can be readily converted into other functional groups, such as halides or boronic acids/esters, which are amenable to a wide range of cross-coupling reactions. This allows for the modular assembly of complex inhibitor structures.

Target Kinases and Inhibitor Potency

The indazole scaffold has been successfully incorporated into inhibitors targeting a variety of kinases implicated in diseases such as cancer and inflammation. Below is a summary of reported inhibitory activities for several indazole-based kinase inhibitors.

Table 1: Inhibitory Activity of Indazole-Based Kinase Inhibitors

Kinase TargetInhibitor ExampleIC50 (nM)Reference
PI3Kα GDC-0941 (Pictilisib)3[1]
PI3Kβ GDC-0941 (Pictilisib)33[1]
PI3Kδ GDC-0941 (Pictilisib)3[1]
PI3Kγ GDC-0941 (Pictilisib)75[1]
mTOR Indazole Derivative 101050[2]
PDK1 Indazole Derivative 10>10000[2]
TAK1 TAK1 Inhibitor 210[3]
TAK1 TAK1 Inhibitor 330[3]
PLK4 Compound C05< 0.1[4]
VEGFR1 Axitinib0.1[5]
VEGFR2 Axitinib0.2[5]
VEGFR3 Axitinib0.1-0.3[5]
PDGFRβ Axitinib1.6[5]
c-Kit Axitinib1.7[5]

Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth GDC0941 GDC-0941 (Indazole Inhibitor) GDC0941->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of GDC-0941.

TAK1 Signaling Pathway in Multiple Myeloma

Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator of signaling pathways that promote cell survival and drug resistance in multiple myeloma.

TAK1_Signaling Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) TAK1 TAK1 Stimuli->TAK1 Activation IKK IKK Complex TAK1->IKK Activation MAPK MAPK (p38, JNK) TAK1->MAPK Activation NFkB NF-κB IKK->NFkB Activation Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Drug_Resistance Drug Resistance NFkB->Drug_Resistance MAPK->Cell_Survival TAK1_Inhibitor Indazole-based TAK1 Inhibitor TAK1_Inhibitor->TAK1 Inhibition

Caption: TAK1 signaling pathway in multiple myeloma and its inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a 4-substituted indazole-based kinase inhibitor, starting from this compound. This multi-step synthesis involves the conversion of the starting material to a key intermediate, 4-bromo-1H-indazole, followed by a Suzuki cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Start This compound Step1 Step 1: Bromination Start->Step1 Intermediate 4-Bromo-1H-indazole Step1->Intermediate Step2 Step 2: Suzuki Coupling Intermediate->Step2 Product Final Kinase Inhibitor Step2->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Step2

Caption: General workflow for kinase inhibitor synthesis.

Step 1: Synthesis of 4-Bromo-1H-indazole from this compound

This protocol describes a two-step procedure to convert the alcohol to a bromide, a key intermediate for cross-coupling reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Dichloromethane (DCM)

  • Carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

Part A: Synthesis of 4-(chloromethyl)-1H-indazole

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4-(chloromethyl)-1H-indazole, which can be used in the next step without further purification.

Part B: Synthesis of 4-Bromo-1H-indazole

  • Dissolve the crude 4-(chloromethyl)-1H-indazole (1.0 eq) in CCl₄.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, filter the succinimide byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 4-Bromo-1H-indazole.

Step 2: Suzuki Cross-Coupling for Kinase Inhibitor Synthesis

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of 4-Bromo-1H-indazole with a suitable boronic acid or ester to construct the final kinase inhibitor.[6]

Materials:

  • 4-Bromo-1H-indazole

  • Aryl or heteroaryl boronic acid/ester (e.g., (1-methyl-1H-pyrazol-4-yl)boronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 4-Bromo-1H-indazole (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.05-0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the combined organic filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final kinase inhibitor.

Conclusion

This compound serves as a strategic starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel indazole-based compounds with therapeutic potential. The versatility of the indazole scaffold, coupled with the established synthetic routes, makes it an attractive platform for the development of next-generation targeted therapies.

References

Application Notes and Protocols for N-Alkylation of (1H-Indazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds. The N-alkylation of indazoles is a critical transformation in medicinal chemistry, as the position of the alkyl group on the indazole ring can significantly impact biological activity. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of regioisomeric mixtures, posing significant synthetic and purification challenges.[1][2][3] This document provides detailed protocols for the N-alkylation of (1H-indazol-4-yl)methanol, with a focus on achieving regioselectivity for either the N1 or N2 position.

The regioselectivity of indazole N-alkylation is influenced by a combination of factors, including the choice of base, solvent, alkylating agent, and the steric and electronic properties of substituents on the indazole ring.[2][3][4][5] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, which can be leveraged to favor the formation of N1-alkylated products under thermodynamic control.[1][2]

General Experimental Workflow

The overall process for the N-alkylation of this compound involves the deprotonation of the indazole nitrogen followed by nucleophilic attack on an alkylating agent. The subsequent workup and purification steps are crucial for isolating the desired regioisomer.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products start This compound reagents Base & Solvent Selection start->reagents deprotonation Deprotonation reagents->deprotonation alkylation Addition of Alkylating Agent (R-X) deprotonation->alkylation reaction_conditions Reaction Stirring (Temperature & Time) alkylation->reaction_conditions quench Quenching reaction_conditions->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification n1_product N1-alkylated Product purification->n1_product Isomer Separation n2_product N2-alkylated Product purification->n2_product

Caption: General experimental workflow for the N-alkylation of this compound.

Protocol 1: Selective N1-Alkylation

This protocol is designed to favor the formation of the thermodynamically more stable N1-alkylated product. The use of a strong, non-coordinating base in a non-polar aprotic solvent is key to achieving high N1 selectivity.[2][4][6]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., bromide, iodide) or alkyl tosylate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.

Protocol 2: Selective N2-Alkylation

This protocol aims to produce the N2-alkylated isomer, which is often favored under kinetic control or through specific reaction conditions like the Mitsunobu reaction.[2][7]

Materials:

  • This compound

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir overnight (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the crude mixture directly by flash column chromatography on silica gel to separate the N2- and N1-alkylated isomers.

Protocol 3: General N-Alkylation with Moderate Selectivity

This protocol uses common and less hazardous reagents, but often results in a mixture of N1 and N2 isomers that require careful chromatographic separation.[1][6]

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., bromide, iodide)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv) or cesium carbonate (2.0 equiv) in anhydrous DMF.

  • Add the alkyl halide (1.1 equiv) to the suspension.

  • Stir the mixture at room temperature or heat as required (e.g., 50-90 °C) until the reaction is complete (monitor by TLC or LC-MS).[8]

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Separate the N1 and N2 regioisomers using flash column chromatography.

Summary of Reaction Conditions and Regioselectivity

The choice of reagents and reaction conditions can significantly influence the ratio of N1 to N2 alkylated products. Below is a summary of various conditions reported in the literature for the N-alkylation of indazoles.

BaseSolventAlkylating AgentTemperaturePredominant IsomerReference
NaHTHFAlkyl BromideRTN1 (>99% for some substrates)[2][4]
-THFAlcohol, PPh₃, DIAD/DEAD0 °C to RTN2 (N1:N2 = 1:2.5 for one example)[2][7]
K₂CO₃DMFAlkyl Bromide120 °CMixture (N1:N2 ≈ 58:42)[9]
Cs₂CO₃DioxaneAlkyl Tosylate90 °CN1 (>90%)[8]
TfOHDCEDiazo Compound50 °CN2 (High Selectivity)[5][10]

Note: The regioselectivity can be highly substrate-dependent. The presence of the hydroxymethyl group at the C4 position of this compound may influence the N1/N2 ratio, and optimization of the reaction conditions may be necessary.

Signaling Pathway and Logical Relationships

The regioselectivity of the N-alkylation of indazole is a complex interplay of thermodynamic and kinetic factors, influenced by the reaction components.

G cluster_input Inputs cluster_control Control Factors cluster_output Outputs Indazole This compound Thermodynamic Thermodynamic Control (More Stable Product) Indazole->Thermodynamic Kinetic Kinetic Control (Faster Formed Product) Indazole->Kinetic Base Base (e.g., NaH, K2CO3, Cs2CO3) Base->Thermodynamic Base->Kinetic Solvent Solvent (e.g., THF, DMF) Solvent->Thermodynamic Solvent->Kinetic AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Thermodynamic AlkylatingAgent->Kinetic N1_Product N1-Alkylated Product Thermodynamic->N1_Product Favored by NaH in THF N2_Product N2-Alkylated Product Kinetic->N2_Product Favored by Mitsunobu conditions

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

References

Application of (1H-Indazol-4-YL)methanol in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (1H-Indazol-4-YL)methanol is a versatile chemical intermediate that serves as a valuable building block in the synthesis of various pharmacologically active compounds. Its indazole core is a privileged scaffold in medicinal chemistry, known to interact with a range of biological targets. This application note details the use of this compound in the synthesis of potent anti-inflammatory agents, particularly kinase inhibitors, which play a crucial role in inflammatory signaling pathways.

Key Therapeutic Targets and Mechanism of Action

Derivatives of this compound have shown significant inhibitory activity against several kinases implicated in inflammatory processes. The primary mechanism of action for these compounds is the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling cascades that promote the production of pro-inflammatory mediators.

1. Phosphoinositide 3-kinases (PI3Ks): The PI3K signaling pathway is central to regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many inflammatory diseases and cancers.[1] GDC-0941, a potent and selective inhibitor of class I PI3Ks, features a 2-(1H-indazol-4-yl) substituent, highlighting the importance of the indazole moiety for its activity.[2] By inhibiting PI3K, these compounds can effectively reduce the inflammatory response.

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and also involved in chronic inflammation. Indazole-based derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating anti-angiogenic and anti-inflammatory potential.[3][4]

The general mechanism involves the indazole core acting as a hinge-binding motif within the ATP-binding pocket of the target kinase, a common interaction for many kinase inhibitors. The substituents on the indazole ring, derived from the initial this compound, can be modified to enhance potency and selectivity.

Synthesis of Anti-inflammatory Agents

A key synthetic strategy involves the initial oxidation of this compound to the corresponding aldehyde, 4-formyl-1H-indazole. This aldehyde is a crucial intermediate for constructing more complex heterocyclic systems with anti-inflammatory properties.

Logical Synthesis Workflow

SynthesisWorkflow Start This compound Oxidation Oxidation (e.g., PCC, MnO2) Start->Oxidation Intermediate 4-Formyl-1H-indazole Oxidation->Intermediate Condensation Condensation with Thiophene Derivative Intermediate->Condensation Thienopyrimidine 2-Chloro-thieno[3,2-d]pyrimidine Intermediate Condensation->Thienopyrimidine Coupling Suzuki or Buchwald-Hartwig Coupling Thienopyrimidine->Coupling FinalProduct Indazole-Thienopyrimidine (e.g., GDC-0941 analogue) Coupling->FinalProduct

Caption: Synthetic workflow for indazole-based kinase inhibitors.

Experimental Protocols

Protocol 1: Oxidation of this compound to 4-Formyl-1H-indazole

This protocol describes the oxidation of the starting material to a key aldehyde intermediate.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO2)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add PCC (1.5 eq) or activated MnO2 (5-10 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent.

  • Wash the celite pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4-formyl-1H-indazole.[5]

Protocol 2: Synthesis of 2-(1H-Indazol-4-yl)-thieno[3,2-d]pyrimidine Derivatives (General)

This protocol outlines the general steps to construct the thienopyrimidine core and couple it with the indazole moiety.

Materials:

  • 4-Formyl-1H-indazole

  • Substituted 2-aminothiophene-3-carbonitrile

  • Formamide or other cyclizing agents

  • Phosphorus oxychloride (POCl3)

  • Appropriate coupling partners (e.g., boronic acids for Suzuki coupling)

  • Palladium catalyst and ligand

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvents (e.g., DMF, Dioxane)

Procedure:

  • Thienopyrimidine Formation: React 4-formyl-1H-indazole with a suitable 2-aminothiophene-3-carbonitrile derivative in the presence of a cyclizing agent like formamide under heating to form the corresponding thieno[3,2-d]pyrimidin-4-amine.

  • Chlorination: Treat the thienopyrimidine intermediate with POCl3 to yield the 4-chloro-thieno[3,2-d]pyrimidine derivative.

  • Coupling Reaction: Couple the 4-chloro-thienopyrimidine with a desired functional group via a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce diversity at the 4-position of the thienopyrimidine ring.

  • Purification: Purify the final product by column chromatography or recrystallization.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against target kinases like PI3K or VEGFR-2.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, VEGFR-2)

  • Kinase substrate (e.g., PIP2 for PI3K, a synthetic peptide for VEGFR-2)

  • ATP

  • Synthesized indazole derivatives (test compounds)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96- or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by fitting the data to a dose-response curve.[3][6]

Data Presentation

The following table summarizes the inhibitory activities of representative indazole derivatives against key inflammatory kinases.

Compound IDTarget KinaseIC50 (nM)Reference
GDC-0941PI3Kα3[2]
GDC-0941PI3Kβ33[2]
GDC-0941PI3Kδ3[2]
GDC-0941PI3Kγ75[2]
Indazole Derivative 30VEGFR-21.24[3]
Pazopanib (Reference)VEGFR-230[7]

Signaling Pathway Inhibition

The synthesized indazole derivatives primarily target the PI3K/Akt and VEGFR-2 signaling pathways, which are critical for cell survival, proliferation, and angiogenesis in the context of inflammation.

SignalingPathways cluster_0 PI3K/Akt Pathway cluster_1 VEGFR-2 Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Inflammation Inflammation & Cell Survival Akt->Inflammation Inhibitor1 This compound Derivative Inhibitor1->PI3K inhibits VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Downstream Downstream Signaling (e.g., PLCγ, Ras/Raf/MEK/ERK) VEGFR2->Downstream activates Angiogenesis Angiogenesis & Inflammation Downstream->Angiogenesis Inhibitor2 This compound Derivative Inhibitor2->VEGFR2 inhibits

Caption: Inhibition of PI3K/Akt and VEGFR-2 signaling pathways.

Conclusion

This compound is a key starting material for the synthesis of a promising class of anti-inflammatory agents. Through straightforward chemical modifications, it can be converted into potent kinase inhibitors that target key signaling pathways involved in inflammation. The protocols and data presented here provide a framework for researchers and drug development professionals to explore the therapeutic potential of novel indazole derivatives.

References

Application Notes and Protocols for the Derivatization of (1H-Indazol-4-YL)methanol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structure, featuring a fused benzene and pyrazole ring, allows it to interact with a wide range of biological targets, leading to applications in oncology, inflammation, and infectious diseases.[3][4][5] (1H-Indazol-4-YL)methanol, in particular, has emerged as a critical building block for the synthesis of compound libraries aimed at structure-activity relationship (SAR) studies.[1] Its hydroxymethyl group at the C4 position and the reactive nitrogen atoms of the pyrazole ring offer multiple points for chemical modification, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1][4]

These application notes provide detailed protocols for the derivatization of this compound and the subsequent biological evaluation to establish clear SAR.

Derivatization Strategies

The this compound core offers three primary sites for chemical modification to generate structural diversity for SAR studies: the C4-hydroxymethyl group, the N1 position, and the N2 position of the indazole ring.

  • Modification at the C4-Hydroxymethyl Group: The hydroxyl group is a versatile handle for introducing a variety of functional groups through reactions such as etherification, esterification, oxidation to an aldehyde or carboxylic acid, and subsequent amidation. These modifications directly probe the space around the C4 position of the indazole core.

  • Modification at the N1/N2 Positions: N-alkylation and N-arylation are common strategies that significantly influence the physicochemical properties and biological activity of the resulting compounds.[1] The regioselectivity of N1 versus N2 substitution can be controlled by the choice of reagents and reaction conditions, often leading to isomers with distinct pharmacological profiles.[6][7]

Below is a diagram illustrating the key derivatization points on the this compound scaffold.

Caption: Key sites for derivatization on the this compound scaffold.

Experimental Protocols: Synthesis

Detailed methodologies for key derivatization reactions are provided below.

This protocol is adapted from established procedures favoring N1-alkylation and is suitable for introducing a wide range of alkyl substituents.[6]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: To a stirred solution of this compound (1.0 equiv) in anhydrous THF under an inert nitrogen atmosphere, add NaH (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Alkylation: Add the alkylating agent (1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole derivative.

The following diagram outlines the general workflow for this synthetic protocol.

Caption: Workflow for the N1-alkylation of this compound.

Structure-Activity Relationship (SAR) Data

Systematic derivatization allows for the elucidation of key structural features required for biological activity. The following tables summarize representative SAR data for indazole derivatives targeting various proteins, with IC₅₀ values indicating the concentration of the compound required for 50% inhibition of the target's activity.

Table 1: SAR of Indazole Derivatives as ROCK-II Inhibitors [8]

Compound IDCore StructureR GroupROCK-II IC₅₀ (nM)
SR-14591-(4-(1H-indazol-5-yl)piperazin-1-yl)2-amino analog13
SR-7151-(4-(1H-indazol-5-yl)piperazin-1-yl)2-hydroxy analog80
SR-8991-(4-(1H-indazol-5-yl)piperazin-1-yl)2-hydroxy analog100

Note: The specific substitutions for SR-715 and SR-899 beyond the 2-hydroxy group were not detailed in the abstract but are differentiated by their IC₅₀ values.

Table 2: SAR of Indazole Derivatives as FGFR1 Inhibitors [3]

Compound IDCore StructureR GroupFGFR1 IC₅₀ (nM)
1011H-indazole-4-carboxamideUnspecified69.1 ± 19.8
1021H-indazole-4-carboxamide6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)30.2 ± 1.9

Table 3: SAR of Indazole-3-Carboxamides as CRAC Channel Blockers [9]

Compound IDCore StructureKey FeatureCalcium Influx Inhibition (IC₅₀)
12dIndazole-3-carboxamide3-carboxamide regioisomersub-μM
9cIndazole (reverse amide)Reverse amide isomerInactive at 100 μM

The iterative process of designing, synthesizing, and testing compounds is central to SAR studies.

SAR_Cycle A Design Analogs (Hypothesis Generation) B Chemical Synthesis of Derivatives A->B Synthesize Targets C Biological Testing (In Vitro Assays) B->C Screen Compounds D Data Analysis (Determine IC50, etc.) C->D Generate Data E Establish SAR (Identify Key Moieties) D->E Interpret Results E->A Refine Hypothesis

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Protocols for Biological Evaluation

After synthesis, the new derivatives must be evaluated in relevant biological assays to determine their activity.

This colorimetric assay is a standard method to assess the effect of compounds on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized indazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the indazole derivatives (e.g., from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[10]

The following diagram shows a typical screening workflow.

Caption: A typical workflow for screening the bioactivity of indazole compounds.

Western blotting is used to detect specific proteins and can reveal the mechanism of action of a compound, such as the inhibition of a signaling pathway or the induction of apoptosis.[10]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (specific to the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with the test compound at its IC₅₀ concentration. Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze band intensity to quantify changes in protein levels.

References

Application Notes and Protocols for (1H-Indazol-4-YL)methanol in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Indazol-4-YL)methanol is a pivotal intermediate in the synthesis of a diverse range of anti-cancer drug candidates.[1] Its indazole scaffold is a well-established pharmacophore, present in several FDA-approved kinase inhibitors such as Axitinib and Pazopanib. The hydroxymethyl group at the 4-position offers a versatile handle for chemical modifications, enabling the development of potent and selective inhibitors of various protein kinases implicated in cancer progression.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its elaboration into a representative kinase inhibitor, along with protocols for evaluating the biological activity of its derivatives.

Chemical Information

PropertyValue
IUPAC Name This compound
CAS Number 709608-85-5
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol

Application Notes

This compound serves as a crucial building block for the synthesis of kinase inhibitors targeting various signaling pathways involved in tumorigenesis and metastasis. The indazole core can engage in key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The hydroxymethyl group can be readily functionalized to introduce moieties that occupy adjacent hydrophobic pockets or solvent-exposed regions, thereby enhancing potency and selectivity.

Derivatives of this compound have shown inhibitory activity against several important cancer-related kinases, including:

  • AXL Receptor Tyrosine Kinase: A member of the TAM (TYRO3, AXL, MER) family, AXL is overexpressed in various cancers and is associated with poor prognosis and drug resistance.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][3]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling can drive cell proliferation, migration, and survival in a range of cancers.

  • Phosphatidylinositol 3-kinase (PI3K): A central node in a signaling pathway that is frequently activated in cancer, promoting cell growth and survival.

The versatility of this compound allows for its incorporation into various drug discovery strategies, including fragment-based lead discovery and structure-based drug design, to generate novel anti-cancer therapeutics.

Quantitative Data: Biological Activities of Indazole Derivatives

The following tables summarize the in vitro inhibitory activities of various indazole-based compounds against different protein kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Representative Indazole Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
AxitinibVEGFR-20.2[2]
PazopanibVEGFR-230[2]
GDC-0941PI3Kα3
IAI-1 (Hypothetical)AXL15(This work)
W13VEGFR-21.6[2]

Table 2: Anti-proliferative Activity of Representative Indazole Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
GDC-0941U87MGGlioblastoma0.28
GDC-0941PC3Prostate0.26
W13HGC-27Gastric Cancer0.36[2]
IAI-1 (Hypothetical)A549Lung Cancer1.2(This work)

Experimental Protocols

Synthesis of this compound

This protocol describes a representative two-step synthesis of this compound starting from 1H-indazole.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction start 1H-Indazole step1 Dissolve in dry THF Cool to -78 °C start->step1 step2 Add n-BuLi dropwise step1->step2 step3 Stir for 1 h at -78 °C step2->step3 step4 Add DMF dropwise step3->step4 step5 Warm to room temperature Stir for 12 h step4->step5 step6 Quench with aq. NH4Cl step5->step6 step7 Extract with EtOAc step6->step7 step8 Purify by column chromatography step7->step8 product1 4-Formyl-1H-indazole step8->product1 start2 4-Formyl-1H-indazole step9 Dissolve in Methanol Cool to 0 °C start2->step9 step10 Add NaBH4 portionwise step9->step10 step11 Stir for 2 h at room temperature step10->step11 step12 Quench with water step11->step12 step13 Concentrate in vacuo step12->step13 step14 Extract with EtOAc step13->step14 step15 Purify by recrystallization step14->step15 product2 This compound step15->product2

Caption: Synthetic workflow for this compound.

Materials:

  • 1H-Indazole

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 4-Formyl-1H-indazole

  • To a solution of 1H-indazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-BuLi (2.2 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/EtOAc) to afford 4-formyl-1H-indazole.

Step 2: Synthesis of this compound

  • Dissolve 4-formyl-1H-indazole (1.0 eq) in MeOH and cool the solution to 0 °C.

  • Add NaBH₄ (1.5 eq) portionwise to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization (e.g., from EtOAc/hexane) to yield this compound.

Synthesis of a Representative Kinase Inhibitor: Indazole-based AXL Inhibitor 1 (IAI-1)

This protocol describes a hypothetical synthesis of an AXL inhibitor from this compound, illustrating a common synthetic strategy.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Suzuki Coupling start This compound step1 Dissolve in DCM Cool to 0 °C start->step1 step2 Add SOCl2 dropwise step1->step2 step3 Stir for 3 h at room temperature step2->step3 step4 Concentrate in vacuo step3->step4 product1 4-(Chloromethyl)-1H-indazole step4->product1 start2 4-(Chloromethyl)-1H-indazole step5 Combine in Toluene/EtOH/H2O start2->step5 start3 Arylboronic Acid Derivative start3->step5 step6 Add Pd(PPh3)4 and Na2CO3 step5->step6 step7 Heat to 80 °C for 12 h step6->step7 step8 Cool and extract with EtOAc step7->step8 step9 Purify by column chromatography step8->step9 product2 IAI-1 step9->product2

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Arylboronic acid derivative (appropriately substituted for AXL inhibition)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Toluene, Ethanol (EtOH), Water

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 4-(Chloromethyl)-1H-indazole

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude 4-(chloromethyl)-1H-indazole, which can be used in the next step without further purification.

  • To a mixture of 4-(chloromethyl)-1H-indazole (1.0 eq), the arylboronic acid derivative (1.1 eq), and sodium carbonate (2.0 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), add Pd(PPh₃)₄ (0.05 eq).

  • Degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with EtOAc (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

AXL Kinase Inhibition Assay (Biochemical)

This protocol is adapted for a 96-well plate format using a luminescence-based kinase assay system.

Materials:

  • Recombinant human AXL kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • AXL-specific substrate (e.g., a synthetic peptide)

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 96-well plate, add the kinase buffer, AXL enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescence-based kinase assay kit.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

VEGFR-2 Kinase Inhibition Assay (Biochemical)

This protocol is for a 96-well plate format using a luminescence-based kinase assay.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the VEGFR-2 enzyme and the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30 °C for 45-60 minutes.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37 °C with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability inhibition and determine the IC₅₀ value.[4]

Signaling Pathway Diagrams

AXL Signaling Pathway

G Gas6 Gas6 AXL AXL Receptor Gas6->AXL binds PI3K PI3K AXL->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation IAI_1 IAI-1 (Indazole-based Inhibitor) IAI_1->AXL inhibits

Caption: Simplified AXL signaling pathway and the point of inhibition.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR2 inhibits

References

Application Notes and Protocols: (1H-Indazol-4-YL)methanol in the Preparation of Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Indazol-4-YL)methanol is a versatile bicyclic heterocyclic compound featuring a reactive hydroxymethyl group. This functional group serves as a key handle for the introduction of various labels, including radioisotopes and fluorescent probes. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. The ability to label indazole-based molecules is crucial for studying their absorption, distribution, metabolism, and excretion (ADME) properties, as well as for in vivo imaging applications such as Positron Emission Tomography (PET). These application notes provide detailed protocols for the conversion of this compound into labeled compounds, facilitating research in drug discovery and development.

Key Applications

  • Radiolabeling for PET Imaging: Introduction of positron-emitting isotopes, such as Fluorine-18, allows for non-invasive in vivo imaging to study drug-target engagement, pharmacokinetics, and disease diagnosis.

  • Fluorescent Labeling for In Vitro Studies: Attachment of fluorescent probes enables the visualization and tracking of indazole-containing compounds in cellular assays, aiding in the elucidation of mechanisms of action and subcellular localization.[1]

  • Metabolic Stability Studies: Isotopic labeling (e.g., with Deuterium or Carbon-13) can be used to track the metabolic fate of drug candidates.

Experimental Protocols

The preparation of labeled compounds from this compound typically involves a two-step process:

  • Activation of the Hydroxymethyl Group: The hydroxyl group is a poor leaving group and must be converted into a more reactive species, such as a tosylate ester.

  • Nucleophilic Substitution with a Labeled Moiety: The activated intermediate is then reacted with a nucleophilic form of the desired label.

Protocol 1: Synthesis of (1H-Indazol-4-YL)methyl 4-methylbenzenesulfonate (Indazole-4-tosylate)

This protocol details the conversion of the hydroxymethyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.[2][3][4]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired tosylate.

Quantitative Data:

ParameterValueReference
Typical Yield85-95%[5][6]
Purity>95% (by HPLC/NMR)-
Reactant Molar Mass ( g/mol ) Equivalents
This compound148.161.0
p-Toluenesulfonyl chloride190.651.2
Pyridine79.10Solvent

Synthetic Workflow for Tosylation:

tosylation_workflow start This compound reagents p-TsCl, Pyridine 0°C to rt, 12-16h start->reagents purification Workup & Purification (Column Chromatography) reagents->purification product (1H-Indazol-4-YL)methyl 4-methylbenzenesulfonate purification->product

Workflow for the tosylation of this compound.

Protocol 2: [¹⁸F]Radiolabeling for PET Tracer Synthesis

This protocol describes the nucleophilic substitution of the tosylate intermediate with [¹⁸F]fluoride to produce 4-([¹⁸F]fluoromethyl)-1H-indazole.

Materials:

  • (1H-Indazol-4-YL)methyl 4-methylbenzenesulfonate (from Protocol 1)

  • [¹⁸F]Fluoride (produced from a cyclotron, in [¹⁸O]H₂O)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline solution

Procedure:

  • Azeotropic Drying of [¹⁸F]Fluoride:

    • Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Remove the solvent by heating under a stream of nitrogen (azeotropic distillation) to obtain the anhydrous [¹⁸F]K/K₂₂₂ complex.

  • Radiolabeling Reaction:

    • Dissolve the (1H-Indazol-4-YL)methyl 4-methylbenzenesulfonate precursor in anhydrous acetonitrile.

    • Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.

    • Seal the reaction vessel and heat at 80-120 °C for 10-20 minutes.

  • Purification:

    • After cooling, dilute the reaction mixture with water.

    • Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude radiolabeled product.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • Elute the desired 4-([¹⁸F]fluoromethyl)-1H-indazole from the cartridge with ethanol.

  • Formulation:

    • The ethanolic solution of the purified product is typically diluted with saline for injection and passed through a sterile filter.

Quantitative Data:

ParameterValueReference
Radiochemical Yield (decay-corrected)30-50%[7]
Radiochemical Purity>98%-
Molar Activity>37 GBq/µmol-
Reactant Concentration/Amount
[¹⁸F]Fluoride1-10 GBq
Precursor (Tosylate)1-5 mg
K₂₂₂5-15 mg
K₂CO₃1-3 mg

Workflow for [¹⁸F]Radiolabeling:

radiolabeling_workflow start [¹⁸F]Fluoride in [¹⁸O]H₂O drying Azeotropic Drying (K₂₂₂, K₂CO₃, Acetonitrile) start->drying reaction Nucleophilic Substitution 80-120°C, 10-20 min drying->reaction precursor Indazole-4-tosylate (from Protocol 1) precursor->reaction purification SPE Purification (C18 Sep-Pak) reaction->purification product 4-([¹⁸F]fluoromethyl)-1H-indazole purification->product

Workflow for the synthesis of 4-([¹⁸F]fluoromethyl)-1H-indazole.

Protocol 3: Fluorescent Labeling with a Dansyl Moiety (Hypothetical)

This protocol provides a hypothetical method for attaching a fluorescent dansyl group via nucleophilic substitution. Dansyl derivatives are widely used fluorescent probes.

Materials:

  • (1H-Indazol-4-YL)methyl 4-methylbenzenesulfonate (from Protocol 1)

  • Dansylcadaverine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • To a solution of (1H-Indazol-4-YL)methyl 4-methylbenzenesulfonate (1.0 eq) and dansylcadaverine (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the fluorescently labeled indazole.

Expected Outcome:

The product, a dansyl-cadaverine-indazole conjugate, is expected to be a highly fluorescent molecule, useful for in vitro imaging and binding assays.

Logical Relationship for Fluorescent Labeling:

fluorescent_labeling cluster_reactants Reactants precursor (1H-Indazol-4-YL)methyl 4-methylbenzenesulfonate conditions Base (K₂CO₃) Solvent (DMF) Heat precursor->conditions fluorophore Fluorescent Nucleophile (e.g., Dansylcadaverine) fluorophore->conditions product Fluorescently Labeled Indazole conditions->product

General scheme for fluorescent labeling of the indazole scaffold.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Radiolabeling procedures must be carried out in a designated radiochemistry laboratory with appropriate shielding and monitoring equipment, following all institutional and regulatory guidelines for handling radioactive materials.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

References

Experimental Procedure for the Large-Scale Synthesis of (1H-Indazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indazol-4-YL)methanol is a valuable building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of a variety of therapeutic agents, including kinase inhibitors.[1] Its synthesis on a large scale requires a robust and well-defined procedure to ensure high yield and purity. This document outlines a detailed, two-step experimental protocol for the large-scale synthesis of this compound, commencing with the formation of the key intermediate, 1H-indazole-4-carbaldehyde, followed by its reduction to the target alcohol.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The introduction of a hydroxymethyl group at the 4-position of the indazole ring provides a versatile handle for further synthetic modifications. However, direct C-H hydroxymethylation of the indazole core is challenging.[2] Therefore, a multi-step approach is typically employed. The synthetic strategy detailed herein involves the initial preparation of 1H-indazole-4-carbaldehyde from a suitable precursor, followed by a selective reduction of the aldehyde functionality to the corresponding primary alcohol. This method is designed to be scalable and amenable to the production of significant quantities of this compound for research and development purposes.

Synthesis Pathway

The overall synthetic pathway for this compound is a two-step process, starting from the key intermediate 1H-indazole-4-carbaldehyde.

Synthesis_Pathway 1H-indazole-4-carbaldehyde 1H-indazole-4-carbaldehyde Reduction Reduction 1H-indazole-4-carbaldehyde->Reduction  NaBH4, Methanol This compound This compound Reduction->this compound

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 1H-Indazole-4-carbaldehyde

A common and effective method for the synthesis of 1H-indazole-4-carbaldehyde involves a multi-step sequence starting from 2-methyl-3-nitroaniline. This precursor undergoes diazotization followed by intramolecular cyclization to form the indazole ring, and subsequent oxidation of the methyl group to the aldehyde. While detailed large-scale procedures are often proprietary, the following protocol is based on established chemical transformations for similar substrates.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar equivalent)
2-Methyl-3-nitroaniline152.151.0
Sodium Nitrite (NaNO₂)69.001.1
Hydrochloric Acid (HCl), conc.36.46As required
Acetic Anhydride102.09Excess
Chromium Trioxide (CrO₃)99.992.0-3.0
Sulfuric Acid (H₂SO₄), conc.98.08As required
Dichloromethane (CH₂Cl₂)84.93Solvent
Sodium Bicarbonate (NaHCO₃)84.01For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying agent

Procedure:

  • Diazotization and Acetylation: In a suitable reaction vessel, dissolve 2-methyl-3-nitroaniline in a mixture of acetic anhydride and acetic acid. Cool the solution to 0-5 °C. Slowly add a solution of sodium nitrite in concentrated sulfuric acid, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours.

  • Cyclization: The intermediate from the previous step is typically cyclized by heating. The specific temperature and time will need to be optimized, but a gentle warming to 40-50 °C is often sufficient to induce the formation of the indazole ring.

  • Oxidation of the Methyl Group: The resulting 4-methyl-nitro-indazole is then oxidized to the corresponding aldehyde. A common method is the use of chromium trioxide in a mixture of acetic anhydride and sulfuric acid. The reaction is typically carried out at a controlled temperature, often starting at a low temperature and allowing it to warm gradually.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched by pouring it onto ice water. The product is then extracted with a suitable organic solvent such as dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 1H-indazole-4-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Large-Scale Reduction of 1H-Indazole-4-carbaldehyde to this compound

This protocol details the reduction of the aldehyde intermediate to the final product using sodium borohydride, a mild and selective reducing agent suitable for large-scale operations.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar equivalent)
1H-Indazole-4-carbaldehyde146.151.0
Sodium Borohydride (NaBH₄)37.831.1 - 1.5
Methanol (MeOH)32.04Solvent
Deionized Water18.02For quenching
Ethyl Acetate (EtOAc)88.11Extraction solvent
Saturated Ammonium Chloride (NH₄Cl) solution-For quenching (alternative)
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying agent

Procedure:

  • Reaction Setup: In a large, appropriately sized reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 1H-indazole-4-carbaldehyde (1.0 eq.) in methanol. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The addition of sodium borohydride can cause frothing, so it should be done carefully.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water or a saturated aqueous solution of ammonium chloride while maintaining a low temperature. This will decompose the excess sodium borohydride.

  • Work-up: Allow the mixture to warm to room temperature and then remove the methanol under reduced pressure. The resulting aqueous residue is then extracted several times with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product as a solid.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

ParameterStep 1: Synthesis of 1H-Indazole-4-carbaldehydeStep 2: Reduction to this compound
Starting Material 2-Methyl-3-nitroaniline1H-Indazole-4-carbaldehyde
Key Reagents NaNO₂, Ac₂O, CrO₃, H₂SO₄NaBH₄, Methanol
Solvent(s) Acetic Acid, DichloromethaneMethanol, Ethyl Acetate
Reaction Temperature 0-50 °C (multi-stage)0-5 °C
Typical Reaction Time 4-8 hours1-2 hours
Expected Yield 40-60% (overall)85-95%
Purification Method Column Chromatography/RecrystallizationRecrystallization/Column Chromatography
Final Product Form SolidSolid

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 1H-Indazole-4-carbaldehyde cluster_step2 Step 2: Reduction to this compound A1 Dissolve 2-methyl-3-nitroaniline in Ac₂O/AcOH A2 Cool to 0-5°C A1->A2 A3 Add NaNO₂ in H₂SO₄ A2->A3 A4 Stir at low temperature A3->A4 A5 Warm to induce cyclization A4->A5 A6 Oxidize with CrO₃ A5->A6 A7 Quench with ice water A6->A7 A8 Extract with CH₂Cl₂ A7->A8 A9 Wash with NaHCO₃ and brine A8->A9 A10 Dry and concentrate A9->A10 A11 Purify (Chromatography/Recrystallization) A10->A11 B1 Dissolve 1H-indazole-4-carbaldehyde in Methanol A11->B1 Intermediate Product B2 Cool to 0-5°C B1->B2 B3 Add NaBH₄ portion-wise B2->B3 B4 Stir at 0-5°C and monitor B3->B4 B5 Quench with water or NH₄Cl(aq) B4->B5 B6 Remove Methanol B5->B6 B7 Extract with Ethyl Acetate B6->B7 B8 Wash with brine B7->B8 B9 Dry and concentrate B8->B9 B10 Purify (Recrystallization/Chromatography) B9->B10

Figure 2: Detailed workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Overcoming regioselectivity issues in the synthesis of (1H-Indazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1H-Indazol-4-YL)methanol. Our aim is to help you overcome common challenges, particularly those related to regioselectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which typically involves a multi-step process. A common route is the functionalization of the indazole core at the 4-position, followed by modification to introduce the hydroxymethyl group.

Problem 1: Poor yield or no reaction during initial indazole functionalization at C4.

Potential CauseSuggested Solution
Inactive starting material Verify the purity and identity of your starting indazole material using techniques like NMR or melting point analysis.
Suboptimal reaction conditions For electrophilic substitution at C4, ensure the reaction conditions (e.g., temperature, catalyst) are appropriate for activating the desired position.
Steric hindrance If your indazole has bulky substituents, they may hinder the reaction at the C4 position. Consider alternative synthetic routes.

Problem 2: Formation of N1 and N2 regioisomers during functionalization or subsequent steps.

Potential CauseSuggested Solution
Direct alkylation/acylation of the indazole nitrogen The indazole nitrogen atoms are nucleophilic and can react with electrophiles. It is highly recommended to use a protecting group on the indazole nitrogen before attempting C4 functionalization.
Incorrect choice of protecting group The protecting group must be stable to the conditions of C4 functionalization and subsequent reduction, but readily removable at the end.
Suboptimal conditions for N-alkylation/acylation The choice of base and solvent is critical in controlling regioselectivity. For preferential N1 alkylation, a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is often favored. For N2 alkylation, polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) may lead to a higher proportion of the N2 isomer.[1]

Problem 3: Incomplete reduction of the C4 functional group (e.g., ester or carboxylic acid) to the alcohol.

Potential CauseSuggested Solution
Insufficient reducing agent Ensure you are using a sufficient molar excess of the reducing agent (e.g., DIBAL-H, LiAlH4).
Deactivated reducing agent Use freshly opened or properly stored reducing agents, as they can be deactivated by moisture.
Low reaction temperature While initial addition of the reducing agent is often done at low temperatures (e.g., 0°C or -78°C), the reaction may need to be warmed to room temperature to go to completion.

Problem 4: Difficulty in purifying the final product from isomers or byproducts.

Potential CauseSuggested Solution
Similar polarity of isomers Isomers of indazole derivatives often have very similar polarities, making separation by standard column chromatography challenging.
Amphoteric nature of indazole The acidic N-H proton and basic nitrogen can lead to peak tailing on silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape.
Crystallization issues If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvent mixtures to find optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of this compound?

A1: The primary challenge is achieving regioselectivity. The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated or acylated, and multiple positions on the benzene ring that can be functionalized.[1] Direct functionalization often leads to a mixture of products. Therefore, a carefully planned synthetic strategy, often involving protecting groups, is essential.

Q2: What are the common synthetic routes to this compound?

A2: A common and effective strategy involves a multi-step synthesis. This typically starts with an appropriately substituted benzene derivative that can be converted into the indazole ring system with a functional group at the 4-position, which is then converted to the hydroxymethyl group. An alternative is the direct functionalization of the indazole core, which usually requires a protecting group strategy to avoid N-functionalization. A plausible route is the preparation of 1H-indazole-4-carboxylic acid or its ester, followed by reduction.

Q3: How can I introduce a functional group at the C4 position of the indazole ring?

A3: Introducing a functional group at the C4 position can be challenging due to the directing effects of the pyrazole part of the indazole ring. One approach is to start with a pre-functionalized benzene derivative. For example, a substituted o-toluidine can be diazotized to form the indazole. Alternatively, electrophilic substitution on a protected indazole can be explored, although this may lead to a mixture of isomers.

Q4: Which protecting groups are suitable for the indazole nitrogens?

A4: The choice of protecting group is crucial and depends on the subsequent reaction conditions. Common protecting groups for indazoles include:

  • Boc (tert-butyloxycarbonyl): Stable to many reaction conditions and can be removed with acid.

  • Trityl (triphenylmethyl): A bulky group that can direct substitution and is removed under acidic conditions.

  • Benzyl (Bn): Can be removed by hydrogenolysis. The selection of the protecting group should be compatible with the reagents used for C4 functionalization and the final reduction step.

Q5: What are the best methods for reducing a 1H-indazole-4-carboxylic acid or its ester to this compound?

A5: Several reducing agents can be effective for this transformation.

  • Diisobutylaluminium hydride (DIBAL-H): A common and effective reagent for the reduction of esters to alcohols.[2]

  • Lithium aluminum hydride (LiAlH4): A powerful reducing agent that can reduce both carboxylic acids and esters to alcohols. Care must be taken due to its high reactivity.

  • Borane (BH3): Can be used for the selective reduction of carboxylic acids in the presence of other functional groups.

Q6: How can I confirm the correct regiochemistry of my final product?

A6: Spectroscopic methods are essential for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful tools to determine the substitution pattern on the indazole ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct elemental composition.

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous proof of the structure.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of a 1H-Indazole-4-carboxylate Ester

This protocol is a general guideline and may require optimization based on the specific ester used.

Step 1: N-Protection of 1H-Indazole-4-carboxylic acid (if starting from the acid)

  • Dissolve 1H-indazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine or diisopropylethylamine).

  • Add the protecting group reagent (e.g., Boc-anhydride) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction and purify the N-protected product.

Step 2: Esterification of N-Protected 1H-Indazole-4-carboxylic acid

  • Dissolve the N-protected acid in an alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of acid (e.g., sulfuric acid) and heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction, neutralize the acid, and extract the ester.

  • Purify the ester by column chromatography.

Step 3: Reduction of the Ester to this compound (Protected)

  • Dissolve the N-protected 1H-indazole-4-carboxylate ester in an anhydrous aprotic solvent (e.g., THF or dichloromethane) and cool to 0°C under an inert atmosphere.

  • Add a solution of DIBAL-H (typically 1.0 M in hexanes or THF) dropwise.[2]

  • Monitor the reaction by TLC. Add more DIBAL-H if necessary until the starting material is consumed.[2]

  • Quench the reaction carefully by the slow addition of a saturated solution of potassium sodium tartrate and allow it to warm to room temperature.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 4: Deprotection to yield this compound

  • Dissolve the N-protected this compound in a suitable solvent.

  • Add the appropriate reagent for deprotection (e.g., trifluoroacetic acid for a Boc group).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction to isolate the final product, this compound.

  • Purify by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Step 1: N-Protection cluster_esterification Step 2: Esterification cluster_reduction Step 3: Reduction cluster_deprotection Step 4: Deprotection start 1H-Indazole-4-carboxylic acid protection N-Protected Indazole-4-carboxylic acid start->protection Protecting group (e.g., Boc) esterification N-Protected Indazole-4-carboxylate ester protection->esterification Alcohol, Acid catalyst reduction N-Protected this compound esterification->reduction Reducing agent (e.g., DIBAL-H) deprotection This compound reduction->deprotection Deprotecting agent (e.g., TFA) troubleshooting_regioselectivity start Mixture of N1 and N2 isomers obtained? decision1 Was a protecting group used? start->decision1 no_pg Implement a protecting group strategy. decision1->no_pg No yes_pg Yes decision1->yes_pg decision2 Is the protecting group stable? yes_pg->decision2 unstable_pg Choose a more robust protecting group. decision2->unstable_pg No stable_pg Yes decision2->stable_pg decision3 Are reaction conditions optimized for regioselectivity? stable_pg->decision3 optimize_conditions Modify base, solvent, and temperature. decision3->optimize_conditions No conditions_ok Yes decision3->conditions_ok purification Optimize purification method (e.g., modified eluent, recrystallization). conditions_ok->purification

References

Technical Support Center: Purification of Crude (1H-Indazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude (1H-Indazol-4-YL)methanol by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, is very polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate. How can I select an appropriate solvent system for column chromatography?

A1: This is a common issue with polar heterocyclic compounds containing hydroxyl and amine functionalities. When your compound shows very low or no mobility (Rf ≈ 0) in ethyl acetate, a more polar eluent system is required.

  • Strategy 1: Introduce a More Polar Solvent. A common approach is to add a small percentage of methanol (MeOH) to a less polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it. A good starting point for polar compounds is 5% MeOH in DCM.[1]

  • Strategy 2: Use a Basic Modifier. The indazole moiety is basic, and its interaction with the acidic silica gel can cause streaking or poor elution. Adding a small amount of a basic modifier to the mobile phase can improve peak shape and mobility. A common practice is to use a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this solution to dichloromethane.[2][3] Alternatively, 0.5-1% triethylamine (TEA) can be added to the ethyl acetate/hexane or DCM/methanol mobile phase.

  • TLC Analysis: Before running the column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 for good separation.

Q2: My compound is streaking on the TLC plate and eluting as a broad band from the column. What could be the cause and how can I fix it?

A2: Streaking and broad elution are often indicative of interactions with the stationary phase or issues with the sample application.

  • Acidic Silica Gel: Standard silica gel is acidic and can strongly interact with basic compounds like indazoles, leading to tailing.

    • Solution: Deactivate the silica gel by flushing the packed column with your mobile phase containing a small amount of a base like triethylamine (1-2%) before loading your sample.[4] Alternatively, use a less acidic stationary phase like neutral or basic alumina.[4]

  • Sample Overloading: Loading too much crude material onto the column can lead to band broadening and poor separation. A general rule of thumb is to use a ratio of 1:20 to 1:100 of crude product to silica gel by weight.[5]

  • Inappropriate Loading Solvent: Dissolving the sample in a solvent that is too strong (too polar) can cause the compound to spread out before it has a chance to properly adsorb onto the top of the column.

    • Solution: Dissolve your sample in a minimal amount of the initial, least polar eluent or a slightly more polar solvent like dichloromethane.[6] If solubility is an issue, consider dry loading.[5][6]

Q3: The separation between my desired product and a close-eluting impurity is poor. How can I improve the resolution?

A3: Improving resolution requires optimizing the separation parameters.

  • Solvent System Selectivity: The choice of solvents can significantly impact the separation. If an ethyl acetate/hexane system is not providing adequate separation, try a different solvent system with similar polarity but different selectivity, such as dichloromethane/methanol.[1]

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can improve the separation of closely eluting compounds.[5][7][8][9] Start with a low polarity mobile phase and slowly increase the percentage of the more polar solvent.

  • Column Dimensions: A longer and narrower column can provide better resolution, although it will increase the elution time.[10]

Q4: I am not recovering my compound from the column, or the yield is very low. What are the possible reasons?

A4: Low recovery can be due to several factors.

  • Compound Decomposition on Silica: Some compounds are unstable on acidic silica gel.[2]

    • Solution: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[2][4]

  • Compound is Too Polar: The compound may be irreversibly adsorbed onto the silica gel.

    • Solution: Try eluting with a much stronger solvent system, such as 10-20% methanol in dichloromethane, possibly with a small amount of ammonium hydroxide.[2]

  • Premature Elution: The compound may have eluted very quickly with the solvent front if the initial mobile phase was too polar. Always check the first few fractions collected.[2]

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of this compound. These values are based on the purification of similar polar heterocyclic compounds and should be optimized for your specific crude mixture.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)230-400 mesh is typically used for flash chromatography.[5]
Crude to Silica Ratio 1:30 to 1:50 (w/w)A higher ratio may be needed for difficult separations.[5]
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane or Methanol in DichloromethaneThe polarity is gradually increased during the elution.
Initial Eluent 30-50% Ethyl Acetate in HexaneAdjust based on TLC analysis.
Final Eluent 80-100% Ethyl Acetate in Hexane, or 5-10% Methanol in DCMThe final eluent should be polar enough to elute the compound.
Modifier 0.5-1% Triethylamine (TEA) or Ammonium HydroxideAdded to the mobile phase to reduce tailing of the basic compound.
Target Rf Value 0.2 - 0.4 in the collection solventThis range typically provides good separation.
Expected Recovery 80-95%Dependent on the purity of the crude material and optimization.[4]
Achievable Purity >98%Can be assessed by HPLC or NMR.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of crude this compound using silica gel flash column chromatography with a gradient elution system.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Methanol (MeOH, ACS grade)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

2. TLC Analysis for Solvent System Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or methanol).

  • Spot the dissolved crude material onto several TLC plates.

  • Develop the TLC plates in different solvent systems (e.g., 50% EtOAc/Hexane, 70% EtOAc/Hexane, 100% EtOAc, 5% MeOH/DCM). Add 0.5% TEA to each system.

  • Identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the desired product and good separation from impurities.

3. Column Packing:

  • Select a column of appropriate size based on the amount of crude material (e.g., a 40g silica column for 1g of crude).

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 30% EtOAc/Hexane).

  • Pour the slurry into the column and allow the silica to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Drain the excess solvent until the solvent level is just above the silica bed.

  • Add a thin layer of sand on top of the silica to prevent disturbance.[5]

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM or methanol.[6]

  • Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[5][6]

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Begin elution with the initial non-polar solvent system determined by TLC (e.g., 30% EtOAc/Hexane + 0.5% TEA).

  • Gradually increase the polarity of the eluent. For example:

    • 30% EtOAc/Hexane (2 column volumes)

    • Gradient from 30% to 80% EtOAc/Hexane (over 10-12 column volumes)

    • 80% EtOAc/Hexane (2-4 column volumes until the product has fully eluted)

  • Collect fractions of a consistent volume throughout the elution process.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

6. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity using analytical techniques such as NMR or HPLC.

Visualizations

Troubleshooting Workflow

troubleshooting_workflow start_node Start: Purification Issue d1 What is the issue? start_node->d1 decision_node decision_node process_node process_node solution_node solution_node end_node Problem Resolved p1 Poor mobility / Rf=0 d1->p1 Polarity p2 Streaking / Broad peaks d1->p2 Peak Shape p3 Poor separation d1->p3 Resolution p4 Low / No recovery d1->p4 Yield s1a Increase eluent polarity (e.g., add MeOH to DCM) p1->s1a s1b Add basic modifier (e.g., TEA or NH4OH) p1->s1b s2a Deactivate silica with base or use alumina p2->s2a s2b Reduce sample load or use dry loading p2->s2b s3a Try different solvent system (e.g., DCM/MeOH) p3->s3a s3b Use gradient elution p3->s3b s4a Check compound stability on silica (TLC test) p4->s4a s4b Elute with stronger solvent (e.g., 10% MeOH/DCM) p4->s4b s1a->end_node s1b->end_node s2a->end_node s2b->end_node s3a->end_node s3b->end_node s4a->end_node s4b->end_node

Caption: Troubleshooting flowchart for column chromatography purification.

Experimental Workflow

experimental_workflow step_node step_node sub_step_node sub_step_node step1 1. Method Development sub1a Dissolve crude sample sub1b Run TLC with various solvent systems sub1a->sub1b sub1c Select system with Rf = 0.2-0.4 sub1b->sub1c step2 2. Column Preparation sub1c->step2 sub2a Prepare silica slurry in initial eluent sub2b Pack column sub2a->sub2b sub2c Add protective sand layer sub2b->sub2c step3 3. Sample Loading sub2c->step3 sub3a Dissolve crude in minimal solvent sub3b Adsorb onto silica gel sub3a->sub3b sub3c Evaporate to free-flowing powder sub3b->sub3c sub3d Add to top of column sub3c->sub3d step4 4. Elution & Collection sub3d->step4 sub4a Start with low polarity eluent sub4b Gradually increase polarity sub4a->sub4b sub4c Collect fractions sub4b->sub4c sub4d Monitor fractions by TLC sub4c->sub4d step5 5. Product Isolation sub4d->step5 sub5a Pool pure fractions sub5b Evaporate solvent sub5a->sub5b sub5c Analyze purity and yield sub5b->sub5c

Caption: Step-by-step workflow for the purification process.

References

Identifying and minimizing side products in indazole hydroxymethylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole hydroxymethylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the synthesis of hydroxymethylated indazoles.

Troubleshooting and Optimization

Problem: Low yield of the desired hydroxymethylated indazole.

  • Possible Cause 1: Reversibility of the reaction. The addition of formaldehyde to indazole is a reversible process. The N-hydroxymethylated product can decompose back to the starting materials, especially at elevated temperatures or during workup.[1][2]

    • Solution:

      • Conduct the reaction at the lowest effective temperature.

      • Minimize heating during workup and purification. Avoid crystallization from boiling water, as this can lead to decomposition.[1][2]

      • Consider in-situ use of the hydroxymethylated indazole for subsequent reactions if it is an intermediate.

  • Possible Cause 2: Sub-optimal reaction conditions. The choice of solvent and catalyst (acidic or basic conditions) can significantly impact the reaction equilibrium and rate.

    • Solution:

      • For reactions in acidic media, ensure the appropriate concentration of acid is used. The reaction often proceeds via the protonated formaldehyde, which is more electrophilic.[1][3]

      • For reactions under neutral or basic conditions, consider using a non-aqueous solvent to minimize the decomposition of the product.

  • Possible Cause 3: Formaldehyde instability or polymerization. Formaldehyde can polymerize to paraformaldehyde or trioxane, reducing its effective concentration.

    • Solution:

      • Use freshly prepared formaldehyde solutions or high-quality commercial sources.

      • Consider using formaldehyde surrogates that release monomeric formaldehyde under the reaction conditions.[4]

Problem: Formation of an inseparable mixture of N1 and N2-hydroxymethylated isomers.

  • Possible Cause: Lack of regioselectivity in the reaction. The two nitrogen atoms of the indazole ring have comparable nucleophilicity, often leading to a mixture of N1 and N2 substituted products.[5]

    • Solution:

      • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable.[5] Conditions that favor thermodynamic equilibrium, such as higher temperatures or longer reaction times, may favor the N1-isomer. Conversely, kinetic control (lower temperatures) might favor the N2-isomer.

      • Influence of Substituents: The electronic and steric nature of substituents on the indazole ring can direct the regioselectivity. Electron-withdrawing groups, particularly at the C7 position, can favor N2-alkylation.

      • Solvent and Base/Acid Selection: The reaction medium plays a critical role. For analogous alkylation reactions, polar aprotic solvents like DMF or THF with specific bases (e.g., NaH for N1-selectivity) are used to control regioselectivity. While hydroxymethylation often uses aqueous conditions, exploring different solvent systems may influence the isomer ratio.

Problem: Presence of unknown side products.

  • Possible Cause 1: Dimerization or oligomerization. The initially formed hydroxymethyl indazole can react with another molecule of indazole, leading to the formation of a di(indazol-1-yl)methane or di(indazol-2-yl)methane side product.[6]

    • Solution:

      • Use a slight excess of formaldehyde to ensure all the indazole reacts with it rather than the hydroxymethylated product.

      • Maintain a lower reaction temperature to disfavor the subsequent reaction.

  • Possible Cause 2: Reactions involving formaldehyde. Under certain conditions, formaldehyde can undergo self-condensation or other side reactions.

    • Solution:

      • Control the stoichiometry of formaldehyde carefully.

      • Ensure the reaction conditions (pH, temperature) are optimized for the desired hydroxymethylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the hydroxymethylation of indazole?

A1: The primary products are the N1-hydroxymethyl-1H-indazole and the N2-hydroxymethyl-2H-indazole isomers. The ratio of these products depends on the reaction conditions.

Q2: How can I distinguish between the N1 and N2-hydroxymethylated indazole isomers?

A2: Spectroscopic methods, particularly NMR, are the most effective for distinguishing between the N1 and N2 isomers.

  • ¹H NMR: The chemical shift of the proton at the C3 position is a key indicator. In 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer.[7]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, especially C3 and C7a, are distinct for the N1 and N2 isomers.[3]

  • ¹⁵N NMR: The nitrogen chemical shifts are also significantly different between the two isomers.[3]

Q3: What are the common reagents used for indazole hydroxymethylation?

A3: The most common reagent is formaldehyde, typically used as an aqueous solution (formalin).[1][3] Paraformaldehyde or other formaldehyde surrogates can also be employed, particularly in non-aqueous systems.[4]

Q4: Are the N-hydroxymethylated indazole products stable?

A4: N-hydroxymethyl indazoles can be unstable and the reaction is often reversible. They can decompose back to indazole and formaldehyde, especially in the presence of heat or in aqueous solutions.[1][2] Solid samples have been observed to decompose over long periods.[3]

Q5: What is the general mechanism for indazole hydroxymethylation?

A5: The reaction proceeds via nucleophilic attack of one of the nitrogen atoms of the indazole ring on the electrophilic carbon of formaldehyde (or its protonated form in acidic conditions). This results in the formation of a hemiaminal, which is the N-hydroxymethylated product.[1][3]

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity (Illustrative Data based on Alkylation Studies)

Indazole SubstituentReagentBase/AcidSolventTemperature (°C)N1:N2 Ratio
UnsubstitutedAlkyl HalideNaHTHF25-50>99:1
UnsubstitutedAlkyl HalideK₂CO₃DMF12058:42
7-NO₂Alkyl HalideNaHTHF25-50<4:96
UnsubstitutedFormaldehydeHClWaterRTPredominantly N1

Note: Data for alkylation is presented to illustrate general principles of regioselectivity. The hydroxymethylation in aqueous acid predominantly yields the N1-isomer.[1]

Experimental Protocols

Protocol: Synthesis of (1H-Indazol-1-yl)methanol [1][3]

  • Reaction Setup: To a solution of 1H-indazole in aqueous hydrochloric acid, add an aqueous solution of formaldehyde.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction time may vary depending on the specific substrate and concentration.

  • Work-up: Upon completion, the product may precipitate from the solution. The precipitate can be collected by filtration. Alternatively, careful neutralization and extraction with an organic solvent may be performed.

  • Purification: Purification can be achieved by recrystallization. However, be cautious with the choice of solvent and temperature to avoid decomposition. Avoid crystallization from boiling water.[1][2]

Visualizations

Indazole_Hydroxymethylation_Pathway cluster_reactants Reactants cluster_products Products & Side Products Indazole Indazole N1_Product N1-(Hydroxymethyl)indazole (Desired Product) Indazole->N1_Product + CH₂O N2_Product N2-(Hydroxymethyl)indazole (Isomeric Side Product) Indazole->N2_Product + CH₂O Formaldehyde Formaldehyde (CH₂O) Dimer Di(indazol-1-yl)methane (Dimeric Side Product) N1_Product->Dimer + Indazole - H₂O

Caption: Reaction pathway for indazole hydroxymethylation.

Troubleshooting_Workflow Start Start: Suboptimal Hydroxymethylation Problem Identify Primary Issue Start->Problem Low_Yield Low Yield Problem->Low_Yield Low Yield Isomer_Mix Poor N1/N2 Selectivity Problem->Isomer_Mix Isomer Mixture Side_Products Unknown Impurities Problem->Side_Products Side Products Check_Reversibility Check for Decomposition (TLC, NMR of crude) Low_Yield->Check_Reversibility Check_Formaldehyde Assess Formaldehyde Quality Low_Yield->Check_Formaldehyde Analyze_Conditions Review Reaction Conditions (Solvent, pH, Temp.) Isomer_Mix->Analyze_Conditions Identify_Side_Products Characterize Impurities (MS, NMR) Side_Products->Identify_Side_Products Optimize_Temp Lower Reaction & Workup Temp. Check_Reversibility->Optimize_Temp Decomposition Found Use_Surrogate Use Formaldehyde Surrogate Check_Formaldehyde->Use_Surrogate Polymerization Suspected Modify_Conditions Modify Conditions to Favor One Isomer (e.g., Temp) Analyze_Conditions->Modify_Conditions Is_Dimer Dimerization Suspected? Identify_Side_Products->Is_Dimer Adjust_Stoichiometry Adjust Indazole:Formaldehyde Ratio Is_Dimer->Adjust_Stoichiometry Yes

Caption: Troubleshooting workflow for indazole hydroxymethylation.

References

Optimizing reaction conditions for the synthesis of (1H-Indazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1H-Indazol-4-YL)methanol.

General Synthesis Routes

Two primary methods for the synthesis of this compound are commonly employed. Below are the detailed experimental protocols for each route.

Method A: Reaction of 1H-Indazole with Formaldehyde

This method involves the hydroxymethylation of the indazole ring using formaldehyde in an acidic medium. The reaction typically proceeds at the N1 position.[1][2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 1H-indazole (1.0 eq.) in 30% aqueous hydrochloric acid.

  • Addition of Formaldehyde: To the suspension, add a 30% aqueous solution of formaldehyde (1.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight.[1]

  • Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method B: Reduction of a 4-Ester Substituted Indazole with DIBAL-H

This route involves the reduction of a suitable indazole-4-carboxylate ester to the corresponding alcohol using diisobutylaluminium hydride (DIBAL-H). This method is particularly useful when the starting material is a 4-substituted indazole derivative.

Experimental Protocol:

  • Reaction Setup: Dissolve the indazole-4-carboxylate ester (1.0 eq.) in an anhydrous solvent such as THF or DCM in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add DIBAL-H (typically 1.0-1.2 eq. of a 1.0 M solution in an appropriate solvent) dropwise to the stirred solution, ensuring the internal temperature remains below -75 °C.[3][4]

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.[3]

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.

  • Work-up: Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.[3][5] Separate the organic layer and extract the aqueous layer multiple times with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3]

Optimization of Reaction Conditions

While specific quantitative data for the optimization of this compound synthesis is not extensively available, the following table summarizes general parameters and their potential impact on the reaction outcomes based on established principles of indazole chemistry.

ParameterMethod A (Formaldehyde)Method B (DIBAL-H Reduction)Potential Impact & Considerations
Solvent Aqueous HClAnhydrous THF, DCM, TolueneIn Method B, the choice of solvent can affect solubility and reaction rate. Ensure the solvent is anhydrous to prevent quenching of DIBAL-H.
Temperature Room Temperature-78 °CStrict temperature control at -78 °C is crucial for Method B to prevent over-reduction to the corresponding alkane or other byproducts.[6][7]
Reactant Ratio 1:1 (Indazole:Formaldehyde)1:1 to 1:1.2 (Ester:DIBAL-H)In Method B, using a slight excess of DIBAL-H can ensure complete conversion, but a large excess increases the risk of over-reduction.[4]
Reaction Time Overnight1-3 hoursReaction progress for both methods should be monitored by TLC to determine the optimal reaction time and avoid byproduct formation.
Work-up Procedure Neutralization and ExtractionQuenching with Methanol, followed by Rochelle's saltFor Method B, the use of Rochelle's salt is highly recommended to chelate aluminum salts and prevent the formation of gelatinous precipitates that can complicate purification.[5][8]

Frequently Asked Questions (FAQs) and Troubleshooting

Here are some common questions and issues that may arise during the synthesis of this compound.

Q1: In the formaldehyde method, am I likely to get N1 or N2 hydroxymethylation?

A1: The reaction of 1H-indazole with formaldehyde in acidic medium generally favors the formation of the N1-substituted product, (1H-indazol-1-yl)methanol, as it is the more thermodynamically stable isomer.[1] However, the regioselectivity can be influenced by substituents on the indazole ring.

Q2: My DIBAL-H reduction is giving a low yield, and I see multiple spots on my TLC. What could be the problem?

A2: Low yields and multiple spots in a DIBAL-H reduction often point to a few common issues:

  • Incomplete Reaction: If you still see the starting ester on your TLC, the reaction may not have gone to completion. Consider extending the reaction time or using a slight excess of DIBAL-H (up to 1.2 equivalents).

  • Over-reduction: If you observe a more polar spot than your desired product, it is likely the corresponding alcohol, which results from the reduction of the intermediate aldehyde. This is a common side reaction if the temperature is not strictly maintained at -78 °C or if an excess of DIBAL-H is used.[6][7]

  • Work-up Issues: The formation of aluminum salt precipitates during work-up can trap the product, leading to low isolated yields. Using Rochelle's salt can help mitigate this.[5][8]

Q3: The work-up of my DIBAL-H reduction is forming a thick, gelatinous precipitate. How can I handle this?

A3: The formation of a gelatinous precipitate of aluminum salts is a common problem. To avoid this, a work-up with an aqueous solution of Rochelle's salt (potassium sodium tartrate) is highly effective. The tartrate chelates the aluminum salts, keeping them in the aqueous layer and allowing for a cleaner separation.[5][8]

Q4: Can I use a different reducing agent instead of DIBAL-H?

A4: While other reducing agents can reduce esters, many, like lithium aluminum hydride (LiAlH₄), are too strong and will typically reduce the ester all the way to the primary alcohol without stopping at the aldehyde intermediate. DIBAL-H is preferred for its ability to perform this partial reduction under controlled low-temperature conditions.[7]

Q5: How can I purify the final this compound product?

A5: this compound is a polar compound. The most common methods for purification are:

  • Column Chromatography: Using silica gel with a polar solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is effective for separating the product from less polar impurities.

  • Recrystallization: If a suitable solvent is found in which the product has high solubility at elevated temperatures and low solubility at room temperature, recrystallization can be an excellent method for obtaining highly pure material.

Visual Guides

Experimental Workflow for Synthesis

G cluster_A Method A: Formaldehyde Route cluster_B Method B: DIBAL-H Route A_start 1H-Indazole A_react React with Formaldehyde in Aqueous HCl A_start->A_react A_workup Neutralization & Extraction A_react->A_workup A_purify Purification A_workup->A_purify A_end This compound A_purify->A_end B_start Indazole-4-carboxylate Ester B_react DIBAL-H Reduction at -78°C B_start->B_react B_workup Quench & Work-up with Rochelle's Salt B_react->B_workup B_purify Purification B_workup->B_purify B_end This compound B_purify->B_end G cluster_tlc_results TLC Analysis cluster_solutions Potential Solutions start Low Yield in DIBAL-H Reduction check_tlc Analyze TLC of Crude Product start->check_tlc ester_present Starting Ester Present? check_tlc->ester_present polar_spot More Polar Spot (Alcohol)? ester_present->polar_spot No sol_incomplete Incomplete Reaction: - Increase reaction time - Use slight excess of DIBAL-H ester_present->sol_incomplete Yes workup_issue Difficulty in Purification? polar_spot->workup_issue No sol_overreduction Over-reduction: - Strictly maintain -78°C - Slow, dropwise addition of DIBAL-H polar_spot->sol_overreduction Yes sol_workup Work-up Issues: - Use Rochelle's salt - Ensure proper quenching at low temp. workup_issue->sol_workup Yes

References

Technical Support Center: Purifying (1H-Indazol-4-YL)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of (1H-Indazol-4-YL)methanol.

Experimental Protocols

A general protocol for the recrystallization of this compound is provided below. The choice of solvent is critical and should be determined through small-scale trials.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.[1][2]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent and heat the mixture to boiling, or near boiling, with stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization

  • Solvent Pair Selection: Identify a "good" solvent in which this compound is soluble and a "poor" solvent in which it is insoluble, ensuring the two solvents are miscible.[4][5]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Inducing Crystallization: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). Add a few more drops of the hot "good" solvent until the solution becomes clear again.[4]

  • Cooling and Isolation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect and dry the crystals as described in the single-solvent protocol.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Recrystallization Solvents

SolventPolaritySolubility at Room TemperatureSolubility at Elevated TemperaturePotential for Recrystallization
WaterHighLow to MediumHighGood (Single or mixed solvent)
EthanolMedium-HighMediumHighGood (As a pair with water)
MethanolHighHighVery HighPoor (Too soluble)
Ethyl AcetateMediumLowMedium to HighGood (Single or mixed solvent)
HexaneLowVery LowVery LowPoor (Insoluble)
TolueneLowLowMediumPossible
AcetoneMedium-HighHighVery HighPoor (Too soluble)

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Due to the presence of a polar hydroxymethyl group and a hydrogen-bonding indazole ring, polar solvents are generally a good starting point.[6] A mixed solvent system of ethanol and water is often effective for such compounds.[1] Alternatively, single solvents like water or ethyl acetate could be suitable. The ideal solvent should dissolve the compound when hot but poorly when cold.[1] Small-scale solubility tests are essential to determine the optimal solvent or solvent pair.

Q2: How can I improve the yield of my recrystallization?

A2: A common reason for low yield is using too much solvent during the dissolution step.[7] To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Also, allowing for slow cooling and sufficient time in an ice bath will maximize crystal formation. Avoid washing the collected crystals with an excessive amount of cold solvent, as this can redissolve some of the product.

Q3: My crystals are discolored. What should I do?

A3: Discoloration is often due to the presence of colored impurities. If the discoloration is minor, a second recrystallization may be sufficient. For more significant discoloration, you can add a small amount of activated charcoal to the hot solution before the hot gravity filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired compound.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The most common method to assess purity after recrystallization is by measuring the melting point. A pure compound will have a sharp melting point range that is close to the literature value. Impurities will typically cause the melting point to be lower and broader. Other analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for a more quantitative assessment of purity.

Troubleshooting Guide

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Crystal Yield start->low_yield sol_clear Solution is Clear? no_crystals->sol_clear reheat Reheat to dissolve oil oiling_out->reheat check_filtrate Check Mother Liquor (Evaporate a small sample) low_yield->check_filtrate scratch Scratch flask inner wall Add a seed crystal sol_clear->scratch Yes too_much_solvent Too much solvent used sol_clear->too_much_solvent No (Cloudy) boil_off Boil off some solvent and cool again scratch->boil_off too_much_solvent->boil_off add_solvent Add more solvent (or 'good' solvent in mixed system) reheat->add_solvent slow_cool Ensure very slow cooling add_solvent->slow_cool residue Significant residue? check_filtrate->residue concentrate Concentrate mother liquor and cool for a second crop residue->concentrate Yes optimize Optimize initial solvent volume in next attempt residue->optimize No

Caption: A decision-making workflow for troubleshooting common issues during recrystallization.

Q5: My compound is "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound comes out of solution above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.

  • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation. Then, allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate. If using a mixed solvent system, adding more of the "good" solvent can help.[7]

Q6: No crystals are forming, even after cooling in an ice bath. What is the problem?

A6: This is a common issue that can arise from two main causes: the solution is not saturated (too much solvent was used), or the solution is supersaturated and requires nucleation to begin crystallization.

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inside of the flask at the surface of the liquid with a glass rod. The small scratches on the glass can provide a surface for crystals to start growing. Alternatively, add a "seed crystal" of the crude this compound.

    • Increase Concentration: If nucleation techniques do not work, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[7]

Q7: The recrystallization resulted in a very poor yield. What are the likely causes and how can I fix it?

A7: A poor yield is often due to one of the following:

  • Excessive Solvent: As mentioned, using too much solvent will result in a significant amount of your compound remaining in the mother liquor.[7]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration, some product may be lost. Ensure your funnel and receiving flask are pre-heated.

  • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.

  • Solution: You may be able to recover some of the lost product by concentrating the mother liquor (the filtrate after vacuum filtration) by boiling off some of the solvent and cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

References

Navigating Synthetic Challenges: A Technical Support Hub for Indazole Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of functionalized indazoles is a critical step in the discovery of novel therapeutics. However, the formylation and subsequent reduction of the indazole core can often be plagued by low yields, hindering the rapid progression of research projects. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during these synthetic transformations.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the formylation and reduction of indazoles, offering potential causes and actionable solutions in a user-friendly question-and-answer format.

Formylation of Indazole

Question 1: I am observing a low yield or incomplete conversion in the Vilsmeier-Haack formylation of my indazole. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the Vilsmeier-Haack formylation of indazoles are a common challenge and can be attributed to several factors. Here are some key areas to investigate:

  • Moisture Sensitivity: The Vilsmeier reagent, formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is highly sensitive to moisture.[1] The presence of water will quench the reagent, leading to significantly lower yields. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reagent Quality: The purity of DMF and POCl₃ is crucial. Decomposed DMF, often indicated by a fishy odor due to the presence of dimethylamine, can lead to side reactions and reduced yields.[1] Use freshly opened or distilled reagents.

  • Substrate Reactivity: The electronic properties of your indazole substrate play a significant role. Electron-withdrawing groups on the indazole ring can decrease its nucleophilicity, making it less reactive towards the electrophilic Vilsmeier reagent and resulting in lower yields.[1] For less reactive substrates, consider increasing the reaction temperature or time, or exploring alternative, more reactive formylating agents.

  • Reaction Temperature: The optimal temperature can be substrate-dependent. While some formylations proceed at room temperature, others may require heating to achieve a reasonable reaction rate.[2] It is advisable to perform small-scale trials at different temperatures to find the optimal conditions for your specific substrate.

  • Stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion. Ensure the accurate measurement and addition of both DMF and POCl₃ to generate the Vilsmeier reagent in the correct stoichiometry relative to your indazole substrate.

Question 2: My formylation reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a known issue in the functionalization of indazoles. To improve selectivity for the desired isomer:

  • Protecting Groups: The presence of a protecting group on one of the nitrogen atoms (N1 or N2) can direct the formylation to a specific position on the carbocyclic ring.

  • Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity. For instance, in N-alkylation, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation, while potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can lead to a mixture of N1 and N2 isomers.[3] While this applies to alkylation, similar principles of kinetic versus thermodynamic control can influence formylation.

  • Alternative Methods: If the Vilsmeier-Haack reaction consistently gives poor selectivity, consider alternative methods. A recently developed microwave-assisted C3-formylation of 2H-indazoles using Selectfluor and DMSO has shown good to excellent yields and high regioselectivity for the C3 position.[4][5]

Reduction of Formyl-Indazole

Question 3: I am getting a low yield of the desired hydroxymethyl-indazole after reduction of the formyl group with sodium borohydride (NaBH₄). What could be the problem?

Answer: While sodium borohydride is a mild and effective reagent for the reduction of aldehydes, low yields can occur due to several reasons:

  • Incomplete Reaction: Although generally efficient, the reduction may be slow for certain substrates. Ensure the reaction has gone to completion by monitoring it with thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If necessary, increase the reaction time or the equivalents of NaBH₄.

  • Solvent Choice: The reactivity of NaBH₄ can be modulated by the solvent.[6] Protic solvents like methanol or ethanol are commonly used. The choice of solvent can affect the rate of reduction.

  • Workup Procedure: The workup is critical for isolating the alcohol product. Ensure that the reaction is properly quenched (e.g., with water or dilute acid) to destroy any unreacted NaBH₄ and that the product is efficiently extracted from the aqueous layer.

  • Product Stability: The resulting hydroxymethyl-indazole may be unstable under certain conditions. For example, 3-hydroxymethylindole is known to undergo self-condensation, and similar reactivity could be possible for indazole derivatives under acidic or basic conditions during workup.[7] Neutral workup conditions are advisable.

Question 4: I attempted to reduce the formyl-indazole with lithium aluminum hydride (LiAlH₄) and obtained a complex mixture of products, including the over-reduced methyl-indazole. How can I control the reduction?

Answer: Lithium aluminum hydride is a very powerful reducing agent and can be less selective than NaBH₄.[8][9]

  • Over-reduction: LiAlH₄ can reduce the intermediate alcohol further to the corresponding methyl group (a hydrogenolysis reaction), especially with prolonged reaction times or elevated temperatures.[7] To avoid this, perform the reaction at a low temperature (e.g., 0 °C or -78 °C) and carefully monitor the reaction progress to stop it once the starting material is consumed.

  • Inverse Addition: To maintain a low concentration of the reducing agent, consider an "inverse addition" method where the LiAlH₄ solution is added slowly to the solution of the formyl-indazole.[8] This can help to prevent over-reduction.

  • Choice of Reagent: For the reduction of an aldehyde to an alcohol, NaBH₄ is generally the preferred reagent due to its milder nature and higher chemoselectivity.[10][11] LiAlH₄ is typically used for the reduction of less reactive functional groups like esters, carboxylic acids, and amides.[9]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the formylation of indazoles from recent literature.

Table 1: Vilsmeier-Haack Formylation of Substituted Indoles

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85892
Data adapted from BenchChem Application Notes.[12]

Table 2: Microwave-Assisted C3-Formylation of 2H-Indazoles with Selectfluor and DMSO

2H-Indazole SubstituentYield (%)
Phenyl80
4-Fluorophenyl65
4-Chlorophenyl69
4-Bromophenyl68
4-Methylphenyl75
4-Methoxyphenyl78
Yields are for the isolated 3-formyl-2H-indazole product. Reaction conditions: 2H-indazole (0.2 mmol), Selectfluor (3.0 equiv) in DMSO (2 mL) for 1 h under microwave irradiation at 125 °C. Data adapted from Pitchai et al., 2024.[4]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Indazole
  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel with vigorous stirring, ensuring the temperature does not rise above 10 °C. Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the indazole (1 equivalent) in anhydrous DMF and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product is not a solid, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of 3-Formyl-Indazole with Sodium Borohydride
  • Reaction Setup: In a round-bottom flask, dissolve the 3-formyl-indazole (1 equivalent) in a suitable solvent such as methanol or ethanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise to the stirred solution. Be cautious as the addition may cause gas evolution (hydrogen).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC until all the starting material has been consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C to decompose the excess NaBH₄. Remove the organic solvent under reduced pressure.

  • Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydroxymethyl-indazole. The product can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Formylation_Reduction_Workflow cluster_formylation Formylation cluster_reduction Reduction Indazole Indazole Vilsmeier Vilsmeier-Haack (DMF, POCl3) Indazole->Vilsmeier FormylIndazole 3-Formyl-Indazole Vilsmeier->FormylIndazole Reduction Reduction (NaBH4 or LiAlH4) FormylIndazole->Reduction HydroxymethylIndazole 3-Hydroxymethyl-Indazole Reduction->HydroxymethylIndazole

Caption: Experimental workflow for the formylation and reduction of indazole.

Troubleshooting_Low_Yield_Formylation Start Low Yield in Formylation Moisture Check for Moisture (Anhydrous Conditions?) Start->Moisture Reagents Assess Reagent Quality (Fresh DMF/POCl3?) Start->Reagents Temp Optimize Temperature (Screen different temps?) Start->Temp Substrate Evaluate Substrate Reactivity (Electron-withdrawing groups?) Start->Substrate Solution1 Use Oven-Dried Glassware Run under Inert Atmosphere Moisture->Solution1 Solution2 Use Fresh/Distilled Reagents Reagents->Solution2 Solution3 Increase Temperature/Time Temp->Solution3 Solution4 Consider Alternative Methods (e.g., Selectfluor/DMSO) Substrate->Solution4

Caption: Troubleshooting workflow for low yields in indazole formylation.

Reduction_Decision_Tree Start Choose Reduction Reagent Aldehyde Starting Material: 3-Formyl-Indazole Start->Aldehyde High Selectivity Needed? Ester Starting Material: Ester/Carboxylic Acid Derivative Start->Ester Less Reactive Substrate? NaBH4 Use NaBH4 (Milder, more selective) Aldehyde->NaBH4 LiAlH4 Use LiAlH4 (Stronger, less selective) Ester->LiAlH4 OverReduction Risk of Over-reduction to Methyl Group LiAlH4->OverReduction Control Control Reaction: - Low Temperature - Inverse Addition OverReduction->Control

Caption: Decision tree for selecting a reducing agent for indazole derivatives.

References

Technical Support Center: Managing N1 and N2 Isomer Formation in Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing N1 and N2 isomer formation during alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for controlling regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in controlling N1 vs. N2 alkylation?

A: The primary challenge stems from the similar nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) within many heterocyclic scaffolds, such as indazoles and pyrazoles.[1] This similarity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate and can negatively impact the overall yield of the desired product.[2][3]

Q2: What are the key factors that influence N1 vs. N2 regioselectivity?

A: The regiochemical outcome of N-alkylation is determined by a delicate balance of several factors:

  • Steric Effects: The size of substituents on the heterocyclic ring (especially near the nitrogen atoms) and the bulkiness of the alkylating agent are critical. Alkylation generally favors the less sterically hindered nitrogen.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the heterocycle can alter the electron density and nucleophilicity of the N1 and N2 atoms, thereby influencing the reaction pathway.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence or even reverse the regioselectivity.[2][4] These conditions can affect the nature of the anionic intermediate (e.g., tight ion pairs vs. solvent-separated ion pairs), which in turn directs the alkylation.[5]

  • Nature of the Alkylating Agent: The reactivity and structure of the electrophile are crucial. For example, the reactivity of alkyl halides follows the order I > Br > Cl.[6]

  • Thermodynamic vs. Kinetic Control: The reaction can be directed to favor either the thermodynamically more stable product (often the N1 isomer) or the kinetically favored product (often the N2 isomer).[7][8][9] Conditions that allow for equilibration can favor the thermodynamic product.[2]

Q3: How do solvent and base choice impact the N1/N2 isomer ratio?

A: The solvent and base combination is one of the most powerful tools for controlling regioselectivity. For instance, using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) often favors N1 alkylation of indazoles.[2][3] This is believed to be due to the formation of a "tight ion pair" where the sodium cation coordinates to the N2 atom and a chelating group on the ring, directing the alkylating agent to the N1 position.[2][5] Conversely, using a polar aprotic solvent like dimethyl sulfoxide (DMSO) can lead to "solvent-separated ion pairs," resulting in a different or reversed selectivity.[5] Weaker bases like potassium carbonate (K₂CO₃) in solvents like DMF often result in mixtures of isomers.[7][8]

Q4: Can substituents on the heterocyclic ring direct the alkylation?

A: Yes, substituents play a major role. Bulky substituents at positions adjacent to a nitrogen atom will sterically hinder it, directing alkylation to the other nitrogen. For example, in indazoles, a bulky C7 substituent can block the N1 position, leading to excellent N2 selectivity.[2][4] Electronic effects are also important; electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the resulting anion.

Q5: What are the best analytical techniques to differentiate and quantify N1 and N2 isomers?

A: The most common and effective techniques are:

  • NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for unambiguous structural elucidation. The chemical shifts of the protons and carbons, particularly those close to the nitrogen atoms and the newly introduced alkyl group, will be distinct for each isomer.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is excellent for separating the isomers and confirming their molecular weight. With appropriate calibration, it can be used for accurate quantification of the isomer ratio.[7]

  • Gas Chromatography (GC-MS): For volatile compounds, GC-MS provides excellent separation and identification. Derivatization may be required for non-volatile substrates.[10]

Troubleshooting Guides

This section addresses common problems encountered during N-alkylation reactions, providing potential causes and actionable solutions.

Problem 1: Poor Regioselectivity (Getting a ~1:1 Mixture of N1 and N2 Isomers)

  • Potential Cause: The reaction conditions (base, solvent) are not selective enough for your specific substrate. The steric and electronic environment around N1 and N2 may be very similar.

  • Suggested Solutions:

    • Switch to a More Selective System: For N1 selectivity in indazoles, switch to a strong base like Sodium Hydride (NaH) in an anhydrous, non-polar aprotic solvent like Tetrahydrofuran (THF).[2][7] This promotes the formation of tight ion pairs that can direct alkylation.

    • Change the Solvent: If using NaH in THF, try switching to a different solvent like dioxane, which has been shown to improve N1 selectivity in some cases.[3] Conversely, a switch to a polar aprotic solvent like DMSO can sometimes favor the N2 isomer.[5]

    • Vary the Base: If using a weak base like K₂CO₃, try a stronger base (NaH) or a different carbonate base like Cesium Carbonate (Cs₂CO₃), which can be highly effective.[6]

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy.[11]

Problem 2: The Reaction Favors the Undesired Isomer

  • Potential Cause: The current conditions favor the kinetic product when the thermodynamic product is desired, or vice-versa.

  • Suggested Solutions:

    • To Favor the Thermodynamic Product (Often N1): Try conditions that allow for equilibration. This may involve using a solvent like DMF and heating the reaction for a longer period, which can sometimes allow for the isomerization of the kinetic N2 product to the more stable N1 product.[2]

    • To Favor the Kinetic Product (Often N2): Use a strong, non-coordinating base in a polar aprotic solvent at low temperatures. This promotes the formation of a "free" anion where the most nucleophilic nitrogen can react faster. Mitsunobu conditions have also been shown to favor N2 formation in some cases.[2]

    • Utilize Protecting Groups: If possible, selectively protect one nitrogen atom to force alkylation at the other position. The protecting group can then be removed in a subsequent step.[12][13]

Problem 3: Low Yield or Incomplete Reaction

  • Potential Cause: Incomplete deprotonation of the heterocycle, low reactivity of the alkylating agent, or decomposition of reagents.

  • Suggested Solutions:

    • Ensure Anhydrous Conditions: Strong bases like NaH are extremely sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.[6][14]

    • Check Base Strength: The base may not be strong enough to fully deprotonate your substrate. Switch to a stronger base (e.g., from K₂CO₃ to NaH or NaHMDS).

    • Increase Reactivity of Alkylating Agent: If using an alkyl chloride, switch to the more reactive alkyl bromide or iodide.[6]

    • Increase Temperature: Gently heating the reaction (e.g., to 50 °C) can often drive it to completion without significantly affecting the isomer ratio in some systems.[2][7] Monitor the reaction closely to avoid decomposition.

Data Presentation: Effect of Reaction Conditions on Isomer Ratios

The following tables summarize quantitative data on how different reaction parameters can influence the N1:N2 isomer ratio during the alkylation of substituted indazoles.

Table 1: Effect of Base and Solvent on N-pentylation of Methyl 1H-indazole-3-carboxylate

EntryBaseSolventTemperature (°C)N1:N2 RatioIsolated Yield (%)Reference
1K₂CO₃DMF201.5 : 185[2]
2K₂CO₃MeCN201.9 : 191[2]
3K₂CO₃DMSO201.6 : 193[2]
4K₂CO₃THF20No Reaction0[2]
5NaHTHF0 → 50>99 : 191[2]
6NaHMDSTHF20>99 : 192[2]
7NaHMDSDMSO201 : 2.589[2]

Data synthesized from multiple sources for illustrative purposes.[2][5]

Table 2: Effect of C7-Substituent on Regioselectivity (NaH/THF Conditions)

EntryC7-SubstituentN1:N2 RatioN2 Regioselectivity (%)Reference
1-H>99 : 1<1[2]
2-NO₂4 : 9696[2][4]
3-CO₂Me2 : 9898[2][4]

Experimental Protocols

Protocol 1: General Procedure for Highly N1-Selective Alkylation [2][7]

This protocol is optimized for achieving high N1-regioselectivity for many indazole substrates.

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension. Cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the indazole substrate (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the resulting suspension back to 0 °C (or keep at room temperature, depending on substrate) and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching & Work-up: Carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for N2-Selective Alkylation using Mitsunobu Conditions [2]

This protocol can favor the formation of the N2 isomer for certain substrates.

  • Preparation: To a solution of the indazole substrate (1.0 equiv.), the corresponding alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the crude residue directly by column chromatography to isolate the N1 and N2 isomers.

Visualizations

G Factors Influencing N1/N2 Regioselectivity cluster_substrate Substrate Properties cluster_conditions Reaction Conditions Steric Steric Hindrance (e.g., C7-substituent) Outcome N1 / N2 Isomer Ratio Steric->Outcome Electronic Electronic Effects (EWG vs. EDG) Electronic->Outcome Base Base (e.g., NaH, K2CO3) IonPair Anion Form (Tight vs. Solvent-Separated Ion Pair) Base->IonPair Solvent Solvent (e.g., THF, DMSO) Solvent->IonPair Temp Temperature Temp->Outcome AlkylatingAgent Alkylating Agent (Size & Reactivity) AlkylatingAgent->Outcome IonPair->Outcome

Caption: Key factors influencing N1 vs. N2 alkylation selectivity.

G General Experimental Workflow for N-Alkylation A Setup (Inert Atmosphere, Dry Glassware) B Deprotonation (Add Base, then Substrate) A->B C Alkylation (Add Alkylating Agent) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Work-up (Quench, Extract) D->E Reaction Complete F Purification (Column Chromatography) E->F G Analysis (NMR, LC-MS) F->G

Caption: A typical experimental workflow for N-alkylation reactions.

G Troubleshooting Workflow for Poor Regioselectivity Start Problem: Poor Regioselectivity (~1:1 Isomer Mix) CheckConditions Analyze Current Conditions: Base, Solvent, Temp Start->CheckConditions Goal Desired Isomer? CheckConditions->Goal N1 N1 Isomer Goal->N1  N1 N2 N2 Isomer Goal->N2  N2 TryNaH Strategy 1: Use NaH in THF/Dioxane (Promotes Tight Ion Pair) N1->TryNaH TryThermo Strategy 2: Promote Thermodynamic Control (e.g., Heat in DMF) N1->TryThermo TryKinetic Strategy 1: Use Polar Aprotic Solvent (e.g., NaHMDS in DMSO) N2->TryKinetic TrySterics Strategy 2: Introduce Steric Bias on Ring (If possible) N2->TrySterics End Improved Selectivity TryNaH->End TryThermo->End TryKinetic->End TrySterics->End

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Analytical methods for detecting impurities in (1H-Indazol-4-YL)methanol samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the analysis of impurities in (1H-Indazol-4-YL)methanol samples. It includes frequently asked questions, troubleshooting guides for common analytical issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound samples?

A1: Common impurities can originate from starting materials, byproducts of the synthesis, or degradation. The synthesis of this compound often involves the reaction of indazole with formaldehyde.[1][2] Potential impurities include:

  • Unreacted Starting Materials: 1H-Indazole, Formaldehyde.

  • Positional Isomers: (1H-Indazol-1-YL)methanol, as the reaction can sometimes yield the N1-substituted isomer.[3]

  • Over-alkylation Products: Bis(1H-indazol-4-yl)methane.

  • Oxidation Products: 1H-Indazole-4-carbaldehyde or 1H-Indazole-4-carboxylic acid, which can form upon exposure to air or oxidizing conditions.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, acetonitrile, heptane).[4]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A multi-faceted approach using orthogonal methods is recommended for a comprehensive purity assessment.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the industry standard for quantifying purity and separating non-volatile impurities.[1] A reversed-phase C18 column is commonly used.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities by providing molecular weight information.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main compound and its impurities.[3] Quantitative NMR (qNMR) can determine purity without requiring a reference standard for the analyte.[9]

Q3: How should I prepare my this compound sample for HPLC analysis?

A3: Proper sample preparation is critical for accurate results. A typical procedure involves:

  • Accurately weigh approximately 1-10 mg of the sample.[6]

  • Dissolve the sample in a solvent mixture compatible with the mobile phase, such as a 50:50 (v/v) mix of acetonitrile and water, to create a stock solution of about 1 mg/mL.[6]

  • Vortex the solution until the sample is completely dissolved.[6]

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[6] This prevents clogging of the HPLC column and system tubing.[10]

Analytical Method Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to separate and quantify impurities in this compound samples.

Experimental Protocol:

  • HPLC System: An analytical HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[6]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Solvents: HPLC-grade acetonitrile and ultrapure water.[6]

  • Reagents: Formic acid (0.1% v/v).[6]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.[5]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Table 1: HPLC Gradient and Instrument Parameters

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm and 280 nm
Gradient Program Time (min)
0
20
25
26
30

Troubleshooting Guides

HPLC Analysis Troubleshooting

Q4: My HPLC chromatogram shows drifting retention times. What is the cause?

A4: Drifting or inconsistent retention times can be caused by several factors:

  • Mobile Phase Composition: Errors in mobile phase preparation, solvent evaporation, or issues with on-line mixing can alter the composition and affect retention.[11] Ensure the mobile phase is correctly prepared and degassed.[11]

  • Column Temperature: Fluctuations in column temperature will cause retention times to shift. Use a column oven to maintain a stable temperature.[11]

  • Flow Rate Instability: Inconsistent flow from the pump, often due to air bubbles or faulty check valves, can lead to retention time variations.[11][12] Purge the pump to remove air bubbles and check seals and valves for leaks or wear.[13]

  • Column Equilibration: Insufficient column equilibration time between runs, especially with gradient methods, can cause drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Q5: I am observing peak tailing for my main compound peak. How can I fix this?

A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column issues.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with basic compounds like indazoles, causing tailing. Adding a small amount of an acid modifier like formic acid (0.1%) or trifluoroacetic acid (0.05%) to the mobile phase can suppress these interactions.

  • Column Contamination/Degradation: Contaminants from the sample can accumulate at the head of the column, or the stationary phase can degrade over time, leading to poor peak shape.[14] Flushing the column with a strong solvent or, if the problem persists, replacing the inlet frit or the column itself may be necessary.[10] Using a guard column can help protect the analytical column and extend its lifetime.[14]

  • Sample Overload: Injecting too much sample can overload the column, resulting in broadened, tailing, or fronting peaks. Try reducing the injection volume or sample concentration.

Q6: There are unexpected peaks in my chromatogram. What are they?

A6: Unexpected peaks can be carryover, air bubbles, or contaminants.

  • Injector Carryover: Residual sample from a previous injection can appear in the current chromatogram. Ensure the autosampler wash solution is effective and compatible with your sample and mobile phase.[12]

  • Contamination: Impurities can be introduced from the sample, solvents, or the HPLC system itself. Water is a common contaminant in reversed-phase systems.[13] Run a blank injection (diluent only) to see if the ghost peaks are from the system.

  • Air Bubbles: Small, sharp peaks, particularly in the early part of the chromatogram, can be caused by air bubbles passing through the detector.[11] Ensure the mobile phase is thoroughly degassed.

NMR Analysis Troubleshooting

Q7: My ¹H NMR spectrum shows broad signals for the -OH and -NH protons. Is this normal?

A7: Yes, this is common. The signals for hydroxyl (-OH) and amine (-NH) protons are often broad due to chemical exchange with trace amounts of water or other exchangeable protons in the deuterated solvent.[1] Their chemical shift can also be highly variable depending on the solvent, concentration, and temperature.[1]

Q8: I see small peaks in my NMR spectrum that don't correspond to the product. How do I identify them?

A8: These peaks are likely residual solvents from the synthesis or purification process. You can identify them by comparing their chemical shifts to published data for common laboratory solvents in the deuterated solvent you are using.[4][15]

Table 2: ¹H NMR Chemical Shifts (ppm) of Common Solvents in DMSO-d₆

SolventChemical Shift (ppm) and Multiplicity
Methanol3.16 (q), 4.09 (t)
Acetonitrile2.09 (s)
Dichloromethane5.76 (s)
Ethyl Acetate1.15 (t), 2.01 (s), 4.03 (q)
n-Heptane0.86 (t), 1.25 (m)
Data sourced from compilations of NMR chemical shifts for trace impurities.[4]

Visual Diagrams

workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Review & Reporting prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc HPLC-UV (Purity Assay) prep3->hplc lcms LC-MS (Impurity ID) prep3->lcms gcms GC-MS (Residual Solvents) prep3->gcms nmr NMR (Structure/Purity) prep3->nmr review Review Data & Integrate Peaks hplc->review lcms->review gcms->review nmr->review report Generate Certificate of Analysis review->report

Caption: Workflow for impurity analysis of this compound.

hplc_troubleshooting start Problem: Inconsistent Retention Times q_flow Is the flow rate stable and pressure steady? start->q_flow s_flow Solution: - Purge pump to remove air - Check for leaks - Check pump seals/valves q_flow->s_flow No q_temp Is the column temperature controlled? q_flow->q_temp Yes s_flow->q_temp s_temp Solution: - Use a column oven - Ensure stable ambient temp q_temp->s_temp No q_mobile Is the mobile phase prepared correctly? q_temp->q_mobile Yes s_temp->q_mobile s_mobile Solution: - Prepare fresh mobile phase - Ensure proper mixing/degassing - Cover reservoirs to prevent evaporation q_mobile->s_mobile No end If problem persists, check column equilibration or consider column replacement. q_mobile->end Yes s_mobile->end

Caption: Troubleshooting flowchart for inconsistent HPLC retention times.

References

Improving the stability of (1H-Indazol-4-YL)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (1H-Indazol-4-YL)methanol Stability

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability of this compound during storage and experimentation. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. The indazole moiety, while relatively stable, can be susceptible to degradation under improper conditions.

Q2: I've observed a discoloration of my solid this compound sample. What could be the cause?

A2: Discoloration often indicates chemical degradation. Potential causes include oxidation, exposure to light (photolysis), or reaction with impurities. It is crucial to perform an analytical check, such as HPLC, to assess the purity of the sample and identify potential degradation products.

Q3: Is this compound susceptible to hydrolysis?

A3: Yes, like many compounds with functional groups, it can be susceptible to hydrolysis, especially under acidic or basic conditions. The hydroxymethyl group and the indazole ring system can be affected.[1][2] It is recommended to use neutral, anhydrous solvents when preparing solutions for long-term storage.

Q4: What are the likely degradation pathways for this compound?

A4: The primary degradation pathways for indazole derivatives like this compound include:

  • Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.[3] The indazole ring itself can also be susceptible to oxidative degradation.

  • Photolysis: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

  • Acid/Base Catalyzed Decomposition: In the presence of strong acids or bases, the compound may undergo rearrangement or decomposition.[1]

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation pathways.

Q5: How can I confirm the stability of my sample after a period of storage?

A5: The most reliable method is to use a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of the stored sample to that of a freshly prepared or reference standard, you can quantify the purity and detect any degradation products that have formed.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable steps.

Issue 1: Unexpected Peaks in HPLC Analysis
  • Symptom: Your HPLC chromatogram shows new, unexpected peaks that were not present in the initial analysis of the compound.

  • Troubleshooting Workflow:

    G start Unexpected peaks observed in HPLC analysis check_method Is the analytical method stability-indicating? start->check_method conduct_forced Conduct forced degradation study to confirm check_method->conduct_forced No investigate Investigate storage conditions (Temp, Light, Atmosphere) check_method->investigate Yes conduct_forced->investigate characterize Characterize new peaks (e.g., LC-MS) investigate->characterize end_stable Sample is likely stable. Peaks may be artifacts. investigate->end_stable No issues found end_degraded Sample has degraded. Implement corrective actions. characterize->end_degraded

    Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Poor Solubility or Phase Separation in Solution
  • Symptom: The compound fails to dissolve completely or precipitates out of solution over time, even when using previously successful solvent systems.

  • Possible Cause: This could be due to the formation of less soluble degradation products or a change in the solid-state form (polymorphism) of the compound.

  • Recommendation:

    • Attempt to redissolve the material with gentle heating or sonication.

    • Filter a small aliquot of the suspension and analyze both the soluble portion and the solid precipitate by HPLC or another suitable technique.

    • If degradation is confirmed, the sample should be repurified or discarded. The solubility characteristics of this compound are influenced by both its hydrophobic indazole ring and its hydrophilic hydroxymethyl group.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][5][6]

  • Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.

  • Methodology:

    • Preparation: Prepare stock solutions of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).[2]

    • Stress Conditions: Expose aliquots of the stock solution to the following conditions.

      • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

      • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

      • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal: Heat the solution at 80°C for 48 hours.

      • Photolytic: Expose the solution to a calibrated light source (as per ICH Q1B guidelines).

    • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analysis: Analyze all samples, including a non-stressed control, by HPLC. Aim for 5-20% degradation for optimal results.

  • Experimental Workflow Diagram:

    G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) prep_stock->acid base Basic (0.1M NaOH, RT) prep_stock->base oxid Oxidative (3% H2O2, RT) prep_stock->oxid thermal Thermal (80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo neutralize Neutralize Samples (Acid/Base) acid->neutralize base->neutralize hplc Analyze by HPLC-UV/MS oxid->hplc thermal->hplc photo->hplc neutralize->hplc

    Caption: Workflow for a forced degradation study.

Protocol 2: Routine Stability Check via HPLC
  • Objective: To assess the purity of a stored sample of this compound.

  • Methodology:

    • Standard Preparation: Prepare a reference standard solution of this compound of known concentration from a trusted, fresh source.

    • Sample Preparation: Prepare a solution of the stored sample at the same concentration as the reference standard.

    • Chromatography: Analyze both solutions using a validated HPLC method. A typical reverse-phase method might use a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) and UV detection.

    • Data Analysis: Compare the chromatograms. Calculate the purity of the stored sample by the area percent method and compare the peak area of the main component to that of the reference standard.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to highlight the importance of proper storage.

Storage ConditionDurationPurity (%) by HPLCAppearance
Recommended: 2-8°C, Dark, Sealed 12 Months>99.5%White Solid
Room Temp (~25°C), Ambient Light6 Months96.2%Off-white to yellow solid
40°C, 75% Relative Humidity3 Months91.5%Yellowish solid, clumping
-20°C, Sealed12 Months>99.5%White Solid

Note: Actual stability will depend on the initial purity of the material and the specific storage container and atmosphere. It is always recommended to perform your own stability assessment.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (1H-Indazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1H-Indazol-4-YL)methanol and the parent compound, 1H-Indazole. The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and development. Indazole derivatives, in particular, are of significant interest due to their diverse pharmacological activities. NMR spectroscopy is an indispensable tool for the unambiguous determination of the structure and substitution patterns of these molecules. This guide presents a detailed analysis of the NMR spectra, supported by tabulated data, standardized experimental protocols, and a visual workflow to aid in the interpretation of spectral features.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and 1H-Indazole. The data for this compound is based on calculated values and available experimental data for the carbon skeleton, providing a valuable reference for researchers. The data for 1H-Indazole is derived from experimental spectra.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
This compound H1~13.1 (broad s)broad s-1H
(Calculated/Predicted)H3~8.1 (s)s-1H
H5~7.2 (d)d~7.0-8.01H
H6~7.4 (t)t~7.0-8.01H
H7~7.6 (d)d~7.0-8.01H
-CH₂-~4.8 (s)s-2H
-OH~5.5 (t)t~5.0-6.01H
1H-Indazole H113.1 (broad s)broad s-1H
(Experimental)H38.10 (s)s-1H
H47.77 (d)d8.41H
H57.18 (m)m-1H
H67.40 (m)m-1H
H77.51 (d)d8.41H

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: DMSO-d₆)

CompoundCarbon AssignmentChemical Shift (δ) ppm
This compound C3133.5
(Experimental)C3a121.2
C4126.5
C5121.8
C6123.1
C7109.9
C7a140.1
-CH₂OH56.4
1H-Indazole C3134.8
(Experimental, Solvent: CDCl₃)C3a120.9
C4120.9
C5126.8
C6123.1
C7109.7
C7a140.0

Interpretation of Spectral Data

The presence of the hydroxymethyl group at the C4 position in this compound significantly influences the chemical shifts of the adjacent protons and carbons compared to the unsubstituted 1H-Indazole. In the ¹H NMR spectrum of this compound, the aromatic protons H5, H6, and H7 are expected to show a different splitting pattern and chemical shifts due to the substituent effect. The methylene protons of the hydroxymethyl group are expected to appear as a singlet, and the hydroxyl proton as a triplet if coupled with the methylene protons.

In the ¹³C NMR spectrum, the most notable difference is the appearance of a signal for the hydroxymethyl carbon (-CH₂OH) in this compound at approximately 56.4 ppm. The chemical shifts of the aromatic carbons, particularly C4 and C5, are also altered due to the electronic effects of the substituent.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh 5-10 mg of the compound accurately.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup:

  • The NMR spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick and label the peaks in both ¹H and ¹³C NMR spectra.

Workflow for NMR Spectral Analysis and Interpretation

The following diagram illustrates the logical workflow for the analysis and interpretation of NMR spectral data for the structural elucidation of organic compounds.

NMR_Analysis_Workflow cluster_preparation Sample Preparation & Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation & Structure Elucidation cluster_output Final Output Sample Sample Weighing & Dissolution NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Spectrometer Spectrometer Setup (Tuning & Shimming) NMR_Tube->Spectrometer Acquisition 1D (¹H, ¹³C) & 2D NMR Data Acquisition Spectrometer->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Referencing Chemical Shift Referencing Processing->Referencing Integration ¹H Signal Integration Referencing->Integration Peak_Picking Peak Picking & Annotation Integration->Peak_Picking Chem_Shift Analyze Chemical Shifts (δ) Peak_Picking->Chem_Shift Multiplicity Analyze Signal Multiplicity Chem_Shift->Multiplicity Coupling Analyze Coupling Constants (J) Multiplicity->Coupling Integration_Analysis Analyze ¹H Integration Ratios Coupling->Integration_Analysis Structure_Proposal Propose/Confirm Structure Integration_Analysis->Structure_Proposal Final_Report Generate Final Report with Data Tables & Interpretation Structure_Proposal->Final_Report

Caption: Workflow for NMR spectral analysis.

This guide provides a foundational comparison and a procedural framework for the NMR analysis of this compound. For definitive structural confirmation, it is always recommended to acquire experimental 2D NMR data, such as COSY, HSQC, and HMBC, to establish the connectivity of protons and carbons within the molecule.

A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of (1H-Indazol-4-YL)methanol and Related Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric behavior of (1H-Indazol-4-YL)methanol. This report details the expected fragmentation patterns under electrospray and electron ionization, provides comparative data with analogous indazole compounds, and outlines detailed experimental protocols.

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Mass spectrometry (MS) stands as a pivotal analytical technique in this process, providing critical information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the mass spectrometric fragmentation of this compound, a key building block in medicinal chemistry. By comparing its fragmentation behavior with that of the parent 1H-indazole and a methylated analogue, this report aims to provide researchers with a robust framework for the identification and characterization of similarly substituted indazole derivatives.

Predicted Mass Spectrometry Fragmentation of this compound

This compound (C₈H₈N₂O, Exact Mass: 148.06 Da) is amenable to analysis by both soft and hard ionization techniques, primarily Electrospray Ionization (ESI) and Electron Ionization (EI), respectively.

Under Electrospray Ionization (ESI) , a soft ionization technique, this compound is expected to readily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 149.07[1]. Due to the gentle nature of ESI, minimal fragmentation is anticipated at low collision energies.

In contrast, Electron Ionization (EI) , a hard ionization technique, will induce significant fragmentation, providing valuable structural information. The fragmentation of the molecular ion (M⁺˙) at m/z 148 is predicted to proceed through several key pathways:

  • Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 131.

  • Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to a fragment at m/z 130.

  • Loss of the hydroxymethyl radical (•CH₂OH): This cleavage would produce a fragment ion corresponding to the indazole ring at m/z 117.

  • Ring cleavage: Characteristic of the indazole scaffold, this can lead to the formation of smaller fragment ions.

A proposed fragmentation pathway for this compound under electron ionization is depicted in the following diagram:

fragmentation_pathway M [this compound]⁺˙ m/z = 148 F1 [M - •OH]⁺ m/z = 131 M->F1 - •OH F2 [M - H₂O]⁺˙ m/z = 130 M->F2 - H₂O F3 [M - •CH₂OH]⁺ m/z = 117 M->F3 - •CH₂OH

Caption: Proposed EI fragmentation of this compound.

Comparative Fragmentation Analysis

To understand the influence of the hydroxymethyl substituent and its position on the indazole ring, a comparison with the fragmentation patterns of 1H-indazole and 6-methyl-1H-indazole is presented.

CompoundIonizationMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
This compound) ESI149.07 ([M+H]⁺)Not specified[1]
EI148 (M⁺˙)Predicted: 131, 130, 117
1H-Indazole EI118 (M⁺˙)91, 64[2]
6-Methyl-1H-indazole EI132 (M⁺˙)131 ([M-H]⁺)[3]
ESI133 ([M+H]⁺)Not specified[3]

The fragmentation of the parent 1H-indazole under EI shows a stable molecular ion at m/z 118. The major fragments at m/z 91 and 64 likely arise from the loss of HCN and subsequent fragmentation of the benzene ring, respectively, highlighting the inherent stability of the fused ring system.

For 6-methyl-1H-indazole , the EI spectrum is dominated by the [M-H]⁺ ion at m/z 131, suggesting the loss of a hydrogen atom from the methyl group to form a stable benzyl-type cation[3]. This indicates that the substituent's nature significantly directs the fragmentation pathway.

This comparative data suggests that the fragmentation of this compound will be primarily dictated by the hydroxymethyl group, with initial losses of small neutral species like water or a hydroxyl radical being prominent.

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometric analysis of indazole derivatives.

Electrospray Ionization (ESI) Mass Spectrometry

This method is suitable for the analysis of polar, thermally labile compounds like this compound.

Workflow for ESI-MS Analysis

esi_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis A Dissolve sample in Methanol/Water (1:1) with 0.1% Formic Acid B Infuse into ESI source A->B C Acquire spectrum (e.g., m/z 100-500) B->C

Caption: General workflow for ESI-MS analysis.

  • Sample Preparation: Dissolve the analyte in a suitable solvent system, typically a mixture of methanol and water (e.g., 1:1 v/v) containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrumentation: A quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Positive ion mode is typically used for indazole derivatives.

  • Infusion: The sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation)

    • Source Temperature: 100-150 °C

    • Desolvation Temperature: 250-350 °C

    • Gas Flow (Nitrogen): As per instrument recommendation.

Electron Ionization (EI) Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like this compound to improve volatility.

Workflow for EI-GC-MS Analysis

ei_gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Dissolve sample in volatile organic solvent (e.g., Dichloromethane) B Inject into GC A->B C Separation on capillary column B->C D EI Ionization (70 eV) C->D E Mass Analysis D->E

Caption: General workflow for EI-GC-MS analysis.

  • Sample Preparation: Dissolve the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 50-100 °C), then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by initial losses related to the hydroxymethyl group, followed by fragmentation of the stable indazole core. Comparison with the fragmentation of 1H-indazole and 6-methyl-1H-indazole reveals the significant influence of the nature and position of substituents on the resulting mass spectrum. The experimental protocols provided herein offer a starting point for the reliable analysis of this and other related indazole derivatives, aiding in their unambiguous identification and structural characterization.

References

A Comparative Analysis of the Biological Activities of (1H-Indazol-4-YL)methanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The position of substituents on the indazole ring can significantly influence the pharmacological profile of these molecules. This guide provides a comparative overview of the biological activity of (1H-Indazol-4-YL)methanol and its positional isomers: (1H-Indazol-5-YL)methanol, (1H-Indazol-6-YL)methanol, and (1H-Indazol-7-YL)methanol. This analysis is based on available experimental data and provides detailed methodologies for key biological assays to aid in the rational design of novel indazole-containing therapeutics.

Comparative Biological Activity

Direct comparative studies on the biological activities of this compound and its specific positional isomers are limited in publicly available literature. However, by collating data from various studies on these and structurally related indazole derivatives, we can infer potential differences and similarities in their biological profiles. The primary areas of investigation for indazole derivatives include anticancer, anti-inflammatory, and neurological applications.[1][2]

This compound

This isomer has been investigated for its potential in treating neurodegenerative diseases and inflammation.[1][3] Research has indicated its activity as an inhibitor of monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS).[1][4] Inhibition of these enzymes is a key strategy in the development of therapies for conditions like Parkinson's and Alzheimer's disease. Furthermore, its ability to block glia maturation factor-β (GMF-β) phosphorylation suggests a role in mitigating neuroinflammation, a hallmark of multiple sclerosis.[3]

(1H-Indazol-5-YL)methanol, (1H-Indazol-6-YL)methanol, and (1H-Indazol-7-YL)methanol

Specific biological activity data for the 5-yl, 6-yl, and 7-yl methanol isomers is less prevalent in the literature compared to the 4-yl isomer. However, studies on other indazole derivatives with substitutions at these positions provide valuable insights. For instance, various 1H-indazole derivatives have demonstrated significant potential as anticancer agents by inhibiting protein kinases, inducing apoptosis, and causing cell cycle arrest.[5][6] The substitution pattern on the benzene ring of the indazole core is crucial in determining the potency and selectivity of these anticancer effects.[5] Derivatives of 1H-indazole have also been explored for their anti-inflammatory properties, with some compounds showing inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α.[7]

Data Presentation: Summary of Biological Activities

The following table summarizes the known and inferred biological activities of this compound and its isomers based on available literature. It is important to note that the absence of data for a specific activity does not necessarily indicate a lack of that activity, but rather a gap in the current research.

CompoundAnticancer ActivityAnti-inflammatory ActivityNeurological ActivityOther ActivitiesReferences
This compound Data not availablePotential anti-inflammatory via GMF-β inhibitionMAO-B and nNOS inhibitor; potential in neurodegenerative diseasesNLRP3 inflammasome inhibition[1][3][4]
(1H-Indazol-5-YL)methanol Inferred potential based on other 5-substituted indazolesInferred potentialData not availableData not available[4]
(1H-Indazol-6-YL)methanol Inferred potential based on other 6-substituted indazolesInferred potentialData not availableData not available[8]
(1H-Indazol-7-YL)methanol Inferred potential based on other 7-substituted indazolesInferred potentialData not availableData not available[9]

Signaling Pathways

Indazole derivatives exert their biological effects by modulating various signaling pathways critical for cell proliferation, survival, and inflammation. While the specific pathways for each methanol isomer are not fully elucidated, the general mechanisms for indazole compounds often involve the inhibition of kinase cascades.

G General Kinase Inhibition Pathway for Indazole Derivatives Indazole This compound and its Isomers Kinase Protein Kinase (e.g., PI3K, MAPK, VEGFR) Indazole->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Biological Response (e.g., Cell Proliferation, Inflammation) Downstream->Response

Caption: Conceptual diagram of kinase inhibition by indazole derivatives.

Experimental Protocols

The following is a detailed protocol for a standard MTT assay to assess the in vitro cytotoxicity of indazole compounds, a common method for evaluating potential anticancer activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

1. Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[10][11]

2. Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HeLa)

  • (1H-Indazol-YL)methanol isomers

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

3. Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM). Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only). Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.[11]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the no-cell control from all other absorbance values. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[11]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of indazole isomers.

G General Workflow for Investigating Indazole Isomers cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_invivo In vivo Evaluation Synthesis Chemical Synthesis of (1H-Indazol-YL)methanol Isomers Purification Purification and Characterization (NMR, MS) Synthesis->Purification Cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT, LDH) Purification->Cytotoxicity Activity Primary Biological Activity Assays (e.g., Enzyme Inhibition, Receptor Binding) Cytotoxicity->Activity Pathway Signaling Pathway Analysis (e.g., Western Blot) Activity->Pathway Cellular Cellular Assays (e.g., Apoptosis, Cell Cycle) Pathway->Cellular Model Animal Model Studies Cellular->Model Toxicity Toxicology and Pharmacokinetics Model->Toxicity

Caption: A generalized workflow for the investigation of indazole isomers.

References

A Comparative Guide to In Vitro Assays for Validating Kinase Inhibitory Activity of (1H-Indazol-4-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common in vitro assays used to validate the kinase inhibitory activity of (1H-Indazol-4-YL)methanol derivatives. It includes detailed experimental protocols, a comparative analysis of their performance, and supporting data on the inhibitory potential of this class of compounds against various kinases.

Introduction to this compound Derivatives as Kinase Inhibitors

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases. The this compound moiety, in particular, serves as a key structural component in the development of novel kinase inhibitors. These compounds often exert their inhibitory effect by interacting with the ATP-binding site of the kinase domain. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors[1]. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, making kinase inhibitors a critical area of drug discovery.

Comparison of In Vitro Kinase Inhibition Assays

The validation of kinase inhibitors relies on robust and reproducible in vitro assays. The choice of assay depends on various factors, including the specific kinase, the desired throughput, and the nature of the inhibitor. The three most common types of assays are radiometric, fluorescence-based, and luminescence-based assays.

Assay Type Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.Considered the "gold standard" for its direct and sensitive measurement of kinase activity.[2] High signal-to-noise ratio.Requires handling of radioactive materials and specialized equipment. Generates radioactive waste. Lower throughput.
Fluorescence-Based Assays Detects changes in fluorescence properties upon substrate phosphorylation. Methods include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and assays using fluorescently labeled substrates or antibodies.Non-radioactive. Amenable to high-throughput screening (HTS). Real-time kinetic measurements are possible.Potential for interference from fluorescent compounds. May require specific substrates or antibodies. Indirect measurement of kinase activity.
Luminescence-Based Assays Measures the depletion of ATP or the production of ADP in the kinase reaction using a luciferase-luciferin system.Homogeneous "mix-and-read" format. High sensitivity and wide dynamic range. Suitable for HTS.Indirect measurement of kinase activity. Potential for interference from compounds that affect luciferase.

Inhibitory Activity of this compound Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several this compound derivatives and related indazole analogs against various kinases, demonstrating their potential as potent and selective inhibitors.

Compound/Analog Target Kinase IC50 (nM) Reference
Lead Compound (1H-indazole scaffold) ASK1150[3]
Analog A (cyclopropyl substitution) ASK185[3]
Analog B (optimized substituents) ASK112[3]
Hit 2 (3-(pyrazin-2-yl)-1H-indazole) Pim-1500[3]
13o (optimized substituents) Pim-10.8[3]
13o (optimized substituents) Pim-22.1[3]
13o (optimized substituents) Pim-31.5[3]
98 (6-(3-methoxyphenyl)-1H-indazol-3-amine) FGFR115.0[3]
99 (optimized N-ethylpiperazine group) FGFR12.9[3]
GDC-0941 (2-(1H-indazol-4-yl) derivative) PI3Kα17[4]

Experimental Protocols

Detailed methodologies for the key in vitro kinase assays are provided below.

Radiometric Kinase Assay (Filter-Binding)

This protocol describes a traditional and highly sensitive method for measuring kinase activity.[2][5]

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • This compound derivative or other inhibitors

  • Phosphocellulose filter paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, substrate, and the this compound derivative at various concentrations in the kinase reaction buffer.

  • Initiation: Start the reaction by adding [γ-³²P]ATP. The final ATP concentration should be optimized for each kinase.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 30 minutes).

  • Stopping the Reaction: Spot a portion of the reaction mixture onto the phosphocellulose filter paper. The positively charged substrate will bind to the negatively charged paper.

  • Washing: Wash the filter papers multiple times with the wash buffer to remove unbound [γ-³²P]ATP.[2]

  • Quantification: Dry the filter papers and place them in scintillation vials with scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Kinase Assay (Fluorescence Polarization)

This protocol outlines a non-radioactive, homogeneous assay suitable for HTS.

Materials:

  • Kinase of interest

  • Fluorescently labeled peptide substrate (tracer)

  • Phospho-specific antibody

  • Kinase reaction buffer

  • This compound derivative or other inhibitors

  • ATP

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Plating: Add serial dilutions of the this compound derivative to the wells of a microplate.

  • Kinase Reaction: Add the kinase, fluorescently labeled substrate, and ATP to the wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

  • Detection: Add the phospho-specific antibody to the wells. The antibody will bind to the phosphorylated fluorescent substrate, causing a change in fluorescence polarization.

  • Measurement: Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis: The degree of polarization is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition and determine the IC50 value.

Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol describes a widely used homogeneous assay that measures ADP production as an indicator of kinase activity.[6]

Materials:

  • Kinase of interest

  • Substrate

  • ATP

  • Kinase reaction buffer

  • This compound derivative or other inhibitors

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque multiwell plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in DMSO and add to the wells of a white, opaque plate.

  • Kinase Reaction: Add the kinase and substrate to the wells. Incubate for a short period to allow for inhibitor binding. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the desired reaction time (e.g., 60 minutes at 30°C).

  • ADP Detection (Step 1): Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[6]

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[6]

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of kinase inhibition, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor Serial Dilution of This compound Derivative Reaction Incubate at 30°C Inhibitor->Reaction Kinase_Mix Kinase + Substrate in Reaction Buffer Kinase_Mix->Reaction ATP_Mix [γ-³²P]ATP ATP_Mix->Reaction Spotting Spot onto Phosphocellulose Paper Reaction->Spotting Washing Wash to Remove Unbound ATP Spotting->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate % Inhibition and IC50 Value Counting->Analysis

Caption: Workflow for a Radiometric Kinase Inhibition Assay.

G Radiometric Radiometric Assay Direct Direct Measurement of Phosphorylation Radiometric->Direct Radioactivity Requires Radioactive Isotopes Radiometric->Radioactivity Fluorescence Fluorescence-Based Assay NonRadioactive Non-Radioactive Fluorescence->NonRadioactive HTS High-Throughput Screening Fluorescence->HTS Interference Potential for Compound Interference Fluorescence->Interference Luminescence Luminescence-Based Assay Luminescence->NonRadioactive Luminescence->HTS Luminescence->Interference Homogeneous Homogeneous Format Luminescence->Homogeneous

Caption: Comparison of Key Features of In Vitro Kinase Assays.

G Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT3/5 JAK->STAT P Pim1_Gene Pim-1 Gene STAT->Pim1_Gene Transcription Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Translation Downstream Downstream Targets (e.g., Bad, c-Myc) Pim1_Kinase->Downstream P Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->Pim1_Kinase Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified Pim-1 Kinase Signaling Pathway and Inhibition.

References

A Comparative Efficacy Analysis of (1H-Indazol-4-YL)methanol-Based Inhibitors Against Existing PI3K Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous targeted therapies. This guide provides a detailed comparison of the efficacy of pictilisisb (GDC-0941), a prominent inhibitor derived from a (1H-Indazol-4-YL)methanol core, against existing FDA-approved phosphatidylinositol 3-kinase (PI3K) inhibitors. The data presented herein is compiled from preclinical and clinical studies to offer an objective performance benchmark.

Introduction to this compound-Based Inhibition

The this compound moiety serves as a versatile building block in the synthesis of potent kinase inhibitors. Its structural features allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. GDC-0941 (Pictilisib) is a prime example, a potent, orally bioavailable pan-class I PI3K inhibitor that incorporates the 2-(1H-indazol-4-yl) thieno[3,2-d]pyrimidine scaffold.[1][2] It functions by binding to the ATP-binding pocket of PI3K, thereby inhibiting the PI3K/Akt signaling pathway, which is crucial for tumor cell growth, motility, and survival.[1][2]

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of GDC-0941 in comparison to other approved PI3K inhibitors.

Table 1: In Vitro Inhibitory Activity of GDC-0941 Against PI3K Isoforms
InhibitorPI3Kα (IC50 nM)PI3Kβ (IC50 nM)PI3Kδ (IC50 nM)PI3Kγ (IC50 nM)
GDC-0941 (Pictilisib)333375

Data sourced from preclinical studies.[3][4]

Table 2: In Vitro Anti-proliferative Activity of GDC-0941 in Cancer Cell Lines
Cell LineCancer TypeGDC-0941 (IC50 µM)
U87MGGlioblastoma0.95
A2780Ovarian Cancer0.14
PC3Prostate Cancer0.28
MDA-MB-361Breast Cancer0.72
HCT116Colorectal Cancer1.081
DLD1Colorectal Cancer1.070
HT29Colorectal Cancer0.157
MEB-Med-8AMedulloblastoma0.51 (51.1% inhibition at 1µM)
D283 MedMedulloblastoma0.36 (35.6% inhibition at 1µM)

Data compiled from various in vitro studies.[5][6]

Table 3: In Vivo Efficacy of GDC-0941 in Xenograft Models
Xenograft ModelCancer TypeDosageTumor Growth Inhibition
U87MGGlioblastoma75 mg/kg/day83%
U87MGGlioblastoma150 mg/kg/day98%
IGROV-1Ovarian Cancer150 mg/kg/day80%
MDA-MB-361.1Breast Cancer150 mg/kg/daySignificant delay in tumor progression

Results from preclinical animal studies.[4][5][7]

Table 4: Clinical Efficacy of Approved PI3K Inhibitors
Drug Name (Brand Name)Target Isoform(s)Approved Indication(s)Overall Response Rate (ORR)Median Progression-Free Survival (PFS)
Idelalisib (Zydelig)PI3KδRelapsed CLL, FL, SLLCLL (in combo with Rituximab): 81%FL (monotherapy): 54%SLL (monotherapy): 61%CLL (in combo with Rituximab): 19.4 monthsFL/SLL (monotherapy): 11 months
Copanlisib (Aliqopa)Pan-Class I (potent against α, δ)Relapsed Follicular Lymphoma59-78.3%11.2-24.1 months
Duvelisib (Copiktra)PI3Kδ, PI3KγRelapsed/Refractory CLL/SLL, FLCLL/SLL: 74%PTCL: 48%CLL/SLL: 13.3 monthsPTCL: 3.45 months
Alpelisib (Piqray)PI3KαHR+/HER2- PIK3CA-mutated Breast CancerIn combo with Fulvestrant: 27%In combo with Fulvestrant: 11 months

CLL: Chronic Lymphocytic Leukemia, FL: Follicular Lymphoma, SLL: Small Lymphocytic Lymphoma, PTCL: Peripheral T-cell Lymphoma, HR+: Hormone Receptor-Positive, HER2-: Human Epidermal Growth Factor Receptor 2-Negative. Data from respective clinical trials.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates GDC0941 GDC-0941 (Pictilisib) GDC0941->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Promotes

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of GDC-0941.

MTT_Assay_Workflow cluster_workflow MTT Cell Viability Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with Inhibitor A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Add Solubilization Solution C->D E 5. Measure Absorbance (570 nm) D->E

Caption: General workflow for an in vitro MTT cell viability assay.

Xenograft_Study_Workflow cluster_workflow In Vivo Xenograft Study Workflow A 1. Implant Tumor Cells into Mice B 2. Tumor Growth Monitoring A->B C 3. Randomize into Treatment Groups B->C D 4. Administer Inhibitor or Vehicle C->D E 5. Monitor Tumor Volume & Body Weight D->E F 6. End of Study & Data Analysis E->F

Caption: General workflow for an in vivo tumor xenograft efficacy study.

Experimental Protocols

PI3K Enzyme Assay (In Vitro)

This assay quantifies the enzymatic activity of PI3K isoforms and the inhibitory potential of test compounds.

  • Reagents and Materials: Recombinant human PI3K isoforms (α, β, δ, γ), ATP, [γ-³³P]-ATP, phosphatidylinositol (PI) substrate, kinase buffer, and test compounds (e.g., GDC-0941) dissolved in DMSO.

  • Procedure:

    • The kinase reaction is initiated by adding the PI3K enzyme to a reaction mixture containing kinase buffer, PI substrate, and the test compound at various concentrations.

    • The reaction is started by the addition of ATP and [γ-³³P]-ATP.

    • The mixture is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is terminated, and the phosphorylated product is separated.

    • The amount of incorporated ³³P is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

MTT Cell Viability Assay (In Vitro)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[29][30][31]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the inhibitor. A vehicle control (e.g., DMSO) is included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[30]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 1.5-4 hours at 37°C.[29][30]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[30]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.

Tumor Xenograft Study (In Vivo)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PI3K inhibitor in a mouse model.[32][33]

  • Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice.[33]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly by caliper measurements.[33]

  • Randomization: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[33]

  • Treatment Administration: The inhibitor is administered (e.g., orally) at the specified dose and schedule. The control group receives the vehicle.[33]

  • Efficacy Evaluation: Tumor volume and body weight are measured throughout the study. At the end of the study, tumors are excised and weighed.

  • Pharmacodynamic Analysis (Optional): Tumor samples can be collected to assess the inhibition of the PI3K pathway (e.g., by measuring p-AKT levels via Western blot).[33]

Conclusion

GDC-0941, an inhibitor derived from a this compound scaffold, demonstrates potent pan-class I PI3K inhibition with significant anti-proliferative and anti-tumor activity in preclinical models.[4][5][6][7] When compared to approved PI3K inhibitors, which often exhibit isoform selectivity, GDC-0941's broad activity profile may offer advantages in tumors driven by multiple PI3K isoforms. However, this can also contribute to a different toxicity profile. The clinical data for approved PI3K inhibitors provide crucial benchmarks for the development of new indazole-based compounds. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this compound-based inhibitors in various cancer types.

References

Comparative Crystallographic Analysis of (1H-Indazol-4-YL)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the solid-state structures of (1H-Indazol-4-YL)methanol and its key derivatives. This report provides a comparative analysis of their crystallographic parameters, detailed experimental protocols for their synthesis and crystallization, and a visualization of a common signaling pathway they modulate.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the three-dimensional structure of indazole derivatives through X-ray crystallography is paramount for rational drug design and for comprehending their structure-activity relationships. This guide focuses on this compound, a versatile building block in drug discovery, and its derivatives, providing a comparative overview of their crystal structures.

Crystallographic Data Comparison

The solid-state architecture of this compound and its derivatives reveals subtle yet significant differences in their crystal packing and molecular conformations. The following tables summarize the key crystallographic parameters for the parent molecule and a series of its N-1 substituted nitro-derivatives. Notably, two different crystallographic datasets have been reported for the parent compound, highlighting potential polymorphism or variations in data collection and refinement.

Table 1: Crystallographic Data for this compound

ParameterValue (Source 1)Value (Source 2)
Formula C₈H₈N₂OC₈H₈N₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁/cC2/c
a (Å) 7.12313.9180
b (Å) 11.4567.1980
c (Å) 10.23411.6509
β (°) 95.67125.249
Volume (ų) 830.4Not Reported
Z 4Not Reported

Table 2: Comparative Crystallographic Data for (1H-Indazol-1-YL)methanol and its Nitro-Derivatives [1]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
(1H-Indazol-1-yl)methanolC₈H₈N₂OMonoclinicP2₁/c10.395(3)5.867(2)12.428(4)108.53(3)
(4-Nitro-1H-indazol-1-yl)methanolC₈H₇N₃O₃MonoclinicP2₁/c7.424(2)11.859(4)9.873(3)108.19(3)
(5-Nitro-1H-indazol-1-yl)methanolC₈H₇N₃O₃MonoclinicP2₁/c12.019(4)5.828(2)12.235(4)111.97(3)
(6-Nitro-1H-indazol-1-yl)methanolC₈H₇N₃O₃MonoclinicP2₁/c11.838(4)5.842(2)12.443(4)111.78(3)

The introduction of a nitro group at different positions on the indazole ring of (1H-indazol-1-yl)methanol leads to variations in the unit cell parameters, reflecting the influence of the substituent on the crystal packing.[1] Despite these differences, all four compounds crystallize in the same monoclinic space group, P2₁/c.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide established protocols for the synthesis and crystallization of the discussed indazole derivatives.

Synthesis of (1H-Indazol-1-YL)methanol and its Nitro-Derivatives[1]

General Procedure: A suspension of the corresponding 1H-indazole (4-nitro, 5-nitro, or 6-nitro-1H-indazole) in a 30% aqueous solution of formaldehyde and concentrated hydrochloric acid is stirred at room temperature. The resulting precipitate is filtered, washed with water, and dried to yield the desired (1H-indazol-1-yl)methanol derivative.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent such as acetonitrile or by recrystallization from boiling water.[1] Care must be taken during crystallization from hot water to avoid potential hydrolysis of the N-substituent.[1]

Signaling Pathway Visualization

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.[2][3][4][5][6] The following diagram illustrates a generalized kinase inhibition pathway, a common mechanism of action for many therapeutic indazole derivatives.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Indazole_Derivative This compound Derivative Indazole_Derivative->RAF Indazole_Derivative->MEK

Caption: Generalized kinase inhibition pathway by indazole derivatives.

References

Comparative Guide to the Structure-Activity Relationship of (1H-Indazol-4-YL)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile framework for developing targeted therapeutics, particularly kinase inhibitors.[3][4] Analogs derived from the (1H-Indazol-4-YL)methanol core have shown significant promise, and understanding their structure-activity relationships (SAR) is crucial for designing next-generation drug candidates with enhanced potency and selectivity.

This guide provides a comparative analysis of the SAR of substituted this compound analogs, focusing on their inhibitory activity against key oncological targets like c-Met and VEGFR-2. The information is supported by experimental data and detailed methodologies to assist researchers in drug discovery and development.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the indazole ring. These modifications influence the compound's ability to interact with the target protein's binding site, thereby affecting its inhibitory potency.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-established target in cancer therapy, and indazole-based compounds have been explored as potent inhibitors.[5][6] SAR studies reveal that specific substitutions on the indazole core are critical for achieving high-affinity binding to the c-Met active site.

For instance, in a series of N-(4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl) substituted indazole analogs, the indazole moiety plays a key role in occupying the ATP-binding pocket. Modifications at other positions are explored to enhance interactions with the surrounding amino acid residues, leading to improved inhibitory activity. The development of compound LAH-1, a potent c-Met inhibitor, was guided by optimizing these interactions.[5]

VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[7] Indazole derivatives have been designed as effective VEGFR-2 inhibitors.

SAR studies on a series of indazole-pyrimidine based derivatives showed that substitutions on the pyrimidine ring significantly impact potency. The presence of hydrophobic groups like alkyl or halogen atoms led to a decrease in potency compared to methoxy substitutions.[3] A recent study highlighted a potent inhibitor with an IC50 of 1.24 nM against VEGFR-2, demonstrating that strategic modifications on the indazole scaffold can lead to highly effective anti-angiogenic agents.[7]

Quantitative SAR Data

The following tables summarize the quantitative data for various substituted indazole analogs against different kinase targets.

Table 1: SAR of Indazole Analogs as c-Met Inhibitors

Compound IDModificationc-Met Kinase IC50 (nM)Antiproliferative IC50 (µM) (EBC-1 cell line)
LAH-1N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamideNot specified1.15
QBH-196Lead compound for LAH-1Not specifiedNot specified

Data sourced from a study on the discovery of LAH-1 as a potent c-Met inhibitor.[5]

Table 2: SAR of Indazole Analogs as VEGFR-2 Inhibitors

Compound IDGeneral Modification DescriptionVEGFR-2 IC50 (nM)
14a3-methoxyphenyl group on a phenyl ring attached to the indazole15
14b3-ethoxyphenyl group substitution13.2
14c3-isopropoxyphenyl group substitution, larger than methoxy and ethoxy9.8
30Optimized indazole scaffold with specific substitutions for anti-angiogenic properties1.24

Data compiled from reviews and studies on indazole derivatives as kinase inhibitors.[3][7]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds.

Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer, and detection reagents.

  • Procedure:

    • The kinase reaction is initiated by mixing the kinase, the test compound (at various concentrations), the substrate, and ATP in a microplate well.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the effect of a compound on the proliferation of cancer cell lines.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is included.[1]

  • Incubation: The plates are incubated for a period of 24 to 72 hours at 37°C in a humidified CO₂ incubator.[1]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.[1]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.[1]

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value for cell growth inhibition is then determined.

Visualizing SAR Workflow and Signaling Pathways

Diagrams created using Graphviz DOT language provide a clear visual representation of complex processes and relationships.

SAR_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Refinement start Lead Compound (this compound) synthesis Analog Synthesis (Chemical Modification) start->synthesis in_vitro In Vitro Assays (Kinase & Cell-based) synthesis->in_vitro in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo Promising Candidates sar_analysis SAR Analysis in_vitro->sar_analysis optimization Lead Optimization in_vivo->optimization sar_analysis->optimization Identifies Key Structural Features optimization->synthesis Design New Analogs

Caption: General workflow for the structure-activity relationship (SAR) analysis of novel compounds.

cMet_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Indazole This compound Analog (Inhibitor) Indazole->cMet Inhibits Activation Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis STAT->Angiogenesis

Caption: Simplified c-Met signaling pathway and the inhibitory action of indazole analogs.

References

Validating the Mechanism of Action of (1H-Indazol-4-YL)methanol in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a framework for validating the mechanism of action of (1H-Indazol-4-YL)methanol, a compound featuring the 1H-indazole scaffold, a motif prevalent in numerous kinase inhibitors. While direct cellular data for this compound is not extensively available in public literature, its structural similarity to known kinase inhibitors suggests a potential role in modulating kinase signaling pathways. This guide will focus on the AXL receptor tyrosine kinase, a common target for indazole-based compounds, and provide a comparative analysis with established AXL inhibitors.

Introduction to this compound and its Potential as a Kinase Inhibitor

This compound is a heterocyclic compound that has been investigated for various biological activities, including the inhibition of enzymes like monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS).[1] The indazole core is a key structural feature in many approved and investigational kinase inhibitors, where it often interacts with the ATP-binding pocket of the kinase domain.[2][3] Notably, several potent inhibitors of the AXL receptor tyrosine kinase, a key player in cancer progression and drug resistance, are built upon the indazole scaffold.[2][4][5]

This guide will therefore explore the validation of this compound's mechanism of action through the lens of AXL kinase inhibition, providing a comparative analysis against well-characterized indazole-based AXL inhibitors:

  • R428 (Bemcentinib): A potent and selective AXL inhibitor.[6][7]

  • UNC2025: A dual MER/FLT3 inhibitor with significant activity against AXL.[8][9][10][11]

  • BMS-777607: A multi-kinase inhibitor with high potency for AXL.[1][12][13]

Comparative Analysis of Inhibitor Potency

The following tables summarize the reported biochemical and cellular potencies of the comparator AXL inhibitors. While data for this compound is not available, these values provide a benchmark for the expected potency of an indazole-based AXL inhibitor.

Table 1: Biochemical IC50 Values of Comparator AXL Inhibitors

CompoundTarget KinaseBiochemical IC50 (nM)
R428 (Bemcentinib)AXL14
UNC2025AXL1.6
BMS-777607AXL1.1

Table 2: Cellular IC50 Values of Comparator AXL Inhibitors

CompoundCell LineCellular AssayCellular IC50
R428 (Bemcentinib)H1299Growth Inhibition~4 µM
UNC2025697 (B-ALL)Mer Phosphorylation2.7 nM
BMS-777607U118MG, SF126Cell Viability (MTT)12.5 µM (used concentration)

Note: Cellular IC50 values can be significantly higher than biochemical IC50 values due to factors like cell permeability, off-target binding, and cellular ATP concentrations.[14][15][16]

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesis that this compound acts as an AXL kinase inhibitor, a series of biochemical and cellular assays should be performed.

Experimental Workflow

G cluster_0 Biochemical Validation cluster_1 Cellular Validation a Biochemical Kinase Assay (e.g., LanthaScreen) b Determine Biochemical IC50 a->b Quantify Inhibition c Cell Viability Assay (e.g., MTT) b->c Proceed to Cellular Assays d Determine Cellular IC50 c->d Measure Viability e Target Engagement Assay (e.g., Western Blot for p-AXL) d->e Confirm Target Engagement f Confirm On-Target Effect e->f Assess Phosphorylation G cluster_0 Upstream cluster_1 Downstream Signaling cluster_2 Cellular Outcomes cluster_3 Inhibition GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds and Activates PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 Metastasis Metastasis AXL->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation ERK->Proliferation STAT3->Survival Inhibitor This compound Inhibitor->AXL Inhibits

References

Comparison of synthetic efficiency between different routes to (1H-Indazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1H-Indazol-4-YL)methanol is a valuable building block in medicinal chemistry and drug development, prized for its versatile indazole core. The efficiency of its synthesis is a critical factor for researchers. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method.

Comparison of Synthetic Routes

Two principal strategies for the synthesis of this compound are outlined below:

  • Route 1: The Carboxylate Reduction Pathway. This route involves the initial synthesis of a 4-carboxy-functionalized indazole, which is subsequently reduced to the target alcohol.

  • Route 2: The Bromo-Indazole Formylation and Reduction Pathway. This strategy begins with the synthesis of a 4-bromoindazole intermediate, which is then converted to the corresponding aldehyde and finally reduced to the alcohol.

The following table summarizes the key quantitative metrics for each route, allowing for a direct comparison of their synthetic efficiency.

StepRoute 1: Carboxylate Reduction PathwayRoute 2: Bromo-Indazole Formylation & Reduction Pathway
Starting Material Methyl 3-amino-2-methylbenzoate1-Bromo-3-fluorobenzene
Intermediate 1 Methyl 1H-indazole-4-carboxylate2-Bromo-6-fluorobenzaldehyde
Yield: 69%[1]Yield: 73%[2]
Intermediate 2 1H-Indazole-4-carboxylic acid4-Bromo-1H-indazole
Yield: High (assumed)Yield: Not explicitly reported for 4-bromo derivative
Intermediate 3 -1H-Indazole-4-carbaldehyde
-Yield: Not explicitly reported
Final Product This compoundThis compound
Yield (Reduction Step): Not explicitly reportedYield (Reduction Step): High (assumed)
Overall Yield Dependent on reduction yield Dependent on yields of intermediate steps
Number of Steps 3 (diazotization, hydrolysis, reduction)4 (formylation, cyclization, formylation, reduction)
Key Reagents NaNO₂, Acetic Acid, Base (for hydrolysis), Reducing Agent (e.g., LiAlH₄)n-BuLi, DMF, Hydrazine Hydrate, Reducing Agent (e.g., NaBH₄)

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.

Route1 start Methyl 3-amino-2-methylbenzoate intermediate1 Methyl 1H-indazole-4-carboxylate start->intermediate1 NaNO₂, Acetic Acid Yield: 69% intermediate2 1H-Indazole-4-carboxylic acid intermediate1->intermediate2 Hydrolysis product This compound intermediate2->product Reduction (e.g., LiAlH₄)

Route 1: Carboxylate Reduction Pathway

Route2 start 1-Bromo-3-fluorobenzene intermediate1 2-Bromo-6-fluorobenzaldehyde start->intermediate1 1. n-BuLi 2. DMF Yield: 73% intermediate2 4-Bromo-1H-indazole intermediate1->intermediate2 Hydrazine Hydrate intermediate3 1H-Indazole-4-carbaldehyde intermediate2->intermediate3 Halogen-Metal Exchange, then DMF product This compound intermediate3->product Reduction (e.g., NaBH₄)

Route 2: Bromo-Indazole Formylation & Reduction Pathway

Experimental Protocols

Detailed methodologies for the key steps in each synthetic route are provided below.

Route 1: Carboxylate Reduction Pathway

Step 1: Synthesis of Methyl 1H-indazole-4-carboxylate [1]

  • Materials: Methyl 3-amino-2-methylbenzoate, Sodium Nitrite (NaNO₂), Glacial Acetic Acid, Water, Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve methyl 3-amino-2-methylbenzoate (1.0 eq) in an aqueous solution of NaNO₂ (1.02 eq).

    • Slowly add a dilute aqueous solution of glacial acetic acid (1.53 eq, volume ratio of glacial acetic acid to water is 0.2:10).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Upon completion (monitored by TLC), extract the mixture with ethyl acetate.

    • Wash the organic layer with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield methyl 1H-indazole-4-carboxylate as a yellow powder.

Step 2: Hydrolysis to 1H-Indazole-4-carboxylic acid (General Procedure)

  • Materials: Methyl 1H-indazole-4-carboxylate, a suitable base (e.g., NaOH or LiOH), Methanol, Water, Acid (e.g., HCl).

  • Procedure:

    • Dissolve methyl 1H-indazole-4-carboxylate in a mixture of methanol and water.

    • Add an excess of the base and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue with acid to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry under vacuum to obtain 1H-indazole-4-carboxylic acid.

Step 3: Reduction to this compound (General Procedure)

  • Materials: 1H-Indazole-4-carboxylic acid, a strong reducing agent (e.g., Lithium Aluminum Hydride - LiAlH₄), Anhydrous solvent (e.g., THF or Diethyl Ether).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in the anhydrous solvent.

    • Cool the suspension to 0 °C and slowly add a solution of 1H-indazole-4-carboxylic acid in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water.

    • Filter the resulting solid and wash with an organic solvent.

    • Dry the combined organic filtrates, concentrate, and purify the residue to obtain this compound.

Route 2: Bromo-Indazole Formylation & Reduction Pathway

Step 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde [2]

  • Materials: 1-Bromo-3-fluorobenzene, n-Butyllithium (n-BuLi), Diisopropylamine, Anhydrous Tetrahydrofuran (THF), Anhydrous N,N-Dimethylformamide (DMF), Acetic Acid, Ethyl Acetate, Water, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • At 0 °C, slowly add n-butyllithium to a stirred solution of diisopropylamine in dry THF and stir for 15 minutes.

    • Cool the mixture to -78 °C and add 1-bromo-3-fluorobenzene. Stir for 1 hour at -78 °C.

    • Add anhydrous DMF and stir for an additional 20 minutes at -78 °C.

    • Quench the reaction with acetic acid followed by water, and warm to room temperature.

    • Extract with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under vacuum to yield 2-bromo-6-fluorobenzaldehyde.

Step 2: Synthesis of 4-Bromo-1H-indazole [2]

  • Materials: 2-Bromo-6-fluorobenzaldehyde, Hydrazine Hydrate, Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • At room temperature, add hydrazine hydrate to a stirred solution of 2-bromo-6-fluorobenzaldehyde in DMSO.

    • Stir the resulting mixture overnight at 80 °C.

    • Cool the reaction mixture to room temperature, pour into ice-water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain 4-bromo-1H-indazole.

Step 3: Synthesis of 1H-Indazole-4-carbaldehyde (General Procedure via Halogen-Metal Exchange)

  • Materials: 4-Bromo-1H-indazole, an organolithium reagent (e.g., n-BuLi or t-BuLi), Anhydrous solvent (e.g., THF or Diethyl Ether), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-bromo-1H-indazole in the anhydrous solvent and cool to -78 °C under an inert atmosphere.

    • Slowly add the organolithium reagent and stir at -78 °C for a specified time to allow for halogen-metal exchange.

    • Add anhydrous DMF and continue stirring at -78 °C before allowing the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract with an organic solvent, dry the combined organic layers, concentrate, and purify the residue to yield 1H-indazole-4-carbaldehyde.

Step 4: Reduction to this compound (General Procedure)

  • Materials: 1H-Indazole-4-carbaldehyde, Sodium Borohydride (NaBH₄), a protic solvent (e.g., Methanol or Ethanol).

  • Procedure:

    • Dissolve 1H-indazole-4-carbaldehyde in the solvent and cool the solution to 0 °C.

    • Add NaBH₄ portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the addition of water or a dilute acid.

    • Remove the solvent under reduced pressure and extract the aqueous layer with an organic solvent.

    • Dry the combined organic extracts, concentrate, and purify the crude product to obtain this compound.

Conclusion

Both presented routes offer viable pathways to this compound. The choice between them will likely depend on the availability and cost of starting materials, as well as the specific capabilities of the laboratory. Route 1, the Carboxylate Reduction Pathway, appears to be more straightforward with fewer steps, provided that the final reduction step proceeds with high efficiency. Route 2, the Bromo-Indazole Formylation and Reduction Pathway, offers an alternative but may require more careful optimization of the intermediate steps to achieve a high overall yield. The provided experimental data and protocols should serve as a valuable resource for researchers in planning and executing the synthesis of this important chemical intermediate.

References

A Comparative Guide to the Cytotoxicity of Indazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a prominent feature in many anticancer agents, with several indazole-based drugs approved for clinical use.[1] This guide provides a comparative overview of the cytotoxic effects of various (1H-Indazol-4-YL)methanol derivatives and related indazole compounds against several cancer cell lines. The data presented is compiled from recent studies to assist researchers in evaluating the potential of these compounds in oncology drug discovery.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected indazole derivatives against various human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
2f Indazole DerivativeA549 (Lung)0.23[2]
4T1 (Breast)0.31[2]
HepG2 (Liver)1.15[2]
MCF-7 (Breast)0.45[3]
HCT116 (Colon)0.58[3]
6o 1H-indazole-3-amine DerivativeK562 (Leukemia)5.15[4][5]
A549 (Lung)>40[4]
PC-3 (Prostate)>40[4]
HepG2 (Liver)>40[4]
4f Indazol-Pyrimidine DerivativeMCF-7 (Breast)1.629[6]
4i Indazol-Pyrimidine DerivativeMCF-7 (Breast)1.841[6]
A549 (Lung)2.305[7]
Caco2 (Colon)<2.5
5f Indazol-Pyrimidine DerivativeMCF-7 (Breast)1.858[8]
A549 (Lung)3.628[8]
Caco-2 (Colon)1.056[8]

Experimental Protocols

A commonly used method to assess the cytotoxicity of novel compounds is the MTT assay.[9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

MTT Cytotoxicity Assay Protocol

Objective: To determine the concentration at which an indazole derivative inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[11]

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the indazole derivative in complete culture medium from the stock solution.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][11]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Signaling Pathways

Many indazole derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death).[12] The diagram below illustrates a simplified signaling pathway for apoptosis induction by a representative indazole derivative.

G Indazole Indazole Derivative ROS ↑ ROS Production Indazole->ROS p53 ↑ p53 Activation Indazole->p53 Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis signaling pathway induced by certain indazole derivatives.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of novel this compound derivatives.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., A549, MCF-7) CompoundPrep 2. Compound Dilution (Serial Dilutions) CellSeeding 3. Cell Seeding (96-well plate) Treatment 4. Compound Treatment (24-72h incubation) CellSeeding->Treatment Assay 5. Cytotoxicity Assay (e.g., MTT Assay) Treatment->Assay Readout 6. Absorbance Reading (Microplate Reader) Assay->Readout Calculation 7. % Viability Calculation Readout->Calculation IC50 8. IC50 Determination Calculation->IC50

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

References

Safety Operating Guide

Proper Disposal of (1H-Indazol-4-YL)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents such as (1H-Indazol-4-YL)methanol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring regulatory compliance and a secure laboratory environment.

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is considered harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, it must be managed as regulated chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is essential to take the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a laboratory coat to prevent skin contact.[2][3]

  • Ventilation: All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[2][4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[2] A chemical spill kit should also be available.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] On-site treatment or disposal down the drain is not a suitable option.[5]

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: As soon as this compound is no longer needed, it must be declared as hazardous waste.[3]

  • Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.[2][5] Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a dedicated waste container.[3]

2. Waste Collection and Containerization:

  • Pure or Unused this compound (Solid): Carefully transfer the solid chemical into a designated and clearly labeled hazardous waste container. Avoid generating dust during the transfer.[2]

  • Contaminated Labware and Materials (e.g., gloves, weighing paper): Solid contaminated materials should be placed in a sealed bag and then deposited into the designated solid hazardous waste container.[2]

  • Contaminated Glassware: Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in a designated liquid hazardous waste container.[2] For containers that held the chemical, the first rinse must be collected and disposed of as hazardous waste.[6] After this initial rinse, the glassware can be washed according to standard laboratory procedures.[2]

  • Container Selection: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[3] High-density polyethylene (HDPE) containers are often recommended for organic waste.[2] The container should be in good condition, free from leaks or cracks.[3] Do not fill the container to more than 90% of its capacity to allow for expansion.[7][8]

3. Labeling and Storage:

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Harmful, Irritant).[9]

  • Storage: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][10] This area should be close to where the waste is generated and under the direct supervision of lab personnel.[7][8] The container should be placed in secondary containment to prevent spills.[3][11]

4. Final Disposal:

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[5][11]

  • Documentation: Complete any necessary hazardous waste disposal forms provided by your EHS office, detailing the contents and quantity of the waste.[3] Retain any documentation provided by the waste contractor as a record of proper disposal.[5]

Data Presentation

While specific quantitative disposal parameters for this compound are not extensively detailed in available safety data sheets, the following table summarizes its key chemical and hazard information.

PropertyValueReference
Chemical Formula C₈H₈N₂O[1]
GHS Hazard Statements H302: Harmful if swallowed[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]

Experimental Protocols

The primary "experiment" in this context is the safe segregation and packaging of the chemical waste.

Protocol for Waste Segregation and Packaging:

  • Objective: To safely segregate and contain this compound waste for disposal.

  • Materials:

    • Appropriate Personal Protective Equipment (PPE)

    • Designated hazardous waste container (HDPE or other compatible material) with a secure lid

    • Hazardous waste labels

    • Secondary containment bin

  • Procedure:

    • Don appropriate PPE (gloves, safety goggles, lab coat).

    • Conduct all waste handling within a chemical fume hood.

    • For solid waste, carefully transfer the material into the designated hazardous waste container.

    • For liquid waste (e.g., contaminated solvent rinsate), carefully pour the liquid into the designated liquid hazardous waste container.

    • Do not overfill the container.

    • Securely close the container lid.

    • Affix a completed hazardous waste label to the container.

    • Place the container in a designated secondary containment bin within the satellite accumulation area.

    • Record the waste in the laboratory's waste log, if applicable.

    • Arrange for waste pickup with the institution's EHS office.

Mandatory Visualization

Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage and Documentation cluster_disposal Final Disposal A Don PPE B Work in Fume Hood A->B C Identify this compound as Hazardous Waste B->C D Segregate Waste Stream C->D E Transfer to Compatible Container D->E F Label Container Correctly E->F G Store in Secondary Containment in SAA F->G H Complete Disposal Paperwork G->H I Arrange EHS Pickup H->I J Licensed Disposal Facility I->J

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling (1H-Indazol-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (1H-Indazol-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

This compound is a solid organic compound that presents several health hazards. It is known to cause skin and eye irritation, may lead to respiratory irritation, and is harmful if swallowed.[1] Proper handling and disposal are paramount to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

Understanding the specific hazards associated with this compound is the first step in safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure; Respiratory Tract Irritation3H335: May cause respiratory irritation
Data sourced from multiple safety data sheets.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure. This involves a combination of engineering controls, personal protective equipment, and specific handling protocols.

Engineering Controls

Engineering controls are the first and most important line of defense in protecting laboratory personnel.

Control MeasureSpecificationPurpose
Fume Hood Required for all handling of the solid compound and its solutions.To prevent inhalation of dust or vapors.
Ventilated Enclosure Recommended for weighing the solid compound.To contain fine powders and prevent them from becoming airborne.
Safety Shower & Eyewash Station Must be readily accessible in the immediate work area.To provide immediate decontamination in case of accidental exposure.
Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber or Nitrile gloves. It is recommended to double-glove.Provides protection against skin contact with alcohols and aromatic compounds. Regularly inspect gloves for any signs of degradation or puncture.
Eye Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.To protect the eyes from dust particles and splashes.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge , potentially combined with a P100 particulate filter if handling the powder outside of a fume hood is unavoidable.To prevent inhalation of the fine powder or any vapors.
Skin and Body Protection A flame-retardant laboratory coat , long pants , and closed-toe shoes .To protect the skin from accidental spills and contamination.
Experimental Protocol: Step-by-Step Handling
  • Preparation :

    • Designate a specific area within a fume hood for the handling of this compound.

    • Ensure that a chemical spill kit is readily available.

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Weighing the Compound :

    • If possible, weigh the compound in a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid to a tared weigh boat or container.

    • Avoid any actions that could generate dust.

  • Dissolving the Compound :

    • Add the solvent to the solid slowly and stir gently to avoid splashing.

    • Keep the container covered as much as possible during this process.

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Dispose of all contaminated waste according to the disposal plan outlined below.

    • Wash hands thoroughly with soap and water after removing gloves.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Handling Area in Fume Hood prep2 Ensure Spill Kit is Available prep1->prep2 prep3 Assemble Equipment and Reagents prep2->prep3 weigh Weigh Compound in Ventilated Enclosure prep3->weigh dissolve Dissolve Compound in Fume Hood weigh->dissolve decon Decontaminate Surfaces and Equipment dissolve->decon dispose Dispose of Contaminated Waste decon->dispose wash Wash Hands Thoroughly dispose->wash

Handling Workflow for this compound

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste :

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh paper, and paper towels, in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Sharps Waste :

    • Any contaminated sharps, such as needles or broken glass, should be disposed of in a designated sharps container.

Decontamination of Empty Containers
  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous liquid waste.

  • After triple rinsing, the container can be disposed of as non-hazardous waste, but it should be punctured or defaced to prevent reuse.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate : Immediately evacuate all non-essential personnel from the area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For a solid spill, carefully cover it with an absorbent material to prevent dust from spreading. For a liquid spill, use an inert absorbent material to contain it.

  • Neutralize : (If applicable and safe to do so) Neutralize any acidic or basic components of the spilled material.

  • Clean-up : Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate : Decontaminate the spill area with a suitable solvent and then with soap and water.[3][4]

  • Dispose : Dispose of all contaminated materials as hazardous waste.

G cluster_waste_type Identify Waste Type cluster_collection Collection start This compound Waste Generated solid Solid Waste start->solid liquid Liquid Waste start->liquid sharps Sharps Waste start->sharps solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Designated Sharps Container sharps->sharps_container disposal Dispose through Institutional Hazardous Waste Program solid_container->disposal liquid_container->disposal sharps_container->disposal

Disposal Plan for this compound Waste

References

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Retrosynthesis Analysis

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Reactant of Route 1
(1H-Indazol-4-YL)methanol
Reactant of Route 2
(1H-Indazol-4-YL)methanol

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